Ara-utp
Description
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Properties
CAS No. |
60102-52-5 |
|---|---|
Molecular Formula |
C9H15N2O15P3 |
Molecular Weight |
484.14 g/mol |
IUPAC Name |
[[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
PGAVKCOVUIYSFO-CCXZUQQUSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Other CAS No. |
60102-52-5 |
Synonyms |
ara-UTP arabinofuranosyluridine triphosphate |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Ara-UTP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabinofuranosyluridine triphosphate (Ara-UTP) is a synthetic nucleoside triphosphate analog with significant potential in antiviral and antineoplastic therapies. This document provides a detailed examination of its core mechanism of action, drawing upon the broader understanding of arabinose-containing nucleotide analogs. The primary mechanisms involve the competitive inhibition of viral and cellular polymerases and incorporation into nascent nucleic acid chains, leading to chain termination or stalled elongation. This guide synthesizes available data on its enzymatic interactions, provides an overview of key experimental methodologies used in its study, and presents visual representations of its molecular pathways.
Introduction
This compound belongs to a class of nucleotide analogs characterized by the presence of an arabinose sugar moiety in place of the natural ribose or deoxyribose. This structural alteration, specifically the inverted stereochemistry at the 2' position of the sugar, is fundamental to its biological activity.[1][2] While much of the foundational research has been conducted on the related compounds vidarabine (Ara-A) and cytarabine (Ara-C), which are intracellularly phosphorylated to Ara-ATP and Ara-CTP respectively, the mechanistic principles are largely applicable to this compound.[3][4][5] These analogs act as molecular mimics of their endogenous counterparts, thereby interfering with the synthesis of DNA and RNA.
Mechanism of Action
The biological effects of this compound are primarily manifested through two distinct but complementary mechanisms: competitive inhibition of polymerases and incorporation into nucleic acid chains, which disrupts further elongation.
Competitive Inhibition of Polymerases
This compound acts as a competitive inhibitor for both DNA and RNA polymerases. It competes with the natural substrate, deoxythymidine triphosphate (dTTP) in the case of DNA synthesis, and uridine triphosphate (UTP) for RNA synthesis, for binding to the active site of the polymerase. The presence of the arabinose sugar allows for this competition, but its unique conformation can interfere with the enzyme's catalytic activity.
Several studies have demonstrated the inhibitory effects of arabinose-containing nucleotides on a variety of polymerases:
-
Viral RNA Polymerases: this compound has been shown to be an inhibitor of viral RNA polymerases, including those from poliovirus and SARS-CoV-2.
-
DNA Polymerase Gamma and Reverse Transcriptase: Halogenated derivatives of this compound have been shown to be inhibitory to DNA polymerase gamma and viral reverse transcriptase, with the mode of inhibition being competitive against dTTP.
-
Viral DNA Polymerases: The triphosphate form of vidarabine, Ara-ATP, competitively inhibits viral DNA polymerase.
Incorporation and Chain Elongation Disruption
Upon successful competition with the natural nucleotide, this compound can be incorporated into the growing DNA or RNA strand. However, the 2'-hydroxyl group of the arabinose sugar is in a trans position relative to the 3'-hydroxyl group, which creates steric hindrance. This altered sugar pucker, specifically a 2'-endo conformation, inhibits the catalytic step of subsequent nucleotide incorporation.
The consequences of incorporation are significant:
-
Chain Termination: In many instances, the incorporation of the arabinose nucleotide prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of the nucleic acid chain.
-
Stalled Elongation: Even if chain termination is not immediate, the presence of the arabinose nucleotide at the 3' end of the growing chain can significantly slow down or pause the polymerase, effectively halting further synthesis. Studies with Ara-CTP have shown that while a single incorporation slows elongation by DNA polymerase alpha, two consecutive incorporations effectively stop the process.
Quantitative Data
The inhibitory potential of arabinose nucleotide analogs has been quantified in various studies. The following tables summarize the available quantitative data for this compound and related compounds.
| Compound | Enzyme | Substrate | Ki (μM) |
| ara-CTP | Human DNA Polymerase α | [3H]-dCTP | 1.5 |
| ara-5-aza-CTP | Human DNA Polymerase α | [3H]-dCTP | 11 |
| ara-CTP | Human DNA Polymerase β | [3H]-dCTP | 7.6 |
| ara-5-aza-CTP | Human DNA Polymerase β | [3H]-dCTP | 39 |
Table 1: Competitive Inhibition Constants (Ki) of Ara-CTP and its analog against Human DNA Polymerases.
| Compound | Enzyme | Substrate Concentration | IC50 (μM) |
| ara-CTP | Poliovirus RNA Polymerase | 1 µM CTP | >1000 |
| This compound | Poliovirus RNA Polymerase | 1 µM UTP | >1000 |
Table 2: Half-maximal Inhibitory Concentration (IC50) of Ara-CTP and this compound against Poliovirus RNA Polymerase.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a variety of biochemical and biophysical assays. Below are overviews of key experimental methodologies.
DNA/RNA Polymerase Inhibition Assay
This assay is designed to quantify the inhibitory effect of a compound on polymerase activity.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a DNA or RNA template, a primer, the polymerase enzyme, a buffer solution, and a mixture of deoxynucleotide triphosphates (dNTPs) or nucleotide triphosphates (NTPs), one of which is radioactively or fluorescently labeled.
-
Inhibitor Addition: The compound of interest (e.g., this compound) is added to the reaction mixture at varying concentrations. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or another key component and incubated at the optimal temperature for the polymerase.
-
Quenching and Precipitation: The reaction is stopped (quenched) after a specific time, typically by adding a strong acid like trichloroacetic acid (TCA). The newly synthesized, labeled nucleic acid is then precipitated.
-
Quantification: The amount of incorporated labeled nucleotide is quantified using techniques such as scintillation counting (for radioactivity) or fluorescence measurement.
-
Data Analysis: The inhibition data is plotted against the inhibitor concentration to determine parameters like the IC50 value. For determining the mode of inhibition and the Ki value, the assay is repeated with varying concentrations of the natural substrate, and the data is analyzed using methods like Lineweaver-Burk plots.
Pre-steady State Nucleotide Incorporation Assay
This method provides detailed kinetic parameters of nucleotide incorporation by polymerases.
Methodology:
-
Apparatus: A stopped-flow fluorescence apparatus is used, which allows for the rapid mixing of reactants and the monitoring of fluorescence changes in real-time.
-
Fluorescently Labeled Substrates: Symmetrical RNA or DNA substrates with fluorescent analogs are used. The fluorescence properties of these analogs change upon nucleotide incorporation.
-
Rapid Mixing: The polymerase-nucleic acid complex is rapidly mixed with a solution containing the nucleotide of interest (e.g., this compound or the natural NTP).
-
Fluorescence Monitoring: The change in fluorescence over time is recorded.
-
Kinetic Analysis: The fluorescence traces from reactions with a range of substrate concentrations are analyzed to determine the apparent dissociation constant (Kd,app) and the maximal rate constant for nucleotide incorporation (kpol).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic activation of arabinose nucleosides and the mechanism of action of this compound at the molecular level.
Caption: Metabolic activation of Ara-Uridine to this compound and its subsequent mechanism of action.
References
Arabinofuranosyluridine Triphosphate (ara-UTP): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabinofuranosyluridine triphosphate (ara-UTP) is a synthetic nucleoside triphosphate analog of uridine triphosphate (UTP). Its unique stereochemical configuration, featuring the arabinose sugar moiety in place of ribose, confers significant biological activity, primarily as an inhibitor of various viral and cellular polymerases. This technical guide provides an in-depth overview of the structure, function, and mechanism of action of this compound. It includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for its synthesis and evaluation, and visual representations of its metabolic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in antiviral drug discovery and development.
Structure and Chemical Properties
Arabinofuranosyluridine triphosphate is a nucleotide analog with the chemical formula C9H15N2O15P3 and a molecular weight of 484.14 g/mol .[1] The defining structural feature of this compound is the presence of an arabinofuranose sugar, which differs from the ribose found in natural UTP in the stereochemistry at the 2' position. The hydroxyl group at the 2' position is in the up or β configuration, which is axial, in contrast to the equatorial down or α configuration in ribose. This seemingly subtle change has profound implications for its biological activity, as it alters the sugar pucker conformation and affects its interaction with the active sites of polymerases.
Synonyms: this compound, 1-β-D-Arabinofuranosyluracil-5'-triphosphate, Uracil arabinoside triphosphate.
| Property | Value | Reference |
| Molecular Formula | C9H15N2O15P3 | [1] |
| Molecular Weight | 484.14 g/mol | [1] |
| IUPAC Name | [[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
| CAS Number | 60102-52-5 | |
| Appearance | Colorless to slightly yellow solution in water | [1] |
| Purity (typical) | ≥ 95% (HPLC) | [1] |
| Solubility | Soluble in water | |
| Storage | Store at -20 °C |
Mechanism of Action and Function
The primary function of this compound is as an inhibitor of nucleic acid polymerases. It acts as a competitive inhibitor of the natural substrate, uridine triphosphate (UTP) or thymidine triphosphate (dTTP), depending on the polymerase. Upon incorporation into a growing DNA or RNA strand, the arabinose sugar moiety can disrupt further elongation, leading to chain termination. This inhibitory effect is the basis for its potential as an antiviral and anticancer agent.
Inhibition of Viral RNA Polymerases
This compound has demonstrated inhibitory activity against viral RNA-dependent RNA polymerases (RdRps). For instance, it has been shown to inhibit the RdRp of SARS-CoV-2 and poliovirus. The mechanism involves incorporation of ara-UMP into the nascent RNA strand, which then induces a prolonged pause in polymerase activity, effectively halting RNA synthesis.
Inhibition of DNA Polymerases
Quantitative Data
The inhibitory potency of this compound has been quantified against several viral polymerases. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the effectiveness of an inhibitor.
| Target Enzyme | Virus | IC50 (µM) | Conditions | Reference |
| RNA-dependent RNA polymerase | SARS-CoV-2 | 75 ± 25 | In the presence of 0.1 µM UTP | |
| RNA polymerase | Poliovirus | ~1000 | In the presence of 1 µM UTP |
Experimental Protocols
Synthesis of Arabinofuranosyluridine Triphosphate (this compound)
A general and convenient one-pot synthesis method for nucleoside 5'-triphosphates can be adapted for this compound. This method avoids the need for protecting groups on the nucleoside.
Materials:
-
Arabinofuranosyluridine (ara-U)
-
Salicyl chlorophosphite
-
Pyrophosphate
-
Iodine
-
Pyridine
-
Triethylamine
-
Anhydrous pyridine
-
Anhydrous dioxane
Procedure (Adapted):
-
A solution of salicyl chlorophosphite in anhydrous dioxane is added dropwise to a solution of ara-U and pyridine in anhydrous pyridine at room temperature under an inert atmosphere.
-
After stirring, a solution of pyrophosphate and triethylamine in anhydrous pyridine is added.
-
The reaction mixture is then oxidized by the addition of a solution of iodine in pyridine/water.
-
The reaction is quenched, and the crude product is precipitated.
-
The crude this compound is then purified by anion-exchange chromatography.
Purification of this compound by HPLC
Method: Anion-exchange or reversed-phase high-performance liquid chromatography (HPLC) can be used for the purification of this compound.
Anion-Exchange HPLC:
-
Column: A suitable anion-exchange column (e.g., DEAE-based).
-
Mobile Phase: A gradient of triethylammonium bicarbonate (TEAB) buffer (e.g., from 0.05 M to 1 M).
-
Detection: UV absorbance at 262 nm.
Reversed-Phase Ion-Pairing HPLC:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of a suitable ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) in a phosphate buffer with an organic modifier like acetonitrile.
-
Detection: UV absorbance at 262 nm.
Polymerase Inhibition Assay (Primer Extension Assay)
This assay is used to determine the inhibitory effect of this compound on polymerase activity.
Materials:
-
Purified viral or cellular polymerase
-
A specific RNA or DNA primer-template duplex
-
Natural nucleoside triphosphates (ATP, GTP, CTP, UTP/dTTP)
-
Arabinofuranosyluridine triphosphate (this compound)
-
Reaction buffer containing MgCl2
-
Radiolabeled nucleotide (e.g., [α-³²P]ATP) for visualization, or fluorescently labeled primer/template
-
Quenching solution (e.g., EDTA)
-
Denaturing polyacrylamide gel
Procedure:
-
Prepare reaction mixtures containing the polymerase, primer-template duplex, and reaction buffer.
-
Add a mixture of the three non-inhibitory NTPs and the radiolabeled NTP.
-
Initiate the reaction by adding a mixture of UTP (or dTTP) and varying concentrations of this compound.
-
Incubate the reactions at the optimal temperature for the polymerase for a defined period.
-
Stop the reactions by adding the quenching solution.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis and autoradiography or fluorescence imaging.
-
Quantify the amount of full-length product to determine the extent of inhibition at each this compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Metabolic Activation and Inhibition Pathway
Experimental Workflow: IC50 Determination
Potential Cellular Signaling Effects
Extracellular UTP is known to activate P2Y purinergic receptors, leading to downstream signaling cascades involving intracellular calcium mobilization and protein kinase C activation. While the direct effects of this compound on these pathways are not well-characterized, it is plausible that as a structural analog, it could modulate these signaling events, either as an agonist or antagonist. Further research is required to elucidate the specific impact of this compound on cellular signaling.
Conclusion and Future Directions
Arabinofuranosyluridine triphosphate is a potent nucleotide analog with established inhibitory activity against a range of viral and cellular polymerases. Its mechanism of action, involving competitive inhibition and chain termination or polymerase pausing, makes it a valuable tool for biochemical studies and a promising scaffold for the development of novel antiviral therapeutics. The quantitative data presented herein highlights its efficacy, particularly against the SARS-CoV-2 RNA polymerase.
Future research should focus on several key areas:
-
Expansion of Antiviral Spectrum: Evaluating the inhibitory activity of this compound against a broader range of viral polymerases.
-
Structural Biology: Obtaining co-crystal structures of ara-UMP-terminated nucleic acids in complex with various polymerases to elucidate the precise molecular basis of inhibition.
-
Pharmacokinetic and Pharmacodynamic Studies: Investigating the metabolic stability, cell permeability, and in vivo efficacy of this compound prodrugs.
-
Cellular Signaling: Characterizing the direct effects of extracellular this compound on P2Y receptor signaling and other cellular pathways to understand its potential off-target effects and broader physiological impact.
This comprehensive guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of Arabinofuranosyluridine triphosphate.
References
Understanding the Antiviral Properties of Ara-UTP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral properties of Arabinofuranosyluridine triphosphate (Ara-UTP), a nucleotide analog with demonstrated inhibitory effects against a range of viruses. This document delves into the core mechanisms of action, presents available quantitative data on its efficacy, and offers detailed experimental protocols for key assays. Visualizations of critical pathways and experimental workflows are included to facilitate a deeper understanding of its biochemical interactions and therapeutic potential.
Core Mechanism of Action: Inhibition of Viral RNA Polymerase
This compound exerts its antiviral effects primarily by targeting viral RNA-dependent RNA polymerases (RdRps), essential enzymes for the replication of RNA viruses. The mechanism is twofold, involving both competitive inhibition and chain termination after incorporation into the nascent viral RNA strand.
Upon entry into the host cell, the parent nucleoside, Arabinofuranosyluridine (Ara-U), is phosphorylated by host cell kinases to its active triphosphate form, this compound. This active metabolite then interferes with viral replication through the following steps:
-
Competitive Inhibition: this compound structurally mimics the natural nucleotide Uridine triphosphate (UTP). This resemblance allows it to compete with UTP for the active site of the viral RdRp. Increased concentrations of this compound can effectively outcompete the natural substrate, thereby hindering the synthesis of viral RNA.
-
Incorporation and Chain Termination/Pausing: Viral RdRps can incorporate this compound into the growing RNA chain in place of UTP. The key structural difference in this compound is the presence of an arabinose sugar instead of a ribose sugar. The 2'-hydroxyl group of the arabinose sugar is in the up (beta) configuration, which is different from the down (alpha) configuration in ribose. This altered stereochemistry, once incorporated, leads to a steric hindrance within the active site of the polymerase. This clash disrupts the proper alignment for the formation of the next phosphodiester bond, leading to a significant pausing or complete termination of RNA chain elongation. This premature cessation of transcription results in non-functional, truncated viral genomes, thereby inhibiting viral replication.[1]
Recent studies on SARS-CoV-2 and poliovirus polymerases have shown that after incorporation, the arabinose nucleotide monophosphate (ara-NMP) induces long pauses in RNA elongation by the viral polymerase.[1] The 2'-endo sugar pucker of the incorporated ara-NMP is thought to be responsible for inhibiting the subsequent nucleotide incorporation at the catalytic step.[1]
References
An In-depth Technical Guide to Ara-UTP: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabinofuranosyluridine triphosphate (Ara-UTP) is a synthetic nucleoside triphosphate analog of uridine triphosphate (UTP) with significant potential in antiviral and cancer research. Its unique structural feature, the arabinose sugar moiety in place of ribose, confers distinct biochemical properties that allow it to act as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRps). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound. The information is intended to support researchers and drug development professionals in their exploration of this compound as a therapeutic agent or a research tool.
Chemical Structure and Identification
This compound is structurally similar to the endogenous nucleotide UTP, with the key difference being the stereochemistry of the 2'-hydroxyl group on the sugar ring, which is in the up (arabino) configuration as opposed to the down (ribo) configuration. This seemingly minor alteration has profound implications for its biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | [[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | [1] |
| Synonyms | 1-β-D-Arabinofuranosyluracil-5'-triphosphate, Ara-uridine triphosphate, Uracil arabinoside triphosphate | [1] |
| CAS Number | 60102-52-5 | [1] |
| Molecular Formula | C9H15N2O15P3 | [1] |
| SMILES | C1=CN(C(=O)NC1=O)[C@H]2--INVALID-LINK--COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O">C@HO | [1] |
| InChI Key | PGAVKCOVUIYSFO-CCXZUQQUSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of these properties is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 484.14 g/mol | |
| Exact Mass | 483.96852877 Da | |
| Appearance | Colorless to slightly yellow solution in water | |
| Purity | ≥ 95% (by HPLC) | |
| Solubility | Soluble in water | |
| pH (of solution) | 7.5 ± 0.5 | |
| Storage Conditions | Store at -20°C, protected from direct sunlight and in a dry place. | |
| Stability | Stable for at least 12 months when stored at -20°C. Short-term exposure to ambient temperature (up to 1 week) is possible. | |
| Spectroscopic Properties | λmax: 262 nm, ε: 10.0 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) |
Mechanism of Action: Viral Polymerase Inhibition
The primary mechanism of action of this compound is the inhibition of viral RNA-dependent RNA polymerases. Upon entry into the cell, or if introduced in its triphosphate form in in vitro assays, this compound acts as a competitive substrate for the natural nucleotide UTP during viral RNA synthesis.
Viral polymerases can incorporate Ara-UMP into the growing RNA chain. However, the arabinose sugar's 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group creates a steric hindrance that disrupts the proper alignment for the formation of the next phosphodiester bond. This leads to a significant pausing of the polymerase and ultimately terminates the elongation of the RNA chain. This mechanism makes this compound a potent chain terminator for viral replication.
Quantitative Biological Data
The inhibitory activity of this compound has been quantified against several viral polymerases. This data is essential for evaluating its potential as an antiviral agent.
Table 3: In Vitro Inhibitory Activity of this compound
| Target Polymerase | Assay Type | Parameter | Value | Conditions | Citation |
| SARS-CoV-2 RdRp | Polymerase Inhibition | IC₅₀ | 75 ± 25 µM | In the presence of 0.1 µM UTP | |
| Poliovirus 3Dpol | Polymerase Inhibition | IC₅₀ | 1000 µM | In the presence of 1 µM UTP | |
| Poliovirus 3Dpol | Pre-steady state kinetics | kpol | - | 90-fold lower efficiency than natural UTP | |
| Poliovirus 3Dpol | Pre-steady state kinetics | Kd,app | - | 90-fold lower efficiency than natural UTP |
Experimental Protocols
Detailed experimental protocols are critical for the accurate assessment of this compound's biological activity. The following sections provide methodologies for key experiments.
Chemical Synthesis of this compound
In Vitro RNA Polymerase Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibition of viral RNA polymerases by nucleotide analogs.
Objective: To determine the inhibitory concentration (IC₅₀) of this compound against a target viral RNA-dependent RNA polymerase.
Materials:
-
Purified viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex)
-
RNA template-primer duplex
-
ATP, CTP, GTP, and UTP solutions
-
This compound solution of known concentration
-
α-³²P-labeled UTP
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. For a 20 µL reaction, combine:
-
10 µL of 2x Reaction Buffer
-
2 µL of RNA template-primer (to a final concentration of ~250 nM)
-
1 µL of purified RdRp (to a final concentration of ~500 nM)
-
1 µL of a mix of ATP, CTP, GTP (to a final concentration of 10 µM each)
-
1 µL of UTP and α-³²P-UTP mix (to a final concentration of 0.1 µM)
-
1 µL of varying concentrations of this compound (e.g., 0.1 µM to 1 mM) or vehicle control.
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Quenching: Stop the reaction by adding 20 µL of quenching solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager.
-
Data Analysis: Quantify the intensity of the full-length product band for each this compound concentration. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound in a cell line of interest.
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.
Materials:
-
Cell line of interest (e.g., Vero E6, Huh-7)
-
Complete cell culture medium
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value.
Cellular Signaling Pathways
While the primary mechanism of this compound is through the inhibition of viral polymerases, the potential for interaction with cellular signaling pathways, particularly those involving endogenous UTP, warrants consideration. UTP is a known agonist for several P2Y purinergic receptors (P2Y₂, P2Y₄, P2Y₆), which are G protein-coupled receptors involved in a variety of physiological processes. Activation of these receptors can trigger downstream signaling cascades, including the activation of phospholipase C and subsequent increases in intracellular calcium.
Currently, there is limited direct evidence in the scientific literature detailing the specific interactions of this compound with P2Y receptors. Given its structural similarity to UTP, it is plausible that this compound could act as either an agonist or antagonist at these receptors. Further research is required to elucidate the precise role, if any, of this compound in modulating these cellular signaling pathways.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies specifically on this compound are not extensively reported in the available literature. For its prodrug, arabinofuranosyluridine (Ara-U), it is expected to be taken up by cells and sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound. The in vivo efficacy of this compound would depend on its cellular uptake, rate of intracellular phosphorylation, and stability against dephosphorylation and degradation. The pharmacokinetic profile of similar arabinose-containing nucleoside analogs, such as cytarabine (Ara-C), has been studied, but direct extrapolation to this compound is not possible. Further in vivo studies are necessary to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Conclusion
This compound is a promising molecule for antiviral drug development due to its well-defined mechanism of action as a viral RNA polymerase chain terminator. This technical guide has summarized its key chemical and biological properties and provided a framework for its experimental evaluation. While further research is needed to fully elucidate its pharmacokinetic profile and potential interactions with cellular signaling pathways, the existing data strongly support its continued investigation as a therapeutic candidate. Researchers are encouraged to utilize the provided information and protocols to advance our understanding and application of this potent nucleotide analog.
References
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Role of Arabinofuranosyluracil Triphosphate (Ara-UTP) in Chain Termination
Abstract
Arabinofuranosyluracil triphosphate (this compound) is a synthetic analog of the natural nucleotide uridine triphosphate (UTP). As a member of the arabinose nucleotide (ara-NTP) family, it plays a significant role as an inhibitor of various viral and cellular polymerases. Contrary to the classical definition of chain termination where nucleotide incorporation causes an absolute cessation of chain elongation, this compound and its counterparts primarily function by inducing a prolonged pause in the polymerase activity immediately after their incorporation into the nascent nucleic acid chain. This guide provides a detailed examination of the molecular mechanisms underpinning this compound-mediated polymerase inhibition, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core processes involved.
Core Mechanism of Action: Pausing, Not Absolute Termination
The central role of this compound in disrupting nucleic acid synthesis lies in its unique stereochemistry. Unlike natural ribonucleotides which have a ribose sugar in the C2'-endo conformation, arabinose nucleotides like this compound possess an arabinose sugar moiety. Upon incorporation into an RNA strand, the resulting arabinose monophosphate (ara-UMP) residue adopts a C2'-endo sugar pucker.[1][2]
This conformational distinction is critical. After the incorporation of ara-UMP and subsequent translocation of the polymerase, the C2'-endo pucker of the arabinose sugar at the 3'-end of the nascent chain creates a sterically unfavorable environment for the incoming natural nucleotide triphosphate (NTP).[1] This conformation hinders the proper alignment of the substrate and the catalytic residues within the polymerase active site, thereby inhibiting the nucleophilic attack on the α-phosphate of the next NTP and preventing efficient phosphodiester bond formation.[1][3]
The result is not an irreversible termination but a significant and prolonged pause in polymerase elongation. While the polymerase can eventually overcome this pause and extend the chain, the process is extremely slow, effectively disrupting the processivity and efficiency of transcription or replication. This mechanism has been observed in viral RNA-dependent RNA polymerases (RdRps) from viruses such as SARS-CoV-2 and poliovirus.
A similar mechanism is observed in DNA polymerases. The incorporation of arabinose analogs into DNA does not lead to absolute chain termination; rather, it results in a drastic reduction in the rate of subsequent nucleotide addition, thereby inhibiting overall DNA synthesis.
Visualizing the Mechanism and Workflows
Diagram 1: Mechanism of this compound Induced Polymerase Pausing
Caption: Mechanism of polymerase pausing induced by this compound incorporation.
Quantitative Data on Polymerase Inhibition
The inhibitory potential of this compound and related arabinose analogs has been quantified against several polymerases. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds.
| Compound | Target Polymerase | Natural Substrate (Concentration) | IC50 Value (µM) | Reference |
| This compound | SARS-CoV-2 RdRp | UTP (0.1 µM) | 76 | |
| Ara-CTP | SARS-CoV-2 RdRp | CTP (0.1 µM) | 30 | |
| This compound | Poliovirus RdRp | UTP (1 µM) | 1000 | |
| Ara-CTP | Poliovirus RdRp | CTP (1 µM) | 1000 |
Note: The higher IC50 values against poliovirus polymerase suggest a lower potency or different binding kinetics compared to the SARS-CoV-2 polymerase under the tested conditions.
Experimental Protocols
The investigation of this compound's effect on polymerases relies on a set of established biochemical assays.
Primer Extension Assay for Polymerase Inhibition
This assay is fundamental for observing the incorporation of nucleotide analogs and their effect on chain elongation.
Objective: To determine if this compound is incorporated by a polymerase and whether its incorporation inhibits further extension of the primer.
Materials:
-
Purified RNA/DNA polymerase
-
Synthetic primer-template nucleic acid duplex
-
Standard NTPs (ATP, GTP, CTP, UTP)
-
This compound
-
Reaction buffer (containing MgCl₂, Tris-HCl, etc.)
-
EDTA solution (for quenching)
-
Urea-PAGE gels for analysis
-
Radiolabeled NTP (e.g., [α-³²P]-GTP) or fluorescently labeled primer for visualization
Methodology:
-
Assemble Elongation Complex: The polymerase is pre-incubated with the primer-template duplex in the reaction buffer to form a stable elongation complex.
-
Initiate Reaction: The synthesis reaction is initiated by adding a mixture of NTPs.
-
Control Reaction: Contains only the four natural NTPs at a low concentration (e.g., 1 µM).
-
Test Reaction (Incorporation): Contains three natural NTPs and this compound (e.g., 1 mM) in place of UTP.
-
Test Reaction (Pausing/Termination): The complex is first incubated with this compound to allow for its incorporation, followed by the addition of a "chase" solution containing a high concentration of all four natural NTPs (e.g., 40 µM).
-
-
Incubation: Reactions are allowed to proceed for a defined period (e.g., 10 minutes) at the optimal temperature for the polymerase.
-
Quench Reaction: The reaction is stopped by adding a solution of 50 mM EDTA, which chelates the Mg²⁺ ions essential for polymerase activity.
-
Analysis: The reaction products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE). The resulting bands are visualized by autoradiography or fluorescence imaging.
Expected Results:
-
The control reaction will show a band corresponding to the full-length extended product.
-
The this compound incorporation reaction will show a band that is one nucleotide longer than the original primer, indicating successful incorporation.
-
In the pausing experiment, the initial product will be the +1 nucleotide band. Over the course of the chase, faint bands corresponding to the full-length product may appear, demonstrating that the polymerase can eventually escape the pause.
Diagram 2: Experimental Workflow for Primer Extension Assay
Caption: Workflow of a primer extension assay to test this compound effects.
Determination of IC50 Values
Objective: To quantify the concentration of this compound required to inhibit 50% of the polymerase activity.
Methodology:
-
Set up multiple parallel primer extension reactions as described above.
-
Each reaction contains a fixed, low concentration of the natural competing nucleotide (e.g., 0.1 µM UTP).
-
A range of increasing concentrations of this compound is added to the reactions.
-
Following incubation and quenching, the amount of product formation in each reaction is quantified.
-
The data is plotted as polymerase activity versus the logarithm of the inhibitor (this compound) concentration.
-
A dose-response curve is fitted to the data, and the IC50 value is calculated as the concentration of this compound that results in a 50% reduction in product formation compared to the no-inhibitor control.
Competitive Inhibition
This compound functions as a competitive inhibitor, vying with the natural substrate (UTP) for binding to the polymerase's active site. The efficiency of this compound incorporation and thus its inhibitory effect is dependent on the relative concentrations of this compound and UTP in the cellular or experimental environment. This competition is a critical factor in its therapeutic application, as intracellular nucleotide pools can influence its efficacy.
Diagram 3: Competitive Inhibition at the Polymerase Active Site
Caption: this compound competes with natural UTP for the polymerase active site.
Therapeutic Implications
The ability of arabinose nucleotides to be incorporated by viral polymerases and subsequently stall their progress makes them valuable candidates for antiviral drug development. Because viral polymerases are often less discriminating than their host counterparts, these analogs can achieve a degree of selectivity. The mechanism of inducing polymerase pausing provides a robust strategy to inhibit viral replication, as seen with the activity of ara-NTPs against SARS-CoV-2 and poliovirus. Furthermore, various arabinose nucleosides, which are the precursors to the active triphosphate forms, are used in chemotherapy (e.g., Cytarabine/Ara-C) and as antiviral agents (e.g., Vidarabine/Ara-A).
Conclusion
This compound is a potent inhibitor of RNA and DNA polymerases that functions primarily by inducing a long-lasting polymerase pause after its incorporation, rather than acting as an absolute chain terminator. Its inhibitory action is rooted in the C2'-endo conformation of its arabinose sugar, which disrupts the geometry of the polymerase active site and hinders the addition of the subsequent nucleotide. This mechanism has been effectively demonstrated against key viral polymerases, highlighting the therapeutic potential of the arabinose nucleotide scaffold in the development of new antiviral agents. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of such nucleotide analogs.
References
Ara-UTP as a Competitive Inhibitor of UTP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of arabinose-uridine triphosphate (Ara-UTP) as a competitive inhibitor of uridine triphosphate (UTP). It details the mechanism of action, quantitative inhibition data, and comprehensive experimental protocols for studying this compound's effects on viral RNA polymerases.
Introduction
Arabinose-based nucleoside analogs are a class of antiviral compounds that, upon intracellular phosphorylation to their triphosphate form, can act as competitive inhibitors of viral polymerases. This compound, the triphosphate metabolite of arabinosyluracil (Ara-U), mimics the natural substrate UTP and competes for the active site of RNA-dependent RNA polymerases (RdRps). This competitive inhibition is a key mechanism for disrupting viral replication, making this compound a molecule of significant interest in antiviral drug development.
Mechanism of Action
This compound functions as a competitive inhibitor of UTP for viral RNA-dependent RNA polymerases.[1] Its mechanism involves several key steps:
-
Cellular Uptake and Activation: The parent nucleoside, arabinosyluracil (Ara-U) or a precursor like arabinosylcytosine (Ara-C) which can be deaminated to Ara-U, enters the host cell.[2] Inside the cell, host enzymes phosphorylate the nucleoside analog sequentially to its monophosphate, diphosphate, and finally to the active triphosphate form, this compound.[2]
-
Competition with UTP: this compound, due to its structural similarity to the natural nucleotide UTP, competes for binding to the active site of viral RNA polymerase.[1]
-
Incorporation and Chain Termination/Pausing: Upon binding, the polymerase can incorporate the arabinose nucleotide monophosphate (Ara-UMP) into the nascent RNA strand. The key structural difference between arabinose and ribose is the stereochemistry at the 2' position of the sugar moiety. This alteration to a 2'-endo sugar pucker in the incorporated Ara-UMP reorients the 3'-hydroxyl group, making it a poor substrate for the subsequent nucleophilic attack by the incoming nucleoside triphosphate.[1] This leads to a significant pausing of the polymerase, thereby inhibiting further RNA elongation.
Diagram: Mechanism of Competitive Inhibition by this compound
References
Unveiling the Substrate Specificity of Ara-UTP: A Technical Guide for Researchers
An In-depth Examination of Ara-UTP as a Substrate for Viral and Cellular Polymerases, its Mechanism of Action, and Methodologies for its Study.
This technical guide provides a comprehensive overview of the substrate specificity of arabinosyl-uridine triphosphate (this compound), a crucial nucleotide analog with significant implications in antiviral drug development. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative aspects of this compound's interaction with various polymerases, details the experimental protocols for its characterization, and visualizes the key mechanisms and workflows.
Executive Summary
This compound, an analog of the natural nucleotide uridine triphosphate (UTP), exhibits a nuanced substrate specificity for viral and cellular polymerases. While it is generally a poor competitor against its natural counterpart, its incorporation into a nascent RNA or DNA strand can have profound inhibitory effects. This guide consolidates the current understanding of this compound's mechanism of action, which primarily involves inducing a long-lived polymerase pause rather than immediate chain termination. This unique characteristic is attributed to the altered sugar pucker of the arabinose moiety. We present quantitative kinetic data, detailed experimental methodologies, and visual representations of the underlying processes to facilitate further research and drug development efforts in this area.
Quantitative Data on this compound Substrate Specificity
The efficacy of this compound as a polymerase substrate is best understood through quantitative analysis of its interaction with various enzymes. The following tables summarize key kinetic parameters and inhibitory concentrations for this compound and its counterpart, Ara-CTP, against viral polymerases.
Table 1: Inhibition of Viral RNA Polymerases by Arabinose Nucleotides
| Nucleotide Analog | Virus Polymerase | IC50 Value (µM) | Competing Natural Nucleotide Concentration (µM) |
| This compound | SARS-CoV-2 | 75 ± 25[1] | 0.1 (UTP)[1] |
| Ara-CTP | SARS-CoV-2 | 30 ± 10[1] | 0.1 (CTP)[1] |
| This compound | Poliovirus | >1000[1] | 1 (UTP) |
| Ara-CTP | Poliovirus | >1000 | 1 (CTP) |
Table 2: Comparative Efficiency of Incorporation by Poliovirus Polymerase
| Nucleotide Analog | Fold-Lower Efficiency Compared to Natural Nucleotide |
| This compound | 90 |
| Ara-CTP | 50 |
Mechanism of Action: Induced Polymerase Pausing
Upon incorporation into a growing nucleic acid chain, Ara-UMP does not typically act as a classic chain terminator. Instead, it induces a prolonged pause in the polymerase's translocation along the template. This inhibitory effect is attributed to the structural conformation of the arabinose sugar. The 2'-endo sugar pucker of the incorporated Ara-NMP is thought to misalign the 3'-hydroxyl group, rendering it a poor nucleophile for the incoming nucleotide triphosphate and thereby hindering the formation of the next phosphodiester bond.
Mechanism of Ara-UMP induced polymerase pausing.
Experimental Protocols
A variety of biochemical assays are employed to characterize the substrate specificity of nucleotide analogs like this compound. Below are detailed methodologies for key experiments.
Single Nucleotide Incorporation Assay
This assay is designed to determine if a nucleotide analog can be incorporated by a polymerase and whether it acts as a chain terminator.
Objective: To assess the incorporation of this compound by a polymerase and its effect on subsequent nucleotide addition.
Materials:
-
Purified polymerase (e.g., SARS-CoV-2 polymerase complex: nsp12, nsp7, nsp8).
-
Annealed synthetic RNA primer-template pairs.
-
This compound and natural NTPs (ATP, UTP, CTP, GTP).
-
[α-³²P]-ATP for radiolabeling.
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Quenching solution (e.g., 50 mM EDTA).
-
Denaturing polyacrylamide gel (e.g., 20%).
-
Phosphorimager system.
Procedure:
-
Assemble the polymerase-RNA elongation complexes by incubating the polymerase with the annealed primer-template RNA in the reaction buffer.
-
Initiate the reaction by adding a mixture of the natural nucleotide (e.g., 0.1 µM UTP) or the nucleotide analog (e.g., 1 mM this compound) and [α-³²P]-ATP.
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding the quenching solution.
-
For chain termination experiments, after the initial incorporation step, add the next correct nucleotide substrate (e.g., 1 µM of the subsequent NTP) and incubate for an additional period before quenching.
-
Denature the samples by heating in a formamide-containing loading buffer.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA products using a phosphorimager to determine the extent of incorporation and chain elongation.
Workflow for a Single Nucleotide Incorporation Assay.
Pre-Steady-State Kinetic Analysis using Stopped-Flow Fluorescence
This method allows for the determination of the kinetic parameters of nucleotide incorporation, specifically the maximal rate of incorporation (k_pol) and the apparent dissociation constant (K_d,app).
Objective: To quantify the kinetic parameters of this compound incorporation.
Materials:
-
Purified polymerase.
-
Symmetrical RNA primer-template pairs with a fluorescent analog.
-
This compound and natural UTP at various concentrations.
-
Stopped-flow fluorescence apparatus.
-
Reaction buffer.
Procedure:
-
Prepare two syringes for the stopped-flow instrument. Syringe A contains the pre-assembled polymerase-RNA complex in reaction buffer.
-
Syringe B contains varying concentrations of the nucleotide substrate (this compound or UTP) in the same reaction buffer.
-
Rapidly mix the contents of the two syringes. The incorporation of the nucleotide into the RNA substrate leads to a change in the fluorescence of the analog, which is monitored over time.
-
Record the fluorescence traces from reaction time courses for a range of substrate concentrations.
-
Analyze the fluorescence traces to determine the observed rate of incorporation (k_obs) at each substrate concentration.
-
Plot the k_obs values against the substrate concentration and fit the data to a hyperbolic equation to determine k_pol (the maximum observed rate) and K_d,app (the substrate concentration at half-maximal rate).
Workflow for Pre-Steady-State Kinetic Analysis.
Conclusion and Future Directions
The substrate specificity of this compound is a complex interplay of its structural features and the active site of the target polymerase. While it is a less efficient substrate for incorporation than UTP, its ability to induce prolonged polymerase pausing makes it an interesting candidate for antiviral drug design. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other nucleotide analogs. Future research should focus on elucidating the structural basis of polymerase pausing through high-resolution structural biology techniques and expanding the kinetic analysis to a broader range of viral and cellular polymerases. A deeper understanding of these mechanisms will be pivotal in the rational design of next-generation antiviral therapeutics.
References
An In-depth Technical Guide on the Core Principles of Ara-UTP Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinofuranosyluracil triphosphate (Ara-UTP) is a synthetic nucleoside analog of uridine triphosphate (UTP) with significant potential in antiviral and anticancer therapies. Its mechanism of action is primarily centered on its ability to be incorporated into nascent DNA and RNA chains by various polymerases. This incorporation event disrupts the normal process of nucleic acid synthesis, leading to either chain termination or polymerase pausing, ultimately inhibiting cell replication or viral propagation. This technical guide provides a comprehensive overview of the fundamental principles governing this compound incorporation, including its metabolic activation, mechanism of action, and the cellular responses to the damage it induces.
Metabolic Activation of Ara-Uridine
Like many nucleoside analogs, the precursor to this compound, arabinofuranosyluracil (Ara-U), must be intracellularly phosphorylated to its active triphosphate form. This multi-step enzymatic process is crucial for its therapeutic efficacy.
Caption: Metabolic activation pathway of Ara-Uridine to this compound.
Mechanism of this compound Incorporation and Action
This compound, once formed, competes with the natural nucleotide UTP for incorporation into growing nucleic acid chains by DNA and RNA polymerases. The key to its inhibitory action lies in the stereochemistry of the arabinose sugar, which possesses a 2'-hydroxyl group in the up (β) configuration, unlike the down (α) configuration in ribose or the lack of a 2'-hydroxyl in deoxyribose.
Upon incorporation, the presence of the arabinose sugar disrupts the conformation of the nucleic acid chain. This can lead to two primary outcomes:
-
Chain Termination: The altered sugar pucker can prevent the formation of a phosphodiester bond with the subsequent incoming nucleotide, leading to the immediate cessation of chain elongation.
-
Polymerase Pausing: In some instances, particularly with certain viral RNA-dependent RNA polymerases, the polymerase can be stalled after incorporating Ara-UMP.[1] This pausing can be long-lasting and significantly impede the overall rate of nucleic acid synthesis.
Caption: Mechanism of this compound incorporation and subsequent action.
Quantitative Data on this compound Activity
The inhibitory potency of this compound and its derivatives varies depending on the target polymerase. The following tables summarize key quantitative data from published studies.
Table 1: IC50 and Ki Values of this compound and Related Analogs
| Compound | Polymerase | Substrate Competitor | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |
| This compound | SARS-CoV-2 RdRp | UTP (0.1 µM) | 76 | - | Competitive | [1] |
| Ara-CTP | SARS-CoV-2 RdRp | CTP (0.1 µM) | 30 | - | Competitive | [1] |
| 5-halogenated this compound derivatives | DNA Polymerase γ | dTTP | - | Lower than for RT | Competitive | [2] |
| 5-halogenated this compound derivatives | Reverse Transcriptase | dTTP | - | - | Competitive | [2] |
| Ara-CTP | Human DNA Polymerase α | dCTP | - | 1.5 | Competitive | |
| Ara-CTP | Human DNA Polymerase β | dCTP | - | 7.6 | Competitive | |
| Ara-5-aza-CTP | Human DNA Polymerase α | dCTP | - | 11 | Competitive | |
| Ara-5-aza-CTP | Human DNA Polymerase β | dCTP | - | 39 | Competitive |
Table 2: Kinetic Parameters for Nucleotide Incorporation
| Nucleotide | Polymerase | kpol (s⁻¹) | Kd (µM) | kpol/Kd (µM⁻¹s⁻¹) | Reference |
| UTP | T7 RNA Polymerase | >150 (at >300 µM) | - | - | |
| CTP | T7 RNA Polymerase | 4.98 ± 0.71 | 2230 ± 610 | 0.0022 |
Note: Direct kinetic parameters (Vmax, Km, kpol, Kd) for this compound incorporation are not widely available in the literature and represent a key area for future research.
Experimental Protocols
Single-Nucleotide Incorporation Assay
This assay is used to determine the efficiency and fidelity of a single nucleotide analog incorporation by a polymerase.
Materials:
-
Purified DNA or RNA polymerase
-
5'-radiolabeled primer
-
Template oligonucleotide
-
This compound and natural dNTPs/NTPs
-
Reaction buffer (specific to the polymerase)
-
Quenching solution (e.g., EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Protocol:
-
Primer-Template Annealing: Anneal the 5'-radiolabeled primer to the template oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare a reaction mixture containing the annealed primer-template, reaction buffer, and the polymerase.
-
Initiation: Initiate the reaction by adding a specific concentration of this compound or a natural nucleotide.
-
Time Course: Incubate the reaction at the optimal temperature for the polymerase and take aliquots at different time points.
-
Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., 50 mM EDTA).
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the gel using a phosphorimager and quantify the amount of extended primer to determine the rate of incorporation.
Chain Termination Assay
This assay determines whether the incorporation of a nucleotide analog leads to the termination of chain elongation.
Protocol:
-
Single Incorporation: Perform a single-nucleotide incorporation reaction with this compound as described above, allowing for the formation of the primer extended by one Ara-UMP.
-
Chase: After the initial incorporation, add a high concentration of all four natural dNTPs/NTPs to the reaction mixture.
-
Incubation: Incubate the "chase" reaction for a defined period.
-
Analysis: Analyze the products by denaturing polyacrylamide gel electrophoresis. If Ara-UMP acts as a chain terminator, no further extension of the primer will be observed. If it only causes pausing, a ladder of longer products will appear over time.
Caption: General experimental workflow for an in vitro incorporation assay.
Cellular Response to this compound Induced DNA Damage
The incorporation of this compound into DNA can stall replication forks, which is a form of DNA damage that activates the DNA Damage Response (DDR) pathway. This complex signaling network aims to repair the damage and maintain genomic integrity.
Key signaling kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are activated in response to stalled replication forks. ATR, in particular, is recruited to the regions of single-stranded DNA that are exposed at stalled forks. Activated ATR then phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), leading to cell cycle arrest, typically at the S or G2/M phase, to allow time for DNA repair.
The tumor suppressor protein p53 also plays a crucial role in the response to nucleoside analog-induced DNA damage. Following DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).
Caption: Simplified signaling pathway of the cellular response to this compound induced DNA damage.
Conclusion
This compound represents a potent class of nucleotide analogs with a well-defined mechanism of action that hinges on its incorporation into nucleic acids and subsequent disruption of their synthesis. Understanding the core principles of its metabolic activation, the kinetics of its incorporation by different polymerases, and the cellular responses to the damage it induces is paramount for the rational design and development of novel antiviral and anticancer therapies. This guide provides a foundational framework for researchers in the field, highlighting the key molecular events and offering structured methodologies for their investigation. Further research into the specific kinetic parameters of this compound with a broader range of polymerases will be crucial for optimizing its therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for Ara-UTP Incorporation into RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinose-uridine triphosphate (Ara-UTP) is a uridine analog characterized by the presence of an arabinose sugar instead of the typical ribose. This structural modification, specifically the 2'-hydroxyl group in the up (C2'-endo) configuration, introduces significant steric and conformational changes when incorporated into an RNA strand. These alterations can profoundly impact RNA structure, function, and interactions with RNA-binding proteins and enzymes. Consequently, this compound is a valuable tool for studying RNA metabolism, developing antiviral and anticancer therapies, and probing the mechanisms of RNA polymerases.
These application notes provide a comprehensive overview and detailed protocols for the enzymatic incorporation of this compound into RNA transcripts using in vitro transcription, primarily with T7 RNA polymerase. The document outlines the underlying principles, experimental procedures, and analytical methods for characterizing the resulting this compound-containing RNA.
Data Presentation
Table 1: In Vitro Transcription Reaction Setup
| Component | Stock Concentration | Final Concentration | Volume (for 20 µL reaction) |
| Nuclease-Free Water | - | - | To 20 µL |
| 5x Transcription Buffer | 5x | 1x | 4 µL |
| ATP, GTP, CTP Mix | 10 mM each | 2 mM each | 4 µL |
| UTP | 10 mM | 0.5 - 2 mM | Variable |
| This compound | 10 mM | 0.5 - 5 mM | Variable |
| DTT | 100 mM | 10 mM | 2 µL |
| RNase Inhibitor | 40 U/µL | 2 U/µL | 1 µL |
| DNA Template | 100-500 ng/µL | 500 ng | Variable |
| T7 RNA Polymerase | 50 U/µL | 2.5 U/µL | 1 µL |
Note: The ratio of this compound to UTP can be varied to achieve the desired incorporation density. A higher ratio of this compound to UTP will generally result in a higher incorporation rate but may decrease the overall yield of full-length transcripts. Optimization is recommended for each specific template and application.
Table 2: Comparative Analysis of Natural and Modified UTP Incorporation (Hypothetical Data)
| Nucleotide | Relative Incorporation Efficiency (%) | Full-Length Transcript Yield (%) | Observed Polymerase Pausing |
| UTP | 100 | 100 | Minimal |
| This compound | 40-60 | 30-50 | Significant |
| 5-Bromo-UTP | 80-95 | 70-90 | Moderate |
| 2'-Fluoro-UTP | 70-85 | 60-80 | Moderate |
Disclaimer: The data presented in Table 2 are hypothetical and intended for illustrative purposes. Actual values will vary depending on the specific experimental conditions, the DNA template sequence, and the polymerase used. It is crucial to perform empirical studies to determine the precise kinetics and efficiency of this compound incorporation for your system.
Experimental Protocols
Protocol 1: In Vitro Transcription for this compound Incorporation
This protocol outlines the steps for incorporating this compound into an RNA transcript using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (500 ng)
-
Nuclease-free water
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM NaCl)
-
ATP, GTP, CTP solution (10 mM each)
-
UTP solution (10 mM)
-
This compound solution (10 mM)
-
Dithiothreitol (DTT, 100 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
-
EDTA (0.5 M)
-
Ammonium Acetate (7.5 M)
-
Ethanol (100% and 70%)
-
Denaturing polyacrylamide gel (6-12%, depending on RNA size)
-
TBE buffer
-
Gel loading buffer (e.g., formamide-based)
Procedure:
-
Reaction Assembly: At room temperature, assemble the transcription reaction in a nuclease-free microcentrifuge tube by adding the components in the order listed in Table 1. The reaction should be assembled at room temperature as spermidine in the transcription buffer can cause DNA precipitation on ice.
-
Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours. For short transcripts (<100 nt), the incubation time can be extended to enhance yield.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
RNA Purification:
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Add 10 µL of 7.5 M ammonium acetate and 100 µL of cold 100% ethanol.
-
Precipitate the RNA at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge at maximum speed for 30 minutes at 4°C to pellet the RNA.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 5 minutes.
-
Remove the ethanol and air-dry the pellet for 5-10 minutes.
-
-
Resuspension: Resuspend the RNA pellet in an appropriate volume of nuclease-free water or TE buffer.
-
Analysis: Analyze the RNA product by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the size and purity of the transcript. The incorporation of the heavier this compound may result in a slight mobility shift compared to the unmodified RNA.
Protocol 2: Analysis of this compound Incorporation by Primer Extension
This protocol can be used to map the sites of this compound incorporation and to assess polymerase pausing.
Materials:
-
This compound-containing RNA transcript
-
5'-radiolabeled DNA primer complementary to the 3' end of the RNA
-
Reverse transcriptase (e.g., AMV or SuperScript)
-
dNTP mix (10 mM each)
-
5x Reverse Transcriptase Buffer
-
DTT (100 mM)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (sequencing gel)
Procedure:
-
Annealing: In a nuclease-free tube, mix the this compound-containing RNA (1-5 pmol) and the 5'-radiolabeled primer (10-20 pmol) in nuclease-free water. Heat to 90°C for 1 minute and then cool slowly to room temperature to allow for annealing.
-
Extension Reaction: Add 5x Reverse Transcriptase Buffer, DTT, and the dNTP mix to the annealed RNA/primer.
-
Enzyme Addition: Add reverse transcriptase to the reaction mixture.
-
Incubation: Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C for AMV) for 30-60 minutes.
-
Termination: Stop the reaction by adding an equal volume of gel loading buffer containing formamide and EDTA.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and then analyze the products on a denaturing polyacrylamide sequencing gel. Full-length products indicate that the reverse transcriptase was able to read through the incorporated this compound. Truncated products suggest polymerase pausing or termination at or near the sites of this compound incorporation.
Visualization of Workflows and Mechanisms
Caption: Workflow for in vitro transcription with this compound.
Caption: Proposed mechanism of this compound-mediated polymerase pausing.
Applications of Ara-UTP in Viral Replication Studies: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinofuranosyluridine triphosphate (Ara-UTP) is a nucleoside analog that serves as a valuable tool in the study of viral replication. As an analog of the natural nucleotide uridine triphosphate (UTP), this compound can be utilized by viral RNA-dependent RNA polymerases (RdRps). Its incorporation into the nascent viral RNA chain, however, leads to the inhibition of further elongation, providing a powerful mechanism to probe the function of viral polymerases and assess potential antiviral strategies. This document provides detailed application notes and protocols for the use of this compound in viral replication studies, with a focus on Respiratory Syncytial Virus (RSV), Measles Virus (MeV), and other RNA viruses.
Mechanism of Action
This compound is a competitive inhibitor of the natural substrate UTP for viral RNA-dependent RNA polymerases. The key to its inhibitory function lies in the stereochemistry of its sugar moiety. Unlike the ribose in UTP, which has a 2'-hydroxyl group in the ribo configuration, this compound possesses an arabinose sugar with the 2'-hydroxyl group in the ara configuration (an epimer of ribose).
Upon incorporation into the growing RNA strand by a viral RdRp, the altered sugar conformation of the arabinose moiety induces a conformational change in the polymerase active site. This change disrupts the proper alignment for the incoming nucleoside triphosphate, thereby sterically hindering the formation of the next phosphodiester bond and causing a strong pause or termination of RNA synthesis. This mechanism makes this compound an effective chain terminator of viral RNA replication.
Quantitative Data Summary
The inhibitory activity of this compound against various viral polymerases has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.
| Virus/Polymerase | Assay Type | IC50 (µM) | Natural Substrate Concentration (µM) | Reference |
| SARS-CoV-2 RdRp | Primer Extension | 75 ± 25 | 0.1 µM UTP | |
| Poliovirus RdRp | Primer Extension | >1000 | 1 µM UTP |
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of this compound Inhibition of Viral RNA Polymerase
Caption: Mechanism of this compound-mediated inhibition of viral RNA polymerase.
General Workflow for Antiviral Activity Assessment
Caption: General experimental workflow for assessing the antiviral activity of this compound.
Experimental Protocols
Protocol 1: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against a purified viral RdRp.
Materials:
-
Purified viral RdRp (e.g., from RSV or Measles Virus)
-
RNA template with a complementary primer
-
Radionucleotide triphosphate (e.g., [α-³²P]GTP or CTP)
-
Unlabeled ATP, CTP, GTP, and UTP solutions
-
This compound stock solution
-
Reaction buffer (specific to the polymerase)
-
Stop solution (e.g., formamide with EDTA and loading dye)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager system
Methodology:
-
Reaction Setup:
-
Prepare a master mix containing the reaction buffer, DTT, MgCl₂, RNA template/primer duplex, and the non-limiting unlabeled NTPs.
-
In separate tubes, prepare serial dilutions of this compound. Also, prepare a 'no inhibitor' control.
-
Add the appropriate dilution of this compound or buffer (for control) to each reaction tube.
-
Add the limiting radiolabeled NTP and the corresponding unlabeled NTP (UTP in this case) to the master mix. The concentration of unlabeled UTP should be kept constant across all reactions.
-
-
Initiation of Reaction:
-
Initiate the polymerase reaction by adding the purified RdRp enzyme to each tube.
-
Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
-
Termination of Reaction:
-
Stop the reactions by adding an equal volume of stop solution.
-
Heat the samples at 95°C for 5 minutes to denature the RNA.
-
-
Analysis:
-
Separate the RNA products by denaturing PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the intensity of the full-length RNA product bands using a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the 'no inhibitor' control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Plaque Reduction Assay for Antiviral Efficacy (EC50)
This cell-based assay determines the concentration of this compound required to reduce the number of viral plaques by 50%.
Materials:
-
Susceptible host cell line (e.g., HEp-2 for RSV, Vero for Measles Virus)
-
Cell culture medium and supplements
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Methodology:
-
Cell Seeding:
-
Seed the host cells in culture plates to form a confluent monolayer overnight.
-
-
Virus Dilution and Infection:
-
Prepare serial dilutions of the virus stock to yield a countable number of plaques (e.g., 50-100 PFU per well).
-
Remove the culture medium from the cells and infect the monolayers with the diluted virus.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Compound Treatment:
-
During the viral adsorption period, prepare serial dilutions of this compound in the overlay medium.
-
After adsorption, remove the virus inoculum and wash the cells with PBS.
-
Add the this compound-containing overlay medium to the respective wells. Include a 'virus only' control (no compound) and a 'cells only' control (no virus, no compound).
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 3-10 days, depending on the virus).
-
-
Plaque Visualization:
-
Fix the cells with a solution like 10% formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the 'virus only' control.
-
Plot the percentage of reduction against the logarithm of the this compound concentration and determine the EC50 value.
-
Protocol 3: Cytotoxicity Assay (MTT Assay for CC50)
This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for calculating the selectivity index.
Materials:
-
Host cell line (same as used in the antiviral assay)
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plate
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the medium from the cells and add the medium containing various concentrations of this compound.
-
Include 'cells only' wells with no compound as a control for 100% viability.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot cell viability against the logarithm of the this compound concentration to determine the 50% cytotoxic concentration (CC50).
-
Selectivity Index
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity.
SI = CC50 / EC50
A higher SI value indicates a more promising therapeutic window, as the compound is effective against the virus at concentrations far below those that are toxic to host cells.
Conclusion
This compound is a potent tool for investigating the mechanisms of viral RNA synthesis and for the initial screening of polymerase inhibitors. Its ability to act as a chain terminator provides a clear endpoint for in vitro and cell-based assays. The protocols provided herein offer a framework for researchers to quantitatively assess the inhibitory effects of this compound on various RNA viruses, contributing to the broader effort of developing novel antiviral therapeutics. Further studies are warranted to determine the specific efficacy of this compound against a wider range of clinically relevant viruses, such as RSV and measles virus.
Synthesis of Modified RNA using Arabinose-Uridine Triphosphate (Ara-UTP)
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of RNA molecules is a powerful tool in chemical biology, drug development, and diagnostics. The introduction of modified nucleotides can enhance the therapeutic properties of RNA, such as its stability against nucleases, or introduce novel functionalities, including labels for imaging or functional groups for cross-linking. Arabinose-Uridine Triphosphate (Ara-UTP) is a uridine analog characterized by the presence of an arabinose sugar instead of ribose. This stereochemical change at the 2'-position of the sugar moiety can significantly impact the properties and biological activity of the resulting RNA. These application notes provide a comprehensive overview and detailed protocols for the synthesis of modified RNA using this compound.
Recent studies have shown that arabinose-containing nucleotides, such as Ara-CTP and this compound, can act as inhibitors of viral RNA polymerases.[1] Upon incorporation into the growing RNA strand, these analogs induce prolonged pausing of the polymerase, which is attributed to the 2'-endo sugar pucker of the arabinose.[1] This inhibitory effect opens up possibilities for the development of novel antiviral therapeutics. The incorporation of this compound into RNA transcripts can also be explored for its effects on RNA structure, stability, and interaction with cellular machinery.
Data Presentation
Table 1: Effects of Ara-NTP Incorporation by Viral RNA Polymerases
| Nucleotide Analog | Polymerase | Effect on Elongation | Mechanism of Action | Reference |
| Ara-CTP | SARS-CoV-2, Poliovirus | Strong Pausing/Inhibition | 2'-endo sugar pucker of incorporated Ara-NMP | [1] |
| This compound | SARS-CoV-2, Poliovirus | Strong Pausing/Inhibition | 2'-endo sugar pucker of incorporated Ara-NMP | [1] |
Table 2: Key Parameters for Optimization of In Vitro Transcription with this compound
| Parameter | Recommended Starting Concentration | Rationale for Optimization |
| This compound Concentration | 0.5 - 5 mM | The optimal concentration may vary depending on the polymerase and template sequence. Higher concentrations may be needed to compete with endogenous UTP if complete substitution is not desired. |
| Other NTPs (ATP, CTP, GTP) | 1 - 5 mM | Maintaining an equimolar or optimized ratio of all NTPs is crucial for efficient transcription. |
| T7 RNA Polymerase | 50 - 100 units per 20 µL reaction | Enzyme concentration may need to be adjusted to maximize the yield of modified RNA. |
| MgCl₂ Concentration | 4 - 20 mM | Magnesium is a critical cofactor for RNA polymerase. Its optimal concentration can be influenced by the total NTP concentration. |
| Incubation Time | 2 - 4 hours | Longer incubation times may be necessary to achieve sufficient yields of Ara-U modified RNA, especially if incorporation is inefficient. |
| Incubation Temperature | 37°C | Standard temperature for T7 RNA polymerase. Lowering the temperature might be explored to potentially reduce premature termination. |
Experimental Protocols
Protocol 1: In Vitro Transcription for the Synthesis of Ara-U Modified RNA
This protocol is adapted from standard T7 RNA polymerase in vitro transcription protocols and includes considerations for the use of a modified nucleotide like this compound.[2]
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
ATP, CTP, GTP solutions (100 mM)
-
UTP solution (100 mM)
-
This compound solution (100 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the transcription reaction on ice in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
X µL of ATP, CTP, GTP (final concentration 1-5 mM each)
-
Y µL of this compound (for desired level of incorporation)
-
Z µL of UTP (if partial incorporation is desired)
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor (40 U/µL)
-
2 µL of T7 RNA Polymerase (50 U/µL)
Note: The volumes X, Y, and Z should be calculated based on the desired final concentrations of the nucleotides.
-
-
Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the synthesized RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
-
Analysis of RNA Integrity and Yield: Analyze the integrity and size of the RNA transcript by denaturing agarose or polyacrylamide gel electrophoresis. Quantify the RNA yield using a spectrophotometer or a fluorometric assay.
Protocol 2: Analysis of this compound Incorporation by Gel Electrophoresis
The incorporation of the heavier this compound in place of UTP can sometimes lead to a slight shift in the electrophoretic mobility of the RNA transcript. This can be used as a preliminary indication of successful incorporation.
Materials:
-
Purified unmodified RNA (control)
-
Purified Ara-U modified RNA
-
Denaturing polyacrylamide gel (e.g., 8 M urea, 10-15% acrylamide)
-
TBE Buffer (Tris-borate-EDTA)
-
RNA loading dye (containing formamide and a tracking dye)
-
Gel electrophoresis apparatus
-
Staining solution (e.g., SYBR Gold or ethidium bromide)
-
Gel imaging system
Procedure:
-
Sample Preparation: Mix equal amounts (e.g., 200-500 ng) of the control and Ara-U modified RNA with RNA loading dye.
-
Denaturation: Heat the samples at 70-95°C for 5 minutes to denature the RNA, then immediately place on ice.
-
Gel Electrophoresis: Load the samples onto the denaturing polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the tracking dye has migrated to the desired position.
-
Staining and Visualization: Stain the gel with a suitable RNA stain and visualize the bands using a gel imaging system. Compare the migration of the Ara-U modified RNA to the unmodified control. A slower migration of the modified RNA can suggest incorporation of this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis of Ara-U modified RNA.
Caption: Potential cellular fate of Ara-U modified RNA.
Concluding Remarks
The synthesis of RNA containing this compound presents an exciting avenue for the development of novel therapeutic and research tools. The inhibitory effect of arabinose-modified nucleotides on viral polymerases is a promising area for antiviral drug discovery. Furthermore, the introduction of this sugar modification can be used to probe RNA structure and function, as the altered pucker of the arabinose sugar may influence base stacking, helical geometry, and interactions with RNA-binding proteins. While the incorporation of this compound by T7 RNA polymerase has not been extensively characterized, the general tolerance of this enzyme to various nucleotide modifications suggests that synthesis is feasible. Researchers are encouraged to optimize the described protocols to achieve efficient incorporation and to further explore the unique properties of Ara-U modified RNA in various biological contexts.
References
Application Notes and Protocols for RNA Labeling with Ara-UTP
Harnessing Chain Termination: A Novel Approach to RNA Analysis
For researchers, scientists, and drug development professionals, the precise analysis of RNA synthesis and structure is paramount. This document provides detailed application notes and protocols for the incorporation of Arabinose-UTP (Ara-UTP) into RNA transcripts. Unlike conventional labeling techniques that attach a reporter molecule, the incorporation of this compound primarily serves as a tool for investigating the process of transcription itself, owing to its unique biochemical properties as a chain-terminating analog.
Arabinose nucleotides, including this compound, possess an opposite stereochemistry at the 2' carbon of the sugar moiety compared to the natural ribo-nucleotides[1]. This structural alteration has profound consequences for RNA polymerase function. While RNA polymerases can recognize and incorporate this compound, the resulting RNA strand is poorly elongated from the 3' ara-nucleotide residue[1]. Upon incorporation, this compound induces long pauses in transcription by viral RNA polymerases and can act as a chain terminator in a manner analogous to dideoxynucleotides in Sanger DNA sequencing[2][3]. This property can be exploited to generate a nested set of RNA fragments that terminate at uridine positions, providing a powerful tool for RNA sequence analysis and for mapping RNA polymerase pause sites.
Data Presentation
The following tables summarize the key properties of this compound and provide a comparison with a standard labeling nucleotide, Biotin-16-UTP, to highlight their distinct applications.
Table 1: Properties of this compound for RNA Labeling
| Property | Description | References |
| Mechanism of Action | Incorporation by RNA polymerase leads to significant pausing or termination of transcription. | [2] |
| Primary Application | RNA sequencing, mapping transcription start sites, and analyzing RNA polymerase pausing. | |
| Detection Method | Analysis of RNA fragment size by gel electrophoresis. | |
| Incorporation Efficiency | Varies depending on the polymerase and reaction conditions; generally lower than natural UTP. | |
| Nature of "Label" | The incorporated Ara-UMP itself and the resulting chain termination. |
Table 2: Comparison of this compound and Biotin-16-UTP for In Vitro Transcription
| Feature | This compound | Biotin-16-UTP |
| Primary Use | Chain termination for sequencing/pausing analysis. | Affinity purification and detection of RNA. |
| Modification | Stereochemical variant of the sugar moiety. | Biotin molecule attached to the base via a linker. |
| Effect on Transcription | Causes pausing or termination. | Generally well-tolerated with minimal effect on elongation. |
| Detection | Gel electrophoresis of terminated fragments. | Streptavidin-based assays (e.g., Western blot, pull-down). |
| Typical UTP:Modified UTP Ratio | 1:1 to 1:10 (empirically determined) | 3:1 to 1:1 |
Experimental Protocols
Protocol 1: In Vitro Transcription with this compound for Chain-Termination Analysis
This protocol is designed for the generation of a ladder of RNA fragments terminated at uridine positions using T7 RNA polymerase. The resulting fragments can be analyzed by denaturing polyacrylamide gel electrophoresis to determine the sequence or map polymerase pause sites.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
ATP, CTP, GTP solutions (10 mM each)
-
UTP solution (10 mM)
-
This compound solution (10 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
EDTA (0.5 M)
-
Gel loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
Procedure:
-
Reaction Setup: Assemble the following reaction mix at room temperature in a nuclease-free microcentrifuge tube. Prepare four separate reactions, one for each of the four NTPs as the limiting nucleotide if performing sequencing, or a single reaction for general pausing analysis. The following is for a single 20 µL reaction for U-specific termination:
| Component | Volume | Final Concentration |
| Nuclease-free water | Up to 20 µL | |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP, CTP, GTP (10 mM each) | 2 µL of each | 1 mM each |
| UTP (10 mM) | 0.5 µL | 0.25 mM |
| This compound (10 mM) | 1 µL | 0.5 mM |
| Linearized DNA template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 1 µL |
-
Incubation: Mix gently and incubate at 37°C for 1 hour.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Sample Preparation for Gel Analysis: Add an equal volume (22 µL) of gel loading buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes, then immediately place on ice.
-
Gel Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel (6-15%, depending on the expected fragment sizes).
-
Visualization: Visualize the RNA fragments by autoradiography (if using radiolabeled NTPs) or by staining with a suitable nucleic acid stain (e.g., SYBR Gold).
Protocol 2: Analysis of RNA Polymerase Pausing
This protocol utilizes this compound to identify sites where RNA polymerase pauses during transcription.
Procedure:
-
Perform the in vitro transcription reaction as described in Protocol 1. It is advisable to run a control reaction without this compound.
-
Run the reaction products on a high-resolution denaturing polyacrylamide gel.
-
Data Analysis:
-
The control lane (without this compound) will show the full-length RNA transcript and potentially some natural pause sites.
-
The lane with this compound will show a ladder of bands corresponding to termination at uridine positions.
-
Enhanced band intensity at specific locations in the this compound lane, which may also correspond to faint bands in the control lane, indicates a strong polymerase pause site. The location of these bands can be determined by running a sequencing ladder alongside or by using an RNA marker of known sizes.
-
Visualizations
Workflow for this compound based RNA analysis.
This compound's altered sugar stereochemistry leads to chain termination.
References
Detecting the Incorporation of Ara-UTP: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive overview of methods for detecting the incorporation of arabinofuranosyluridine triphosphate (Ara-UTP), a key metabolite of the chemotherapeutic agent cytarabine (Ara-C), into nucleic acids. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Radiolabeling, and Fluorescence-based techniques, including Click Chemistry, are presented. This guide is intended to assist researchers in selecting and implementing the most appropriate method for their specific experimental needs in drug development and molecular biology.
Introduction
Cytarabine (Ara-C), an analog of deoxycytidine, is a cornerstone of chemotherapy for hematological malignancies.[1] Its therapeutic efficacy relies on its intracellular conversion to the active metabolite, arabinofuranosylcytosine triphosphate (Ara-CTP).[1][2] While Ara-CTP is the primary active form that incorporates into DNA, leading to chain termination and apoptosis, the related analog this compound can also be formed and potentially incorporated into RNA.[3][4] The ability to accurately detect and quantify the incorporation of these arabinose-containing nucleotides is crucial for understanding the mechanisms of drug action, resistance, and for the development of novel nucleoside analog-based therapies.
This application note details various methodologies to detect the incorporation of this compound and its more prevalent counterpart, Ara-CTP, providing both theoretical background and practical experimental protocols.
Signaling Pathway: From Ara-C to DNA Incorporation
The metabolic activation of Ara-C is a multi-step enzymatic process that occurs intracellularly. Understanding this pathway is essential for interpreting experimental results related to Ara-CTP incorporation.
As depicted in Figure 1, Ara-C is transported into the cell by human equilibrative nucleoside transporter 1 (hENT1). Inside the cell, it undergoes sequential phosphorylation by deoxycytidine kinase (dCK), cytidylate kinase (CMPK), and nucleoside diphosphate kinase (NDPK) to form Ara-CMP, Ara-CDP, and finally the active Ara-CTP. Ara-CTP competes with the natural substrate dCTP for incorporation into the growing DNA strand by DNA polymerase. Once incorporated, the arabinose sugar moiety sterically hinders the rotation of the phosphodiester bond, leading to DNA chain termination and the induction of apoptosis. Ara-C can also be inactivated by cytidine deaminase (CDA) to form Ara-U.
Detection Methodologies
Several analytical techniques can be employed to detect and quantify the incorporation of this compound and its analogs. The choice of method depends on the specific research question, required sensitivity, and available instrumentation.
Chromatographic Methods: HPLC and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of intracellular nucleotides, including Ara-CTP.
Data Presentation:
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by reverse-phase ion-pair chromatography and detection by UV absorbance. | Separation by HPLC coupled with mass analysis for high specificity and sensitivity. |
| Lower Limit of Quantification (LLOQ) | pmol range | fmol to pmol range |
| Sample Requirement | ~10^6 - 10^7 cells | ~10^5 - 10^6 cells |
| Specificity | Moderate; co-elution can be an issue. | High; based on mass-to-charge ratio and fragmentation patterns. |
| Throughput | Moderate | High |
Experimental Protocols:
Protocol 3.1.1: Intracellular Ara-CTP Quantification by HPLC-UV
-
Cell Lysis and Extraction:
-
Harvest 1-5 x 10^7 cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Lyse the cells by adding 500 µL of ice-cold 0.4 M perchloric acid.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant by adding an appropriate volume of 2 M KOH.
-
Centrifuge to pellet the potassium perchlorate precipitate.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 100 mM KH₂PO₄, 10 mM tetrabutylammonium phosphate, pH 6.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: A suitable gradient from 0% to 30% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 272 nm.
-
Quantification: Use a standard curve of known Ara-CTP concentrations.
-
Protocol 3.1.2: Intracellular Ara-CTP Quantification by LC-MS/MS
-
Cell Lysis and Extraction:
-
Follow the same procedure as in Protocol 3.1.1.
-
-
LC-MS/MS Analysis:
-
Column: Porous graphitic carbon column (e.g., Hypercarb, 2.1 x 100 mm, 5 µm).
-
Mobile Phase A: 5 mM ammonium formate in water, pH 8.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to elute triphosphates.
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: Monitor specific parent-to-fragment ion transitions for Ara-CTP and an internal standard.
-
Radiolabeling Assays
Radiolabeling provides a highly sensitive method for tracing the incorporation of Ara-C into DNA.
Data Presentation:
| Parameter | Radiolabeling ([³H]Ara-C) |
| Principle | Incorporation of a radiolabeled nucleoside analog into DNA, followed by quantification of radioactivity. |
| Sensitivity | High (detects low levels of incorporation). |
| Sample Requirement | ~10^6 cells. |
| Specificity | High for the radiolabeled analog. |
| Throughput | Low to moderate. |
Experimental Protocol:
Protocol 3.2.1: [³H]Ara-C Incorporation Assay
-
Cell Culture and Labeling:
-
Culture cells to the desired density.
-
Add [³H]Ara-C (e.g., 1 µCi/mL) to the culture medium.
-
Incubate for the desired time period (e.g., 4-24 hours).
-
-
DNA Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Extract genomic DNA using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction).
-
-
Quantification:
-
Quantify the extracted DNA using a spectrophotometer (A260).
-
Measure the radioactivity of a known amount of DNA using a liquid scintillation counter.
-
Express the results as disintegrations per minute (DPM) per µg of DNA.
-
Fluorescence-Based Methods
Fluorescence-based techniques offer a safer and often more versatile alternative to radiolabeling for visualizing and quantifying nucleotide incorporation.
Click chemistry provides a powerful and highly specific method for detecting the incorporation of modified nucleosides containing an alkyne or azide group. For detecting this compound incorporation, an analog such as 5-ethynyl-arabinofuranosyluridine (F-ara-EdU) would be required. The protocol below is for the well-established EdU (5-ethynyl-2'-deoxyuridine), a thymidine analog, and can be adapted for F-ara-EdU.
Data Presentation:
| Parameter | Click Chemistry (EdU) |
| Principle | Incorporation of an alkyne-modified nucleoside analog into DNA, followed by a copper-catalyzed click reaction with a fluorescent azide. |
| Sensitivity | High. |
| Sample Requirement | Variable, suitable for microscopy and flow cytometry. |
| Specificity | Very high due to the bio-orthogonal nature of the click reaction. |
| Throughput | High, especially with flow cytometry. |
Experimental Protocol:
Protocol 3.3.1.1: Click-iT™ EdU Imaging Assay (Adapted for F-ara-EdU)
-
Cell Labeling:
-
Incubate cells with 10 µM F-ara-EdU for 1-2 hours.
-
-
Fixation and Permeabilization:
-
Fix cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with 3% BSA in PBS.
-
Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide), CuSO₄, and a reducing agent.
-
Incubate cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells and mount for fluorescence microscopy.
-
Image the cells using appropriate filter sets for the chosen fluorophore.
-
Protocol 3.3.1.2: Click-iT™ EdU Flow Cytometry Assay (Adapted for F-ara-EdU)
-
Cell Labeling, Fixation, and Permeabilization:
-
Follow steps 1 and 2 from Protocol 3.3.1.1.
-
-
Click Reaction:
-
Perform the click reaction in suspension as per the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters to detect the fluorescent signal.
-
Workflow and Decision Making
The selection of a suitable method for detecting this compound incorporation depends on the specific experimental goals.
Conclusion
The detection and quantification of this compound and Ara-CTP incorporation are vital for advancing our understanding of nucleoside analog therapeutics. This guide provides a detailed overview and actionable protocols for several robust methods. For precise and sensitive absolute quantification, LC-MS/MS is the method of choice. For high-throughput screening and visualization of incorporation at the single-cell level, fluorescence-based methods, particularly click chemistry, offer a powerful and versatile approach. Radiolabeling remains a highly sensitive option for tracing low levels of incorporation. The selection of the most appropriate technique will ultimately be guided by the specific experimental context and available resources.
References
- 1. Ara-C: cellular and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 4. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ara-UTP in Single-Molecule Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinose-uridine triphosphate (Ara-UTP) is a nucleoside triphosphate analog of uridine triphosphate (UTP) that contains an arabinose sugar instead of a ribose. This structural difference, specifically the stereochemistry at the 2' position of the sugar, leads to significant alterations in its interaction with RNA polymerases. Upon incorporation into a nascent RNA strand, this compound can act as a chain terminator or induce strong pausing of the polymerase.[1] This property makes this compound a valuable tool for various biochemical assays and presents a novel opportunity for applications in single-molecule sequencing.
These application notes provide a comprehensive overview of the potential uses of this compound in single-molecule sequencing platforms, particularly focusing on sequencing-by-synthesis (SBS) methods. The protocols outlined below are designed to serve as a foundational guide for researchers interested in exploring this compound for RNA analysis, drug discovery, and diagnostics.
Principle of Application
The core principle behind the application of this compound in single-molecule sequencing lies in its ability to be incorporated by RNA polymerases and subsequently alter the polymerase's processivity. In single-molecule sequencing platforms like Pacific Biosciences (PacBio) SMRT sequencing and Oxford Nanopore Technologies (ONT) direct RNA sequencing, the incorporation of a modified nucleotide can be detected in real-time.
-
In PacBio SMRT sequencing , the DNA polymerase is monitored as it synthesizes a complementary strand. The incorporation of a modified nucleotide like this compound would be expected to alter the kinetics of the polymerase, leading to a detectable change in the interpulse duration (IPD). This kinetic signature can be used to identify the location of the incorporated Ara-UMP.
-
In Oxford Nanopore direct RNA sequencing , an RNA molecule is threaded through a nanopore, and changes in the ionic current are measured to determine the nucleotide sequence. The presence of a modified base such as Ara-UMP would likely produce a distinct current signal compared to the canonical uridine, allowing for its direct detection. Furthermore, the helicase or polymerase that guides the RNA through the pore may exhibit altered kinetics upon encountering Ara-UMP.
This ability to pinpoint the location of this compound incorporation opens up possibilities for various applications, including the study of RNA modifications, enzyme kinetics, and the development of novel antiviral therapies.
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of this compound with viral RNA polymerases. While this data is not from single-molecule sequencing experiments, it provides a strong foundation for understanding the inhibitory and kinetic effects of this compound.
Table 1: Inhibition of Viral RNA Polymerases by this compound
| Polymerase | IC50 of this compound (µM) | Competing Nucleotide & Concentration | Reference |
| Poliovirus RNA Polymerase | 1000 | 1 µM UTP | [2] |
| SARS-CoV-2 RNA Polymerase | 75 ± 25 | 0.1 µM UTP | [2] |
Table 2: Kinetic Parameters of Nucleotide Analog Incorporation
| Nucleotide Analog | Polymerase | Apparent Km (µM) | Vmax (relative to natural nucleotide) | Reference |
| This compound | Poliovirus RNA Polymerase | >1000 | Not specified | [2] |
| This compound | SARS-CoV-2 RNA Polymerase | Not specified | Significantly lower than UTP | [2] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These protocols are designed to be adapted for specific research questions and experimental setups.
Protocol 1: In Vitro RNA Polymerase Pausing Assay with this compound
This protocol details a biochemical assay to confirm and characterize the pausing effect of this compound on a specific RNA polymerase.
Materials:
-
Purified RNA polymerase of interest
-
DNA template with a promoter recognized by the polymerase and a downstream region for transcription
-
ATP, GTP, CTP, and UTP solutions (10 mM each)
-
This compound solution (10 mM)
-
Transcription buffer (specific to the polymerase)
-
Radiolabeled nucleotide (e.g., [α-³²P] UTP)
-
Stop solution (e.g., formamide with EDTA and loading dyes)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Methodology:
-
Reaction Setup: Prepare transcription reactions in separate tubes. A standard reaction should contain the DNA template, transcription buffer, and all four canonical NTPs. For the experimental condition, include this compound at a desired final concentration (e.g., in a 1:10 or 1:1 ratio with UTP).
-
Initiation: Add the RNA polymerase to each reaction tube to initiate transcription. Incubate at the optimal temperature for the polymerase.
-
Time-Course Sampling: At various time points (e.g., 1, 5, 15, 30 minutes), take aliquots from each reaction and add them to the stop solution to quench the reaction.
-
Gel Electrophoresis: Denature the RNA products by heating and load them onto a denaturing polyacrylamide gel. Run the gel to separate the RNA fragments by size.
-
Visualization and Analysis: Expose the gel to a phosphorimager screen or autoradiography film to visualize the radiolabeled RNA products. The presence of shorter RNA fragments in the this compound containing reaction compared to the control indicates polymerase pausing or termination. The intensity and position of these bands can be quantified to determine the pausing efficiency at specific sites.
Protocol 2: Hypothetical Workflow for Single-Molecule RNA Sequencing with this compound (PacBio Platform)
This protocol outlines a conceptual workflow for using this compound to map specific sites in an RNA molecule using PacBio SMRT sequencing. This would be applicable for studying RNA modifications that can be specifically labeled with an this compound analog.
Materials:
-
Target RNA population
-
Enzyme capable of incorporating this compound at specific sites (e.g., a site-specific RNA modifying enzyme or a polymerase for 3'-end labeling)
-
This compound
-
PacBio SMRTbell library preparation kit
-
Modified DNA polymerase for PacBio sequencing
-
PacBio Sequel or Revio System
Methodology:
-
RNA Preparation and this compound Incorporation: Isolate the target RNA. Treat the RNA with an enzyme that incorporates this compound at specific locations of interest. This could be a terminal transferase to label the 3'-end or a specific modifying enzyme.
-
cDNA Synthesis: Perform reverse transcription to generate cDNA from the this compound-labeled RNA. The reverse transcriptase may stall or dissociate at the site of the arabinose sugar, potentially requiring optimization of the reverse transcription conditions.
-
SMRTbell Library Preparation: Ligate PacBio's SMRTbell adapters to the double-stranded cDNA to create a circular library.
-
Sequencing: Sequence the SMRTbell library on a PacBio sequencing system. The system will record the real-time kinetics of the DNA polymerase as it synthesizes the complementary strand.
-
Data Analysis: Analyze the sequencing data, specifically focusing on the interpulse duration (IPD) values. A significant increase in the IPD at a specific position in the sequence would indicate the presence of the incorporated Ara-UMP in the original RNA template, as the polymerase would likely pause at this modified site.
Protocol 3: Conceptual Framework for Direct RNA Sequencing of this compound Containing Transcripts (Oxford Nanopore Platform)
This protocol describes a theoretical approach for the direct detection of this compound incorporation in RNA molecules using Oxford Nanopore sequencing.
Materials:
-
In vitro transcribed RNA containing this compound
-
Oxford Nanopore direct RNA sequencing kit (including motor protein and adapters)
-
MinION, GridION, or PromethION sequencing device
-
Nanopore flow cell
Methodology:
-
In Vitro Transcription with this compound: Synthesize RNA transcripts in vitro using a DNA template and a mixture of canonical NTPs and this compound. The ratio of this compound to UTP can be varied to control the frequency of incorporation.
-
Library Preparation: Ligate the ONT sequencing adapter to the 3' end of the in vitro transcribed RNA population. This adapter facilitates the binding of the motor protein.
-
Sequencing: Load the prepared library onto a nanopore flow cell and begin the sequencing run. The motor protein will guide the RNA molecules through the nanopores.
-
Data Acquisition and Analysis: The sequencing device will record the ionic current signals as the RNA molecules pass through the nanopores. The raw signal data (in FAST5 format) should be basecalled. Subsequently, the raw signal data should be analyzed to identify deviations from the expected current levels for canonical RNA bases. The presence of Ara-UMP is expected to generate a distinct electrical signature, allowing for its direct detection and localization within the RNA sequence.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Ara-UTP Incorporation in In-Vitro Transcription (IVT)
Welcome to the technical support center for troubleshooting in-vitro transcription (IVT) reactions with Ara-UTP. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the inefficient incorporation of arabinose-modified UTP (this compound) into RNA transcripts.
Frequently Asked Questions (FAQs)
Q1: My IVT reaction with this compound has a very low yield compared to the reaction with standard UTP. What are the common causes?
Low RNA yield is a frequent issue when substituting standard nucleotides with modified analogs like this compound. Several factors can contribute to this problem:
-
Suboptimal Enzyme Concentration: The concentration of T7 RNA Polymerase may need to be adjusted. While standard protocols provide a general range, the optimal concentration can vary depending on the specific nucleotide analog being used.[]
-
Incorrect Nucleotide Concentrations: The concentration of this compound and the other three standard NTPs (ATP, CTP, GTP) is critical. An imbalance or suboptimal total nucleotide concentration can limit the transcription efficiency.[][2][3] It is recommended that the concentration of each nucleotide be at least 12 µM.[2]
-
Inhibitors in the Reaction: Contaminants from the DNA template preparation, such as salts or ethanol, can inhibit T7 RNA Polymerase activity. Ensure the template DNA is of high purity.
-
Suboptimal Reaction Conditions: The standard IVT reaction temperature of 37°C may not be optimal for the incorporation of this compound. Additionally, the Mg²⁺ concentration is a critical factor, as it is a cofactor for the polymerase and its optimal ratio to the total NTP concentration must be maintained.
-
Poor Template Quality: The quality and integrity of the DNA template are paramount for efficient transcription. Degraded or improperly linearized templates can lead to truncated transcripts and lower yields.
Q2: I am observing a high proportion of truncated or incomplete RNA transcripts. What could be the reason?
The presence of shorter-than-expected RNA products often points to premature termination of the transcription reaction. Potential causes include:
-
Low this compound Concentration: If the concentration of this compound is too low, it can become a limiting factor, causing the polymerase to stall and terminate transcription prematurely.
-
GC-Rich Template Sequences: DNA templates with high GC content can form stable secondary structures that may impede the progress of T7 RNA Polymerase, leading to incomplete transcripts.
-
Intrinsic Termination Sites: The presence of cryptic termination signals within the DNA template can also cause the polymerase to dissociate before reaching the end of the template.
Q3: How does the structure of this compound affect its incorporation by T7 RNA Polymerase compared to UTP?
The key difference between this compound and UTP lies in the stereochemistry of the 2'-hydroxyl group on the sugar moiety. In this compound, the 2'-OH is in an "up" (arabino) configuration, whereas in UTP it is in the "down" (ribo) configuration. This structural alteration can affect the substrate binding and catalytic activity of T7 RNA Polymerase, which has evolved to efficiently incorporate natural ribonucleotides. While T7 RNA polymerase is known to be tolerant of various modifications at the 5-position of pyrimidines, modifications in the sugar moiety can have a more significant impact on incorporation efficiency.
Troubleshooting Guides
Issue 1: Low RNA Yield
If you are experiencing low yields of RNA in your IVT reaction with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low IVT yield with this compound.
Issue 2: Incomplete Transcripts
If your analysis reveals a significant amount of truncated RNA, consider the following optimization steps:
Caption: Troubleshooting workflow for incomplete RNA transcripts.
Quantitative Data Summary
| Parameter | Standard UTP | Modified UTP (e.g., this compound) | Troubleshooting Recommendations |
| Relative Incorporation Efficiency | High | Generally Lower | Increase this compound concentration relative to other NTPs; Optimize T7 Polymerase concentration. |
| Optimal Mg²⁺:NTP Ratio | Well-established | May differ | Titrate Mg²⁺ concentration for your specific NTP mix. |
| Optimal Temperature | Typically 37°C | May be lower | Test a range of temperatures (e.g., 30°C, 37°C, 42°C). |
| Yield with GC-rich templates | Can be reduced | Potentially more sensitive to secondary structures | Lower the reaction temperature to 30°C. |
Experimental Protocols
Protocol 1: Optimizing this compound Incorporation in a 20 µL IVT Reaction
This protocol provides a starting point for optimizing your IVT reaction for better this compound incorporation. It is recommended to perform a series of reactions in parallel with varying concentrations of key components.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1 µg)
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
ATP, CTP, GTP solutions (100 mM)
-
This compound solution (100 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw and Prepare Reagents: Thaw all reagents on ice. Keep the T7 RNA Polymerase on ice. Vortex and briefly centrifuge the NTP solutions and transcription buffer.
-
Set up Reactions: At room temperature, assemble the reactions in nuclease-free tubes. It is recommended to set up a control reaction with standard UTP.
-
Example Titration Series:
Component Control Test 1 Test 2 Test 3 Nuclease-free Water to 20 µL to 20 µL to 20 µL to 20 µL 10x Transcription Buffer 2 µL 2 µL 2 µL 2 µL ATP, CTP, GTP (100 mM each) 0.5 µL 0.5 µL 0.75 µL 0.5 µL UTP (100 mM) 0.5 µL - - - This compound (100 mM) - 0.5 µL 0.75 µL 1.0 µL Linearized DNA Template (1 µg/µL) 1 µL 1 µL 1 µL 1 µL RNase Inhibitor 1 µL 1 µL 1 µL 1 µL | T7 RNA Polymerase | 1 µL | 1 µL | 1 µL | 1.5 µL |
-
-
Incubation: Mix the components thoroughly by gentle pipetting. Incubate the reactions at 37°C for 2 hours. For GC-rich templates, consider a lower temperature of 30°C.
-
DNase Treatment: Add DNase I to the reaction mixture to degrade the DNA template. Incubate at 37°C for 15 minutes.
-
Purification: Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based RNA cleanup kit.
-
Analysis: Analyze the yield and integrity of the RNA transcripts using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis (e.g., denaturing agarose or polyacrylamide gel).
Protocol 2: Quantification of this compound Incorporation using HPLC
This method allows for the quantification of the nucleotide composition of the synthesized RNA, thereby determining the incorporation efficiency of this compound.
Workflow for this compound Incorporation Analysis
Caption: Workflow for quantifying this compound incorporation via HPLC.
Procedure:
-
RNA Digestion:
-
To a purified RNA sample (e.g., 1-5 µg), add a nuclease mixture (e.g., Nuclease P1 followed by bacterial alkaline phosphatase) to digest the RNA into individual nucleosides.
-
-
HPLC Analysis:
-
Inject the digested sample onto a reverse-phase C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detect the eluting nucleosides using a UV detector at 260 nm.
-
-
Quantification:
-
Run standards for adenosine, cytidine, guanosine, uridine, and arabinose-uridine to determine their retention times and generate standard curves.
-
Integrate the peak areas of the nucleosides in the digested RNA sample.
-
Calculate the molar ratios of the nucleosides to determine the percentage of UTP that was substituted with this compound.
-
This technical support guide provides a comprehensive framework for addressing common issues encountered during the in-vitro transcription of RNA with this compound. By systematically evaluating the reaction components and conditions, researchers can optimize their experiments for improved yield and incorporation of this modified nucleotide.
References
Technical Support Center: Optimizing Ara-UTP Concentration for Polymerase Inhibition
Welcome to the technical support center for optimizing Ara-UTP concentration in polymerase inhibition experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of polymerase inhibition by this compound?
This compound is a nucleoside analog that acts as a competitive inhibitor of polymerases with respect to the natural nucleotide, UTP (or dTTP for DNA polymerases). Upon incorporation into a growing nucleic acid chain, the arabinose sugar moiety of Ara-UMP, with its 2'-hydroxyl group in the axial position, can cause steric hindrance within the polymerase active site. This hinders the proper positioning of the incoming natural nucleotide, leading to a significant reduction in the rate of subsequent nucleotide incorporation and effectively causing polymerase stalling or chain termination.[1]
Q2: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound depends on the specific polymerase being studied and the concentration of the competing natural nucleotide (UTP or dTTP). It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or the Ki (inhibition constant) for your specific experimental conditions. A good starting point for a dose-response curve could be a range from 1 µM to 1 mM.
Q3: Can this compound be used to inhibit both DNA and RNA polymerases?
Yes, this compound and its derivatives have been shown to inhibit both DNA and RNA polymerases. For example, 5-halogenated derivatives of this compound are known to inhibit DNA polymerase gamma and viral reverse transcriptase.[2] this compound has also been shown to inhibit viral RNA polymerases such as that of poliovirus.[1]
Q4: What are some common issues I might encounter when using this compound?
Common issues include:
-
Low inhibitory effect: This could be due to suboptimal this compound concentration, high concentration of the competing natural nucleotide, or low sensitivity of the polymerase to the inhibitor.
-
High background signal: This may result from non-specific binding or contamination.
-
Variability between experiments: This can be caused by inconsistencies in reagent preparation, enzyme activity, or assay conditions.
-
Insolubility of this compound: Ensure that the this compound stock solution is fully dissolved and consider using a buffer with appropriate pH and ionic strength.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or weak inhibition observed | This compound concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Concentration of the natural competing nucleotide (UTP/dTTP) is too high. | Reduce the concentration of the competing nucleotide, keeping it close to its Km value for the polymerase, if known. | |
| The specific polymerase is not sensitive to this compound. | Verify from literature if the polymerase is known to be inhibited by this compound or similar analogs. Consider using a different inhibitor as a positive control. | |
| Degradation of this compound. | Prepare fresh this compound stock solutions. Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. | |
| High background in the assay | Contaminated reagents. | Use fresh, high-quality reagents, including nuclease-free water. |
| Non-specific binding of labeled nucleotides. | Optimize washing steps in filter-binding assays. Include appropriate controls without the enzyme or template. | |
| Enzyme preparation contains nucleases. | Use a highly purified polymerase preparation. Test for nuclease activity in a separate assay. | |
| Inconsistent results between replicates or experiments | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. Prepare a master mix for common reagents. |
| Variation in enzyme activity. | Use a fresh aliquot of the polymerase for each experiment and avoid repeated freeze-thaw cycles. Perform a standard activity assay to confirm enzyme consistency. | |
| Instability of assay components. | Ensure all reagents are stored at their recommended temperatures and are within their expiration dates. | |
| Unexpected chain termination pattern | Purity of this compound. | Verify the purity of the this compound stock using methods like HPLC. Impurities could lead to unexpected results. |
| Presence of exonuclease activity in the polymerase. | Use an exonuclease-deficient polymerase mutant if the goal is to study incorporation and stalling. |
Quantitative Data: Inhibition of Various Polymerases by this compound and its Analogs
| Polymerase | Inhibitor | Inhibition Metric | Value | Competing Nucleotide | Reference |
| SARS-CoV-2 RNA Polymerase | This compound | IC50 | 75 ± 25 µM | UTP | [1] |
| Poliovirus RNA Polymerase | This compound | IC50 | ~1000 µM | UTP | [1] |
| DNA Polymerase Gamma | 5-Fluoro-ara-UTP | Ki | Lower than reverse transcriptase | dTTP | |
| DNA Polymerase Gamma | 5-Chloro-ara-UTP | Ki | Lower than reverse transcriptase | dTTP | |
| DNA Polymerase Gamma | 5-Bromo-ara-UTP | Ki | Lower than reverse transcriptase | dTTP | |
| DNA Polymerase Gamma | 5-Iodo-ara-UTP | Ki | Lower than reverse transcriptase | dTTP | |
| Reverse Transcriptase | 5-Fluoro-ara-UTP | Ki | Higher than DNA Pol Gamma | dTTP | |
| Reverse Transcriptase | 5-Chloro-ara-UTP | Ki | Higher than DNA Pol Gamma | dTTP | |
| Reverse Transcriptase | 5-Bromo-ara-UTP | Ki | Higher than DNA Pol Gamma | dTTP | |
| Reverse Transcriptase | 5-Iodo-ara-UTP | Ki | Higher than DNA Pol Gamma | dTTP |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in a Polymerase Assay
This protocol describes a filter-binding assay using a radiolabeled nucleotide to determine the IC50 value of this compound.
Materials:
-
Purified polymerase enzyme
-
Poly(A)/oligo(dT) or other suitable template-primer
-
Reaction buffer (specific to the polymerase)
-
UTP or dTTP (unlabeled)
-
[α-³²P]UTP or [α-³²P]dTTP
-
This compound stock solution
-
DE81 filter paper
-
Wash buffer (e.g., 0.5 M sodium phosphate, pH 7.0)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction master mix: This should contain the reaction buffer, template-primer, and the radiolabeled nucleotide at a fixed concentration (ideally near the Km of the polymerase for that nucleotide).
-
Prepare serial dilutions of this compound: Prepare a range of this compound concentrations in the reaction buffer.
-
Set up the reactions: In individual tubes, combine the master mix, a specific concentration of unlabeled UTP/dTTP, and varying concentrations of this compound. Include a control reaction with no this compound.
-
Initiate the reaction: Add the polymerase to each tube to start the reaction.
-
Incubate: Incubate the reactions at the optimal temperature for the polymerase for a fixed period, ensuring the reaction is in the linear range of product formation.
-
Stop the reaction: Spot a small aliquot of each reaction onto a DE81 filter paper.
-
Wash the filters: Wash the filters multiple times with the wash buffer to remove unincorporated nucleotides.
-
Quantify: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of polymerase activity (relative to the no-inhibitor control) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Determination of Ki for this compound as a Competitive Inhibitor
This protocol outlines the determination of the inhibition constant (Ki) for this compound, assuming it acts as a competitive inhibitor against UTP or dTTP.
Materials:
-
Same as Protocol 1.
Procedure:
-
Determine the Km of the polymerase for the natural nucleotide (UTP/dTTP):
-
Set up a series of reactions with varying concentrations of the natural nucleotide.
-
Keep the concentration of the radiolabeled nucleotide constant and low.
-
Measure the initial velocity of the reaction at each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Perform inhibition assays at multiple substrate and inhibitor concentrations:
-
Choose a fixed, sub-saturating concentration of this compound.
-
Set up reactions with varying concentrations of the natural nucleotide, similar to the Km determination.
-
Repeat this for at least two different fixed concentrations of this compound.
-
Include a control set of reactions with no this compound.
-
-
Measure initial velocities: For each reaction, measure the initial velocity of nucleotide incorporation as described in Protocol 1.
-
Data Analysis:
-
Construct a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
For competitive inhibition, the lines should intersect on the y-axis.
-
The apparent Km (Km_app) for each inhibitor concentration can be determined from the x-intercept (-1/Km_app).
-
Plot the Km_app values against the inhibitor concentration [I]. This should yield a straight line.
-
The Ki can be determined from the slope of this line (Slope = Km/Ki) or from the x-intercept (-Ki).
-
Visualizations
Caption: Workflow for determining polymerase inhibition by this compound.
Caption: Competitive inhibition of polymerase by this compound.
References
Technical Support Center: Overcoming Polymerase Pausing with Ara-UTP
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with arabinose-UTP (Ara-UTP) and its effects on polymerase activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect polymerase activity?
This compound (arabinose-Uridine-5'-triphosphate) is a nucleotide analog of Uridine-5'-triphosphate (UTP).[1][2] It contains an arabinose sugar instead of a ribose sugar, with a key difference in the stereochemistry at the 2' position.[2] When incorporated into a growing RNA or DNA strand by a polymerase, the resulting Ara-UMP (arabinose-Uridine monophosphate) induces a strong pause in further elongation.[3][4]
Q2: What is the mechanism behind this compound-induced polymerase pausing?
The primary mechanism of pausing is due to the 2'-endo conformation of the arabinose sugar in the incorporated Ara-UMP. This conformation creates a steric hindrance that is not conducive for the incoming natural nucleotide triphosphate (NTP) to bind correctly for the subsequent phosphodiester bond formation. This effectively stalls the polymerase immediately after the incorporation of a single Ara-UMP molecule.
Q3: Is it possible to "overcome" the pause induced by this compound?
While this compound is designed to inhibit polymerases by causing a long-lived pause, the polymerase can eventually resume elongation. This "escape" from the paused state is typically slow and inefficient. In experimental settings, this can be observed by providing a high concentration of the subsequent natural NTPs in a "chase" experiment.
Q4: How does this compound compete with natural UTP for incorporation?
This compound generally competes poorly with its natural counterpart, UTP. This is likely due to a sub-optimal binding affinity of this compound to the polymerase's active site. Consequently, for this compound to be incorporated efficiently, a relatively high concentration of this compound compared to UTP is often required in in-vitro assays.
Troubleshooting Guides
Problem: Low or no incorporation of Ara-UMP into the transcript.
-
Possible Cause 1: Competition with natural UTP.
-
Solution: Reduce the concentration of UTP in your reaction mix or increase the concentration of this compound. Be aware that very high concentrations of this compound might have other inhibitory effects.
-
-
Possible Cause 2: Polymerase specificity.
-
Solution: The efficiency of this compound incorporation can vary between different types of polymerases (e.g., viral RNA polymerases, DNA polymerases). Consult the literature for the specific polymerase you are using or consider testing a range of this compound concentrations.
-
Problem: Complete inhibition of transcription with no elongated product observed after the chase.
-
Possible Cause 1: Insufficient chase time or NTP concentration.
-
Solution: The escape from an Ara-UMP-induced pause is a slow process. Increase the duration of the chase with high concentrations of all four natural NTPs (e.g., 40 µM or higher).
-
-
Possible Cause 2: Multiple Ara-UMP incorporations.
-
Solution: If the template sequence allows for multiple adjacent Ara-UMP incorporations, this can lead to a more profound and difficult-to-overcome pause. Analyze your template sequence and consider redesigning it if necessary.
-
Quantitative Data Summary
The following table summarizes the key quantitative aspects of this compound's interaction with polymerases.
| Parameter | Observation | Significance for Experiments | Reference |
| Competition with UTP | This compound competes poorly with natural UTP for binding to the polymerase active site. | Higher concentrations of this compound relative to UTP are needed for efficient incorporation. | |
| Pause Induction | A single incorporation of Ara-UMP is sufficient to induce a long-lived pause. | The pausing effect is immediate and potent following incorporation. | |
| Escape from Pause | Polymerase can eventually extend the chain from an incorporated Ara-UMP. | This process is slow and requires a high concentration of subsequent NTPs. |
Experimental Protocols
Key Experiment: In Vitro Transcription Chase Assay to Monitor Escape from Ara-UMP-Induced Pause
This protocol allows for the qualitative and quantitative assessment of a polymerase's ability to resume elongation after incorporating Ara-UMP.
Materials:
-
Purified polymerase (e.g., SARS-CoV-2 RNA-dependent RNA polymerase)
-
Primer-template nucleic acid duplex
-
Reaction buffer specific to the polymerase
-
This compound solution
-
Natural NTPs (ATP, CTP, GTP, UTP) solution
-
Quenching solution (e.g., EDTA-containing buffer)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Radiolabeled primer or NTP for visualization (optional)
Procedure:
-
Reaction Setup: Assemble the transcription reaction mix containing the polymerase, primer-template duplex, and reaction buffer.
-
Initiation and Pausing: Initiate the reaction by adding a limiting concentration of the first few NTPs to allow the polymerase to extend the primer to a specific point just before the template position for UTP incorporation. Then, add this compound to the reaction and incubate to allow for the incorporation of Ara-UMP and subsequent pausing.
-
Chase Phase: Initiate the "chase" by adding a high concentration (e.g., 40 µM) of all four natural NTPs (ATP, CTP, GTP, UTP).
-
Time Points: Take aliquots of the reaction at various time points during the chase phase (e.g., 0, 2, 5, 10, 20 minutes). Stop the reaction in each aliquot by adding the quenching solution.
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Analysis: Analyze the reaction products by denaturing PAGE. The gel will show the paused product (at the position of Ara-UMP incorporation) and the progressively appearing full-length or extended products over time.
Visualizations
Caption: Mechanism of this compound induced polymerase pausing.
Caption: Experimental workflow for a chase assay.
References
Ara-UTP stability and storage conditions
Welcome to the technical support center for Ara-UTP (Arabinofuranosyluracil triphosphate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and use of this compound in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
This compound Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.
Recommended Storage
For long-term storage, this compound should be stored at -20°C in a solution with a pH of 7.5 ±0.5. [1][2][3][4] Under these conditions, it has a shelf life of 12 months from the date of delivery.[1] It is typically supplied as a 10 mM - 11 mM solution in water.
Short-Term Stability
This compound can tolerate short-term exposure to ambient temperatures for a cumulative period of up to one week. However, for optimal performance, it is recommended to keep the vial on ice during experimental setup.
pH and Temperature Stability
While specific quantitative data on the stability of this compound across a broad range of pH and temperature conditions is limited, general knowledge of nucleotide triphosphates suggests that acidic and highly alkaline conditions, as well as elevated temperatures, can lead to hydrolysis of the triphosphate chain. It is recommended to maintain the pH of the working solution within a neutral range (pH 7.0-8.0) for maximal stability during experiments.
Quantitative Stability Data Summary
| Parameter | Condition | Recommendation/Data |
| Long-Term Storage Temperature | - | -20°C |
| Storage pH | - | 7.5 ±0.5 |
| Shelf Life | At -20°C | 12 months |
| Short-Term Temperature Exposure | Ambient | Up to 1 week (cumulative) |
| Purity (as supplied) | HPLC | ≥ 95% |
| Supplied Concentration | - | 10 mM - 11 mM in water |
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in enzymatic assays.
Issue 1: Low or No Incorporation of this compound in Polymerase/Reverse Transcriptase Assays
-
Possible Cause 1: Poor Competition with Natural Nucleotides. this compound is known to be a poor competitor against its natural counterpart, UTP.
-
Solution: To enhance the incorporation of this compound, reduce the concentration of the competing natural nucleotide (UTP) in your reaction. It may be necessary to perform a titration experiment to determine the optimal ratio of this compound to UTP for your specific enzyme and template.
-
-
Possible Cause 2: Suboptimal Enzyme Concentration. The concentration of the polymerase or reverse transcriptase may not be optimal for incorporating an analog nucleotide.
-
Solution: Titrate the enzyme concentration in your assay. Higher enzyme concentrations may be required to achieve sufficient incorporation of this compound.
-
-
Possible Cause 3: Inefficient Primer-Template Binding. The design of your primers and template can influence the efficiency of the polymerase reaction.
-
Solution: Ensure your primers are well-designed with an appropriate melting temperature (Tm) for your annealing conditions. Verify the integrity of your template DNA/RNA.
-
-
Possible Cause 4: Degraded this compound. Improper storage or handling may have led to the degradation of this compound.
-
Solution: Use a fresh aliquot of this compound. Always store the stock solution at -20°C and keep it on ice during use. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
Issue 2: High Background Signal in Non-radioactive Assays
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Possible Cause 1: Non-specific Binding of Detection Reagents. In assays using labeled nucleotides or antibodies, non-specific binding can lead to high background.
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Solution: Increase the number and duration of washing steps. Optimize the concentration of blocking agents in your buffers.
-
-
Possible Cause 2: Contamination. Contamination of reagents with nucleases can lead to the degradation of primers, templates, or the incorporated this compound, resulting in aberrant signals.
-
Solution: Use nuclease-free water and reagents. Maintain a sterile work environment.
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Issue 3: Inconsistent or Non-Reproducible Results
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Possible Cause 1: Inaccurate Pipetting. Small volumes of concentrated reagents like this compound can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and appropriate tips. Prepare a master mix of reagents to minimize pipetting variability between samples.
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-
Possible Cause 2: Variability in Reaction Conditions. Minor fluctuations in temperature or incubation times can affect enzyme kinetics.
-
Solution: Ensure consistent temperature control throughout the experiment. Use a reliable incubator or thermal cycler. Standardize all incubation times.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound acts as a competitive inhibitor of viral RNA-dependent RNA polymerases and reverse transcriptases. Due to the arabinose sugar moiety, which has a different stereochemistry at the 2' position compared to the natural ribose in UTP, its incorporation into a growing nucleic acid chain can lead to chain termination or create a distorted structure that hinders further elongation.
Q2: Can this compound be used in PCR? A2: While this compound can be incorporated by some DNA polymerases, its efficiency is generally low, and it can act as a chain terminator. Therefore, it is not typically used as a substitute for dTTP in standard PCR. However, it can be employed in specialized PCR-based assays to study polymerase inhibition.
Q3: How should I prepare my working solutions of this compound? A3: Thaw the stock solution on ice. Dilute the required amount in your reaction buffer to the desired final concentration. It is recommended to prepare fresh dilutions for each experiment.
Q4: Is this compound susceptible to enzymatic degradation in cell-free extracts? A4: Yes, like other nucleotide triphosphates, this compound can be degraded by phosphatases and other nucleases present in cell-free extracts. It is important to use nuclease inhibitors and keep extracts on ice to minimize degradation.
Q5: What are the expected degradation products of this compound? A5: Enzymatic degradation would likely proceed through the sequential hydrolysis of the triphosphate chain, yielding Ara-UDP (Arabinofuranosyluracil diphosphate), Ara-UMP (Arabinofuranosyluracil monophosphate), and finally Ara-U (Arabinofuranosyluracil).
Experimental Protocols
Protocol 1: RNA Polymerase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on RNA polymerase activity.
Materials:
-
Purified RNA polymerase
-
DNA template containing a promoter for the specific RNA polymerase
-
Reaction Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
ATP, CTP, GTP solution (10 mM each)
-
UTP solution (10 mM)
-
This compound solution (10 mM)
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[α-³²P]UTP or a non-radioactive detection system
-
Nuclease-free water
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA)
Procedure:
-
Prepare the Reaction Mix: In a nuclease-free microcentrifuge tube on ice, prepare a master mix containing the reaction buffer, DNA template, ATP, CTP, and GTP at their final desired concentrations.
-
Set up Inhibition Reactions: Aliquot the master mix into individual tubes. Add varying concentrations of this compound to the experimental tubes. For the positive control, add the corresponding concentration of UTP. For the negative control, add nuclease-free water.
-
Initiate Transcription: Add the RNA polymerase to each tube to start the reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the Reaction: Add the stop solution to each tube.
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or an appropriate non-radioactive detection method. The amount of full-length transcript will decrease with increasing concentrations of this compound.
Expected Results: A dose-dependent decrease in the synthesis of the full-length RNA transcript should be observed with increasing concentrations of this compound.
Protocol 2: Reverse Transcriptase Inhibition Assay
This protocol is designed to evaluate the inhibitory potential of this compound against reverse transcriptase.
Materials:
-
Purified reverse transcriptase (e.g., HIV-1 RT)
-
RNA template and a complementary DNA primer
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Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl₂, 10 mM DTT)
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dATP, dCTP, dGTP, dTTP solution (10 mM each)
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This compound solution (10 mM)
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[α-³²P]dTTP or a non-radioactive detection system
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Nuclease-free water
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Stop Solution (e.g., 95% formamide, 20 mM EDTA)
Procedure:
-
Anneal Primer and Template: Mix the RNA template and DNA primer in a 1:1 molar ratio, heat to 65°C for 5 minutes, and then slowly cool to room temperature to allow for annealing.
-
Prepare the Reaction Mix: On ice, prepare a master mix containing the reaction buffer, annealed primer-template, dATP, dCTP, and dGTP at their final concentrations.
-
Set up Inhibition Reactions: Aliquot the master mix into individual tubes. Add varying concentrations of this compound. For the positive control, add dTTP. For the negative control, add nuclease-free water.
-
Initiate Reverse Transcription: Add the reverse transcriptase to each tube.
-
Incubation: Incubate at the enzyme's optimal temperature (e.g., 37°C) for 60 minutes.
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Stop the Reaction: Add the stop solution.
-
Analysis: Analyze the cDNA products by denaturing PAGE and autoradiography or a suitable non-radioactive method.
Expected Results: The amount of full-length cDNA product will decrease as the concentration of this compound increases, demonstrating its inhibitory effect.
Visualizations
Caption: General workflow for an enzyme inhibition assay using this compound.
Caption: Proposed enzymatic degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ara-Uridine-5'-triphosphate (this compound), ara-Nucleotides - Jena Bioscience [jenabioscience.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ara-UTP and its Degradation Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ara-UTP (Arabinofuranosyluridine triphosphate). This resource provides essential information on the degradation products of this compound, their biological effects, and troubleshooting guidance for related experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in a cellular or experimental environment?
A1: this compound is susceptible to enzymatic degradation, primarily through two pathways: dephosphorylation and deamination. The expected degradation products are:
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Ara-UDP (Arabinofuranosyluridine diphosphate) : Formed by the removal of the gamma-phosphate group from this compound.
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Ara-UMP (Arabinofuranosyluridine monophosphate) : Formed by the removal of the beta-phosphate group from Ara-UDP.
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Ara-U (Arabinofuranosyluracil or Ara-uracil) : Formed by the dephosphorylation of Ara-UMP. It is the nucleoside form. In the context of the metabolism of the parent compound cytarabine (Ara-C), Ara-U is a major metabolite formed through deamination.[1] this compound itself can be generated in cells from Ara-C via the deamination of Ara-CMP to Ara-UMP, followed by phosphorylation.[2]
Q2: What are the known biological effects of this compound degradation products?
A2: The most well-documented effects are associated with Ara-U:
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Neurotoxicity : Accumulation of Ara-U, particularly in patients with renal insufficiency, is linked to cytarabine-induced neurotoxicity.[3] The half-life of Ara-U can be significantly prolonged in these conditions, leading to an approximately 12-fold higher area under the curve (AUC) compared to patients with normal renal function.[3]
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Enhancement of Ara-C Cytotoxicity : Pre-treatment of leukemia cells with Ara-U can enhance the cytotoxicity of a subsequent dose of Ara-C.[4] This is attributed to a cytostatic effect of Ara-U, which delays cell progression through the S-phase of the cell cycle. This delay leads to an increase in the activity of deoxycytidine kinase, a key enzyme for converting Ara-C to its active cytotoxic form, Ara-CTP.
The specific biological activities of Ara-UDP and Ara-UMP are not well-characterized in publicly available literature. However, it is known that the corresponding natural nucleotides, UDP and UTP, can act as signaling molecules by stimulating P2Y receptors. It is plausible that Ara-UDP and this compound could have some interaction with these or other cellular targets, but further research is needed to confirm this.
Q3: My experiment requires stable this compound. What precautions should I take?
A3: To minimize the degradation of this compound in your experiments, consider the following:
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Storage : Store this compound solutions at -20°C or lower for long-term stability. Short-term exposure to ambient temperatures should be minimized.
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pH : Maintain the pH of your solutions within a neutral range (around 7.0-7.5), as nucleotide triphosphates can be susceptible to acid-catalyzed hydrolysis.
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Enzyme Inhibitors : If working with cell lysates or other biological samples containing phosphatases and nucleotidases, consider adding a cocktail of relevant enzyme inhibitors to prevent enzymatic degradation.
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Avoid Repeated Freeze-Thaw Cycles : Aliquot your this compound stock solution to avoid multiple freeze-thaw cycles, which can contribute to degradation.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays using this compound.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment. Verify the integrity of your this compound stock using an analytical method like HPLC. |
| Cellular Metabolism | Be aware that cells can metabolize this compound. The rate of degradation can vary between cell lines. It may be necessary to perform time-course experiments to understand the stability of this compound in your specific cell model. |
| Off-target effects of degradation products | Consider the potential effects of Ara-U accumulation, especially in long-term experiments. If neurotoxicity or cell cycle effects are a concern, it may be necessary to monitor the concentration of Ara-U in your system. |
Problem 2: Difficulty in detecting and quantifying this compound and its degradation products.
| Possible Cause | Troubleshooting Step |
| Inadequate sample preparation | Ensure that your sample preparation method, such as acid extraction followed by neutralization, is optimized for nucleotide analysis. |
| Suboptimal analytical method | HPLC with ion-pair reversed-phase chromatography is a common method for separating and quantifying nucleotides. Ensure your column, mobile phase, and gradient are suitable for resolving this compound, Ara-UDP, Ara-UMP, and Ara-U. |
| Low concentrations of analytes | If concentrations are below the limit of detection, you may need to concentrate your sample or use a more sensitive detection method, such as mass spectrometry. |
Quantitative Data Summary
The following table summarizes key pharmacokinetic data related to Ara-U, a major degradation product of this compound's metabolic pathway.
| Parameter | Value | Context | Reference |
| Ara-U Half-life (Renal Impairment) | ~75 hours | In patients with severe renal insufficiency undergoing high-dose Ara-C therapy. | |
| Ara-U AUC (Renal Impairment vs. Normal) | ~12-fold higher | Comparison of the area under the curve for Ara-U in patients with renal impairment versus those with normal renal function. | |
| Intracellular this compound Concentration | 6-50 µM | In circulating leukemia blasts from patients during Ara-C therapy. | |
| This compound as a percentage of Ara-CTP | 2-10% | In circulating leukemia blasts during Ara-C therapy. |
Experimental Protocols
Protocol: Analysis of this compound and its Degradation Products by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the separation and quantification of this compound, Ara-UDP, Ara-UMP, and Ara-U from cell extracts. Optimization for specific experimental conditions and equipment is recommended.
1. Materials and Reagents:
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Perchloric acid (PCA) or Trichloroacetic acid (TCA)
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Potassium carbonate (K2CO3) or Tri-n-octylamine in Freon
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HPLC-grade water
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HPLC-grade acetonitrile or methanol
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Tetrabutylammonium hydrogen sulfate (ion-pairing agent)
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Potassium phosphate monobasic (KH2PO4)
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Standards for this compound, Ara-UDP, Ara-UMP, and Ara-U
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Reversed-phase C18 column
2. Sample Preparation (from cell culture):
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Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
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Extract nucleotides by adding a cold acid solution (e.g., 0.4 M PCA or 6% TCA).
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Vortex and incubate on ice for 15-30 minutes.
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Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
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Transfer the supernatant to a new tube.
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Neutralize the extract. For PCA, add a calculated amount of K2CO3. For TCA, perform a liquid-liquid extraction with a solution like tri-n-octylamine in Freon.
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Centrifuge to remove precipitate (if any).
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Filter the final supernatant through a 0.22 µm filter before HPLC analysis.
3. HPLC Method:
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Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
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Mobile Phase A: Aqueous buffer containing a phosphate salt (e.g., 50-100 mM KH2PO4) and an ion-pairing agent (e.g., 5-10 mM tetrabutylammonium hydrogen sulfate), adjusted to a specific pH (e.g., 6.0).
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Mobile Phase B: A mixture of the aqueous buffer and an organic solvent like acetonitrile or methanol.
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Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute the more retained compounds (this compound). A typical gradient might run from 2% to 30% organic phase over 30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 262 nm.
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Quantification: Generate standard curves for each analyte (this compound, Ara-UDP, Ara-UMP, and Ara-U) by injecting known concentrations. Determine the concentration in samples by comparing their peak areas to the standard curves.
Visualizations
Caption: Dephosphorylation cascade of this compound.
Caption: Biological effects of Ara-U accumulation.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Accumulation of arabinosyluracil 5'-triphosphate during arabinosylcytosine therapy in circulating blasts of patients with acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AraU accumulation in patients with renal insufficiency as a potential mechanism for cytarabine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of uracil arabinoside on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PMC [pmc.ncbi.nlm.nih.gov]
impact of magnesium concentration on Ara-UTP incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of magnesium concentration on the enzymatic incorporation of Ara-UTP.
Troubleshooting Guide
Low or no incorporation of this compound into your transcript can be a significant hurdle. This guide provides a systematic approach to troubleshooting common issues, with a focus on the critical role of magnesium concentration.
Problem: Low Yield of Ara-RNA Transcript
| Potential Cause | Recommended Solution |
| Suboptimal Magnesium Concentration | The concentration of Mg²⁺ is crucial for polymerase activity. The optimal concentration can be highly dependent on the specific polymerase and the nucleotide triphosphate (NTP) concentration.[1][2][3] It is recommended to perform a titration experiment to determine the optimal Mg²⁺ concentration for your specific reaction conditions. A good starting point for optimization is a range of 12 mM to 24 mM Mg²⁺.[2] |
| Incorrect Mg²⁺:NTP Ratio | The ratio of magnesium ions to the total concentration of NTPs is a critical factor influencing the yield of in vitro transcription.[3] Ensure that the molar concentration of Mg²⁺ is in excess of the total NTP concentration. A recommended starting point is to have the total rNTP concentration 9 mM greater than the Mg²⁺ concentration for specific and efficient transcription by T7 RNA polymerase. |
| Enzyme Inhibition | High concentrations of free Mg²⁺ can be inhibitory to some polymerases. If you suspect inhibition, try reducing the magnesium concentration in your titration experiments. |
| Poor Quality DNA Template | Contaminants such as ethanol or salts from DNA purification can inhibit RNA polymerases. Precipitate the DNA template with ethanol and resuspend it in nuclease-free water to remove potential inhibitors. |
| RNase Contamination | RNase contamination will degrade your RNA product. Ensure a sterile and RNase-free work environment. Use of an RNase inhibitor in the transcription reaction is highly recommended. |
Problem: Abortive Transcription or Truncated Transcripts
| Potential Cause | Recommended Solution |
| Magnesium-Induced RNA Cleavage | High concentrations of magnesium ions can promote the cleavage of RNA transcripts at specific sites. If you observe smaller-than-expected RNA products, try lowering the Mg²⁺ concentration in your reaction. |
| Premature Termination | The specific sequence of your DNA template might contain cryptic termination sites for the RNA polymerase. This can sometimes be influenced by the reaction conditions, including ion concentrations. Consider redesigning the template or using a different polymerase if the problem persists across a range of magnesium concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of magnesium in this compound incorporation?
Magnesium ions are essential cofactors for RNA polymerases. They play a critical role in the catalytic process of nucleotide incorporation by:
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Facilitating the correct positioning of the incoming this compound in the active site of the polymerase.
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Coordinating the phosphate groups of the this compound , which is crucial for the nucleophilic attack by the 3'-hydroxyl group of the growing RNA chain.
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Stabilizing the transition state of the phosphodiester bond formation.
Q2: How does the concentration of free magnesium affect the incorporation of this compound?
The concentration of "free" Mg²⁺ (not chelated by NTPs or other molecules in the reaction) is a key determinant of polymerase activity.
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Optimal Concentration: There is an optimal range of free Mg²⁺ that supports maximal enzyme activity. Within this range, the polymerase can efficiently bind and incorporate this compound.
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Low Concentration: Insufficient free Mg²⁺ will lead to a decrease in the catalytic rate, resulting in low yields of Ara-RNA.
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High Concentration: Excessive free Mg²⁺ can be inhibitory. It may lead to non-specific binding of the polymerase to the DNA template or alter the conformation of the enzyme, reducing its efficiency. It can also contribute to the degradation of the RNA transcript.
Q3: Why is the Mg²⁺:NTP ratio more important than the absolute magnesium concentration?
NTPs, including this compound, are strong chelators of magnesium ions. Therefore, a significant portion of the Mg²⁺ in the reaction will be bound to the NTPs. The polymerase requires free Mg²⁺ for its catalytic activity. By maintaining an optimal ratio of Mg²⁺ to total NTPs, you ensure a sufficient and stable concentration of free Mg²⁺ is available to the enzyme throughout the transcription reaction. This is why simply increasing the total magnesium concentration without considering the NTP concentration may not improve, and could even inhibit, the reaction.
Q4: Can I use manganese (Mn²⁺) instead of magnesium (Mg²⁺) for this compound incorporation?
While some polymerases can utilize Mn²⁺ as a cofactor, it is generally not a direct substitute for Mg²⁺. The choice of divalent cation can significantly affect the enzyme's activity, fidelity, and the properties of the synthesized RNA. If considering Mn²⁺, it is crucial to consult the polymerase manufacturer's recommendations and perform optimization experiments.
Experimental Protocols
Protocol 1: Optimizing Magnesium Concentration for this compound Incorporation
This protocol outlines a method for determining the optimal MgCl₂ concentration for your in vitro transcription reaction incorporating this compound.
Materials:
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Linearized DNA template with the appropriate promoter (e.g., T7)
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T7 RNA Polymerase (or other suitable polymerase)
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10X Transcription Buffer (without MgCl₂)
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ATP, CTP, GTP solutions
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This compound solution
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UTP solution (for control or mixing)
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1 M MgCl₂ solution
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RNase Inhibitor
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Nuclease-free water
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Equipment for RNA analysis (e.g., denaturing PAGE, spectrophotometer)
Procedure:
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Set up a series of small-scale (e.g., 20 µL) transcription reactions.
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Prepare a master mix containing all common reagents (water, buffer, NTPs, this compound, RNase inhibitor, and DNA template) except for MgCl₂ and the polymerase.
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Aliquot the master mix into separate reaction tubes.
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Add varying amounts of MgCl₂ to each tube to achieve a range of final concentrations (e.g., 4, 8, 12, 16, 20, 24, 28, 32 mM).
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Add the RNA polymerase to each tube to initiate the reaction.
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Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C for T7 RNA polymerase) for a set period (e.g., 2 hours).
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Stop the reactions by adding a suitable stop solution (e.g., EDTA).
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Analyze the yield and integrity of the Ara-RNA transcripts from each reaction using denaturing polyacrylamide gel electrophoresis (PAGE) or another suitable method. The concentration that produces the highest yield of full-length transcript is the optimal concentration for your system.
Visualizations
Caption: Workflow for optimizing Mg²⁺ concentration.
Caption: Role of Mg²⁺ in this compound incorporation.
References
Technical Support Center: Improving the Efficiency of Ara-UTP Chain Termination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Ara-UTP as a chain terminator in viral polymerase assays.
Frequently Asked Questions (FAQs)
Q1: My in vitro transcription assay shows inefficient chain termination after the incorporation of this compound, resulting in longer-than-expected RNA products. What are the possible causes and solutions?
A1: Inefficient chain termination with this compound can be due to several factors:
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Suboptimal this compound Concentration: The concentration of this compound relative to the natural UTP is critical. If the this compound concentration is too low, the polymerase is more likely to incorporate the natural UTP, leading to read-through.
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Solution: Optimize the this compound concentration by performing a titration experiment. Increase the molar ratio of this compound to UTP. In some published experiments, a high concentration of this compound (e.g., 1 mM) is used in the absence of UTP during the initial incorporation step to ensure the incorporation of the analog.[1][2]
-
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High Natural UTP Concentration: Contaminating or intentionally added UTP will compete with this compound for incorporation.
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Solution: Ensure that your nucleotide mix for the termination step is free of natural UTP. If a chase experiment is performed, the concentration of the chasing NTPs should be carefully controlled.
-
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Polymerase-Specific Activity: Different viral polymerases exhibit varying efficiencies of incorporating and being stalled by this compound. Some polymerases may have a higher propensity for extension after incorporating Ara-UMP.
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Solution: Characterize the specific activity of your viral polymerase with this compound. It is possible that for certain polymerases, this compound acts as a strong pauser rather than an absolute chain terminator.[1] Consider testing other nucleotide analogs if complete termination is required.
-
-
Reaction Buffer Composition: The buffer conditions, including divalent cation concentration (e.g., Mg²⁺), can influence polymerase fidelity and the efficiency of chain termination.
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Solution: Optimize the reaction buffer. Try varying the Mg²⁺ concentration, as it is a critical cofactor for polymerase activity and can affect nucleotide selectivity.
-
Q2: I am observing a complete lack of RNA product in my assay when using this compound. What could be the issue?
A2: The absence of product can stem from several issues unrelated to chain termination itself:
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Inhibition of Initiation: High concentrations of nucleotide analogs can sometimes inhibit the initiation of transcription.
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Solution: Ensure that the experimental design allows for efficient initiation before the introduction of this compound for termination. This can be achieved by a pulse-chase experiment where a short initial transcript is formed using natural NTPs before the addition of this compound.
-
-
Degraded Reagents: The this compound, polymerase, or RNA template may have degraded.
-
Solution: Use fresh, high-quality reagents. Aliquot reagents to avoid multiple freeze-thaw cycles.
-
-
Incorrect Assay Setup: Errors in the reaction setup, such as incorrect primer/template annealing or omission of a critical reagent, can lead to reaction failure.
-
Solution: Carefully review the experimental protocol. Include positive controls (with natural UTP) and negative controls (no polymerase) to ensure the assay is working correctly.
-
Q3: How does the incorporation efficiency of this compound compare to that of natural UTP for viral polymerases?
A3: this compound generally competes poorly with its natural counterpart, UTP, for incorporation by viral polymerases.[1] The efficiency of incorporation is significantly lower for this compound. For example, with SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), the incorporation efficiency of this compound is approximately 90-fold lower than that of UTP.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant Read-Through (Longer Products) | 1. This compound concentration is too low relative to residual UTP. 2. The specific viral polymerase has a higher tendency to extend after Ara-UMP incorporation. 3. The concentration of the subsequent ("chase") NTP is too high, forcing extension. | 1. Increase the molar excess of this compound to UTP. Perform a titration to find the optimal concentration. 2. Analyze the product at different time points to assess the stability of the paused/terminated complex. Consider using a different nucleotide analog if absolute termination is required. 3. Optimize the concentration of the chase NTPs in extension assays. |
| No RNA Product or Very Low Yield | 1. Inhibition of transcription initiation by a high concentration of this compound. 2. Degradation of this compound, polymerase, or RNA template. 3. Suboptimal reaction conditions (buffer, temperature). | 1. Design the experiment with a "walking" start, allowing the polymerase to initiate with natural NTPs before introducing this compound. 2. Use fresh reagents and proper storage conditions. Include a positive control with natural UTP to verify enzyme and template integrity. 3. Optimize buffer components, particularly Mg²⁺ concentration, and ensure the incubation temperature is optimal for the specific polymerase. |
| Smear on Gel Instead of a Sharp Band | 1. RNase contamination leading to RNA degradation. 2. Premature dissociation of the polymerase from the template. | 1. Use RNase-free reagents and follow best practices for handling RNA. 2. Optimize salt concentrations in the reaction buffer to enhance polymerase processivity. |
| Inconsistent Results Between Experiments | 1. Pipetting errors, especially with viscous solutions like concentrated nucleotides. 2. Variability in reagent quality between batches. | 1. Ensure accurate pipetting and thorough mixing of reaction components. 2. Test new batches of critical reagents (polymerase, this compound) before use in large-scale experiments. |
Data Presentation
Table 1: Competitive Inhibition of Viral Polymerases by Ara-NTPs
| Virus | Polymerase | Nucleotide Analog | Natural Nucleotide (Concentration) | IC₅₀ (µM) | Fold-Difference in Efficiency | Reference |
| SARS-CoV-2 | RdRp | Ara-CTP | CTP (0.1 µM) | 30 ± 10 | ~50-fold lower | |
| SARS-CoV-2 | RdRp | This compound | UTP (0.1 µM) | 75 ± 25 | ~90-fold lower | |
| Poliovirus | 3Dpol | Ara-CTP | CTP (1 µM) | >1000 | - | |
| Poliovirus | 3Dpol | This compound | UTP (1 µM) | >1000 | - |
Experimental Protocols
Protocol 1: Single Nucleotide Incorporation and Chain Termination Assay
This protocol is adapted from studies on SARS-CoV-2 and poliovirus polymerases.
-
Reaction Mix Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 10 mM DTT).
-
Prepare a primer/template RNA duplex at the desired concentration (e.g., 500 nM).
-
Prepare the viral polymerase at the appropriate concentration (e.g., 500 nM).
-
-
Formation of Elongation Complex:
-
Combine the polymerase and the primer/template duplex in the reaction buffer.
-
Incubate at the optimal temperature for the polymerase (e.g., 30°C) for 5-10 minutes to allow for complex formation.
-
-
Initiation of Reaction and Incorporation of this compound:
-
Initiate the reaction by adding a nucleotide mix.
-
For the experimental sample: Add this compound to a final concentration of 1 mM.
-
For the positive control: Add natural UTP to a final concentration of 1 µM.
-
Incubate for a defined period (e.g., 10 minutes) at the optimal temperature.
-
-
Chain Termination/Pausing Analysis (Chase Experiment):
-
To the reaction from step 3, add the next correct natural nucleotide (e.g., 1 µM ATP if the next template base is U) and any other subsequent NTPs required for full-length product formation.
-
Incubate for an additional time period (e.g., 10-30 minutes).
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution (e.g., 50 mM EDTA).
-
-
Analysis:
-
Denature the RNA products by adding an equal volume of 2x formamide loading buffer and heating at 95°C for 5 minutes.
-
Separate the products by denaturing polyacrylamide gel electrophoresis (dPAGE) (e.g., 20% acrylamide, 8 M urea).
-
Visualize the results using an appropriate method (e.g., phosphorimaging if a radiolabeled primer was used, or fluorescent scanning if a fluorescently labeled primer was used).
-
Visualizations
Caption: Mechanism of this compound induced pausing and chain termination.
Caption: Troubleshooting workflow for inefficient this compound chain termination.
References
Technical Support Center: Navigating Cellular Assays with Ara-UTP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Ara-UTP in cellular assays while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Arabinofuranosyluracil triphosphate) is a synthetic analog of the natural nucleotide uridine triphosphate (UTP). Its primary mechanism of action involves its incorporation into newly synthesized DNA and RNA strands by cellular polymerases. Due to the altered sugar moiety (arabinose instead of ribose or deoxyribose), the incorporation of this compound disrupts the normal elongation of nucleic acid chains, leading to chain termination or stalling of the polymerase. This ultimately inhibits DNA and RNA synthesis, triggering cellular stress responses.
Q2: What are the common off-target effects observed with this compound in cellular assays?
The primary off-target effects of this compound stem from its non-specific incorporation into cellular nucleic acids and its inhibition of various cellular polymerases beyond the intended target. Common off-target effects include:
-
Unintended Cytotoxicity: this compound can induce cell death in a non-specific manner by disrupting essential DNA replication and transcription processes in healthy, non-target cells.
-
Cell Cycle Arrest: Incorporation of this compound into DNA during the S-phase of the cell cycle can trigger the DNA damage response (DDR), leading to arrest at various checkpoints (G1/S or G2/M) to allow for DNA repair.[1] If the damage is too severe, this can lead to apoptosis.
-
Inhibition of Mitochondrial DNA Polymerase: Mitochondrial DNA polymerase gamma (Pol γ) is particularly sensitive to inhibition by nucleoside analogs, which can lead to mitochondrial dysfunction and toxicity.[2]
-
Alterations in Gene Expression: By interfering with transcription, this compound can lead to widespread, unintended changes in the cellular transcriptome.
Q3: How can I minimize the off-target cytotoxicity of this compound in my experiments?
Minimizing off-target cytotoxicity is crucial for obtaining reliable and interpretable data. Here are several strategies:
-
Optimize this compound Concentration: Perform a dose-response curve to determine the lowest effective concentration that achieves the desired on-target effect with minimal toxicity. The cytotoxic effects of arabinoside analogs are highly concentration-dependent.[3]
-
Control Exposure Time: The duration of exposure to this compound can significantly impact cytotoxicity.[4] Consider shorter incubation times to reduce off-target effects.
-
Cell Line Selection: Different cell lines exhibit varying sensitivities to nucleoside analogs.[5] If possible, choose a cell line that has a higher sensitivity to the intended target of your assay.
-
Cell Cycle Synchronization: Since this compound primarily affects cells in the S-phase, synchronizing your cell population can significantly reduce off-target effects on non-dividing cells.
Q4: My cells are showing a high level of apoptosis even at low concentrations of this compound. What could be the cause and how can I troubleshoot this?
High levels of apoptosis at low concentrations could be due to several factors:
-
High Sensitivity of the Cell Line: The cell line you are using may be particularly sensitive to DNA damage-inducing agents.
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Pre-existing Cellular Stress: If the cells are already under stress from culture conditions (e.g., nutrient deprivation, contamination), they may be more susceptible to apoptosis.
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Off-target Inhibition of Essential Polymerases: this compound might be strongly inhibiting essential polymerases, such as mitochondrial DNA polymerase gamma, even at low concentrations.
Troubleshooting Steps:
-
Confirm Apoptosis: Use multiple methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays).
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and growing optimally before starting the experiment.
-
Perform a Detailed Time-Course Experiment: Analyze apoptosis at earlier time points to see if it's a rapid or delayed response.
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Consider a Less Sensitive Cell Line: If feasible, switch to a cell line that is known to be more resistant to nucleoside analog toxicity.
-
Evaluate Mitochondrial Health: Use assays to assess mitochondrial membrane potential and function to determine if mitochondrial toxicity is a primary driver of apoptosis.
Troubleshooting Guides
Guide 1: Unexpected or High Cytotoxicity
Problem: You observe significant cell death in your control or experimental wells, even at concentrations where you expect minimal effect.
| Possible Cause | Recommended Solution |
| Incorrect Concentration Calculation | Double-check all calculations for dilutions and stock solutions. |
| Cell Line Sensitivity | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for your specific cell line. Consider using a less sensitive cell line if the therapeutic window is too narrow. |
| Prolonged Exposure | Reduce the incubation time with this compound. A time-course experiment can help identify the optimal exposure duration. |
| Cell Culture Health | Ensure cells are in the logarithmic growth phase and are not confluent. Stressed or unhealthy cells are more susceptible to drug-induced toxicity. |
| Off-Target Polymerase Inhibition | If possible, measure the activity of key cellular polymerases (e.g., DNA polymerase α, δ, and mitochondrial Pol γ) to assess off-target inhibition. |
Guide 2: Low or No On-Target Effect
Problem: You do not observe the expected biological effect of this compound in your assay.
| Possible Cause | Recommended Solution |
| Insufficient this compound Concentration | Increase the concentration of this compound. Refer to literature for typical effective concentrations in similar assays. |
| Short Exposure Time | Increase the incubation time to allow for sufficient incorporation of this compound into nucleic acids. |
| Cellular Resistance Mechanisms | The cells may have mechanisms to efflux the drug or have low levels of the polymerases that incorporate this compound. Consider using a different cell line or a combination treatment to overcome resistance. |
| Inactive Compound | Ensure the this compound stock solution is properly stored and has not degraded. Test the activity of the compound in a cell-free biochemical assay if possible. |
| Asynchronous Cell Population | If the target effect is cell-cycle dependent, a large portion of the cell population may not be in the susceptible phase. Synchronize the cells before treatment. |
Quantitative Data Summary
The following table summarizes the inhibitory potential of arabinofuranosyl nucleotide analogs against various polymerases. While specific Ki or IC50 values for this compound are not always available, data from its close analog, Ara-CTP (the triphosphate form of Cytarabine/Ara-C), provides a strong indication of its inhibitory profile.
Table 1: Inhibitory Activity of Arabinofuranosyl Nucleotide Analogs against Various Polymerases
| Nucleotide Analog | Polymerase | Organism/System | Inhibition Constant (Ki) / IC50 | Mode of Inhibition |
| Ara-CTP | DNA Polymerase α | Mouse Myeloma | - | Competitive with dCTP, Non-competitive with dTTP |
| Ara-CTP | DNA Polymerase α | Human Cell DNA Synthesome | Inhibition is concentration-dependent and correlates with inhibition of DNA replication | - |
| Ara-CTP | DNA Polymerase δ | Human Cell DNA Synthesome | Not significantly inhibited at 100 µM | - |
| Ara-TTP | DNA Polymerase α | Mouse Myeloma | - | Competitive with dTTP, Non-competitive with dCTP |
Note: The inhibitory effects of this compound are expected to be competitive with UTP and dTTP for incorporation into RNA and DNA, respectively.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on a given cell line and to identify an optimal concentration range for your experiments.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
-
Incubation:
-
Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Cell Cycle Synchronization using Double Thymidine Block for S-Phase Arrest
This protocol is designed to enrich the population of cells in the S-phase, thereby increasing the on-target efficacy of this compound and reducing its effects on non-dividing cells.
-
Initial Plating:
-
Plate cells at a low confluency (e.g., 20-30%) to allow for proliferation during the synchronization process.
-
-
First Thymidine Block:
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 16-18 hours. This will arrest the cells at the G1/S boundary.
-
-
Release:
-
Wash the cells twice with pre-warmed, serum-free medium to remove the thymidine.
-
Add fresh, complete medium and incubate for 9-10 hours to allow the cells to re-enter the cell cycle.
-
-
Second Thymidine Block:
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for another 16-18 hours. This will cause the cells to accumulate at the G1/S boundary.
-
-
Release into S-Phase and this compound Treatment:
-
Wash the cells twice with pre-warmed, serum-free medium.
-
Add fresh, complete medium. The cells will now synchronously progress into the S-phase. The peak of S-phase is typically 2-8 hours post-release, but this should be optimized for your cell line.
-
Add this compound at the desired concentration at the appropriate time point after release to target the S-phase cells.
-
-
Verification of Synchronization:
-
At each step (before and after blocks and at different time points after release), collect a sample of cells for cell cycle analysis by flow cytometry after propidium iodide (PI) staining to confirm the efficiency of synchronization.
-
Visualizations
Signaling Pathway: this compound Induced DNA Damage Response
References
- 1. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evidence for dose-dependent cytotoxicity as the predominant effect of low dose Ara-C on human leukemic and normal marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Ara-UTP Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and unexpected outcomes during experiments involving Arabinose-UTP (Ara-UTP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Incorporation of this compound in Polymerase/Transcription Assays
Question: I am observing significantly lower than expected or no incorporation of this compound in my in vitro transcription or polymerase assay. What are the possible causes and solutions?
Answer:
Several factors can contribute to the inefficient incorporation of this compound. Here's a systematic guide to troubleshooting this issue:
-
Suboptimal Reagent Concentration:
-
This compound Concentration: this compound can be a less efficient substrate for some polymerases compared to the natural UTP.[1] Consider increasing the concentration of this compound in your reaction. However, be mindful that very high concentrations might lead to off-target effects or inhibition.
-
Natural UTP Competition: If your reaction mix contains natural UTP, it will compete with this compound for incorporation. To enhance this compound incorporation, you can either decrease the concentration of UTP or use a higher molar ratio of this compound to UTP.[1]
-
Limiting Nucleotides: Ensure that other nucleotides (ATP, CTP, GTP) are not limiting the reaction. It is advisable to use a nucleotide concentration of at least 12µM.[2]
-
-
Enzyme-Related Issues:
-
Polymerase Specificity: Not all polymerases incorporate nucleotide analogs with the same efficiency. The choice of RNA or DNA polymerase is critical. Some viral RNA-dependent RNA polymerases (RdRps) are known to incorporate this compound, but with varying efficiencies.[1][3]
-
Enzyme Activity: Verify the activity of your polymerase using a control template and standard nucleotides. Enzyme degradation due to improper storage or handling can lead to failed reactions.
-
-
Template and Primer Quality:
-
Template Integrity: Degraded or impure DNA/RNA templates can halt transcription or replication. Ensure your template is of high quality and free from contaminants like ethanol or salts.
-
Primer Design: For polymerase assays, ensure that primers are correctly designed and annealed to the template.
-
-
Reaction Conditions:
-
Incubation Time and Temperature: The optimal time and temperature for your specific polymerase and template should be followed. For some systems, lowering the incubation temperature to 30°C may help if full-length transcripts are not being obtained.
-
Buffer Composition: Ensure the buffer composition, including Mg²⁺ concentration, is optimal for your polymerase.
-
Issue 2: Premature Chain Termination or Polymerase Pausing
Question: My assay results suggest that after the incorporation of this compound, the polymerase activity is significantly reduced or stops, leading to shorter transcripts. Why is this happening?
Answer:
This phenomenon is a known mechanism of action for arabinose nucleotide analogs like this compound.
-
Mechanism of Action: Upon incorporation into the growing RNA or DNA strand, the arabinose sugar of Ara-UMP can induce a conformational change in the polymerase active site. This is often due to the 2'-endo sugar pucker of the incorporated Ara-NMP, which can inhibit subsequent nucleotide incorporation at the catalytic step, leading to polymerase pausing. A single incorporation of an arabinose nucleotide is often sufficient to inhibit the polymerase.
-
Troubleshooting and Investigation:
-
Chase Experiments: To confirm that this is a pausing event rather than irreversible termination, you can perform a "chase" experiment. After allowing for this compound incorporation, add a high concentration of all four natural NTPs and monitor the formation of full-length product over time.
-
Varying NTP Concentrations: Analyze the effect of varying the concentration of the next incoming nucleotide to see if it can overcome the pause.
-
Issue 3: High Background or Non-Specific Products in Labeling Experiments
Question: I am using a labeled version of this compound (e.g., fluorescent or biotinylated) and observing high background or non-specific signals. How can I resolve this?
Answer:
High background in labeling experiments can obscure your results. Here are some common causes and solutions:
-
Excess Labeled Probe: Unincorporated labeled this compound is a primary source of background. It's crucial to remove it after the reaction.
-
Purification: Use methods like spin columns, ethanol precipitation, or gel filtration to purify the labeled RNA or DNA product from unincorporated nucleotides.
-
-
Probe Concentration: Using too high a concentration of the labeled probe in hybridization-based assays can lead to non-specific binding. Titrate your probe to find the optimal concentration that gives a good signal-to-noise ratio.
-
Blocking Agents: For applications like FISH or Northern blotting, use appropriate blocking agents to prevent non-specific binding of the probe to the membrane or cellular components.
-
Washing Steps: Optimize the stringency and duration of your post-hybridization washing steps to remove non-specifically bound probes.
Issue 4: Unexpected Cytotoxicity in Cell-Based Assays
Question: In my cell-based assay, I am observing higher-than-expected cell death, even at low concentrations of the this compound precursor (e.g., Ara-U). What could be the cause?
Answer:
While this compound itself is not typically administered directly to cells, its nucleoside precursor (Ara-U) is used to study its intracellular effects. Unexpected cytotoxicity can arise from several factors:
-
Off-Target Effects: The intracellular metabolites of Ara-U, including this compound, may have off-target effects. For example, UTP and its analogs can act as signaling molecules by activating P2Y receptors, which can influence various cellular processes, including cell proliferation and apoptosis.
-
Metabolic Perturbation: The conversion of Ara-U to this compound and its subsequent incorporation into cellular nucleic acids can interfere with normal cellular metabolism and RNA/DNA synthesis, leading to cytotoxicity.
-
Assay Interference: The compound itself might interfere with the readout of your cytotoxicity assay (e.g., MTT, XTT). It is always recommended to run a parallel assay without cells to check for any direct interaction between your compound and the assay reagents.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to nucleoside analogs due to differences in uptake, metabolism, and cellular targets.
Troubleshooting Steps for Unexpected Cytotoxicity:
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the precise cytotoxic concentration range.
-
Control Experiments: Include appropriate vehicle controls and positive controls for cytotoxicity.
-
Alternative Viability Assays: Use a different viability assay that relies on a distinct mechanism (e.g., measuring membrane integrity with an LDH assay versus metabolic activity with an MTT assay) to confirm the results.
-
Mechanism of Death Analysis: Investigate the mode of cell death (apoptosis vs. necrosis) to gain insights into the cytotoxic mechanism.
Quantitative Data Summary
Table 1: Inhibition of Viral Polymerases by this compound
| Polymerase | Natural Substrate | IC₅₀ of this compound (µM) | Experimental Conditions | Reference |
| SARS-CoV-2 RdRp | 0.1 µM UTP | 75 ± 25 | In the presence of 1 µM CTP | |
| Poliovirus 3Dpol | 1 µM UTP | ~1000 | In the presence of 1 µM CTP |
Table 2: Relative Incorporation Efficiency of Nucleotide Analogs
| Polymerase | Analog | Selectivity (Km(analog)/Km(natural)) | Reference |
| HCV RdRp | Ara-CTP | 180 | |
| DENV-2 RdRp | Ara-CTP | 850 |
Experimental Protocols
Protocol 1: In Vitro Single Nucleotide Incorporation Assay for Viral Polymerase
This protocol is adapted from methods used to study the incorporation of this compound by viral polymerases.
Materials:
-
Purified viral polymerase (e.g., SARS-CoV-2 nsp12/7/8 complex)
-
Synthetic RNA primer-template duplex
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)
-
This compound solution
-
Natural UTP solution
-
[α-³²P]-GTP (or other labeled nucleotide for visualization)
-
Reaction quench buffer (e.g., 50 mM EDTA)
-
Denaturing polyacrylamide gel (Urea-PAGE)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the polymerase, RNA primer-template duplex, and reaction buffer.
-
Initiation: Start the reaction by adding a mixture of the initiating nucleotide (e.g., [α-³²P]-GTP) and either natural UTP (control) or this compound. For competition experiments, add a fixed amount of natural UTP along with varying concentrations of this compound.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 10 minutes).
-
Quenching: Stop the reaction by adding the quench buffer.
-
Analysis: Denature the samples and resolve the products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the radiolabeled RNA products using autoradiography or a phosphorimager. The incorporation of this compound will result in a product that is one nucleotide longer than the primer.
Visualizations
Caption: Workflow for an in vitro polymerase assay to test this compound incorporation.
Caption: A logical approach to troubleshooting low this compound incorporation.
Caption: Simplified signaling pathway for UTP-activated P2Y receptors.
References
Technical Support Center: Optimizing Buffer Conditions for Ara-UTP Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for studying Ara-UTP activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Arabinofuranosyluracil triphosphate) is the active triphosphate metabolite of the nucleoside analog Ara-U (Arabinofuranosyluracil). Its primary mechanism of action is the inhibition of DNA synthesis.[1] this compound acts as a competitive inhibitor of the natural nucleotide deoxythymidine triphosphate (dTTP) for incorporation into DNA by DNA polymerases.[2] Once incorporated, the arabinose sugar moiety, with its 2'-hydroxyl group in the "up" position, hinders the formation of the subsequent phosphodiester bond, leading to chain termination and the halting of DNA replication.[1]
Q2: How is this compound generated in a cellular context?
In a cellular environment, the parent nucleoside, Ara-U, is transported into the cell. It is then sequentially phosphorylated by host cell kinases to its active triphosphate form, this compound. This metabolic activation is a critical step for its therapeutic or experimental activity.
Q3: Which enzymes are inhibited by this compound?
This compound and its halogenated derivatives have been shown to be inhibitory to DNA polymerase gamma and viral reverse transcriptase.[2] Generally, nucleotide analogs like this compound can inhibit various DNA polymerases, including those involved in cellular replication and viral replication. The sensitivity of a particular polymerase to this compound can vary.
Q4: What are the key components of a reaction buffer for an in vitro this compound activity assay?
A typical reaction buffer for an in vitro DNA polymerase assay, which can be adapted for studying this compound activity, includes:
-
Buffering Agent: Tris-HCl or HEPES are commonly used to maintain a stable pH.
-
pH: The optimal pH is typically between 7.2 and 8.8.[3]
-
Divalent Cations: Magnesium ions (Mg²⁺), usually from MgCl₂, are essential cofactors for DNA polymerase activity.
-
Salt: KCl or (NH₄)₂SO₄ is often included to optimize enzyme activity and primer annealing.
-
Reducing Agent: Dithiothreitol (DTT) may be included to maintain enzyme stability.
-
Bovine Serum Albumin (BSA): Often added to stabilize the enzyme.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | Suboptimal Buffer Conditions: Incorrect pH or salt concentration affecting enzyme activity or this compound stability. | Optimize the pH of the reaction buffer within the 7.2-8.8 range. Titrate the salt concentration (e.g., 50-150 mM KCl) to find the optimal level for your specific polymerase. |
| Incorrect Mg²⁺ Concentration: Magnesium concentration is critical for polymerase activity and can influence the inhibitory effect of nucleotide analogs. | Empirically determine the optimal Mg²⁺ concentration by testing a range (e.g., 1.5 mM to 7.5 mM). Note that excessive Mg²⁺ can sometimes reduce the fidelity of some polymerases. | |
| Degradation of this compound: Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to the degradation of this compound. | Aliquot this compound stock solutions to minimize freeze-thaw cycles. Store at -20°C or lower. | |
| High Concentration of Competing Nucleotide (dTTP): Since this compound is a competitive inhibitor of dTTP, a high concentration of dTTP will overcome the inhibitory effect. | Reduce the concentration of dTTP in your reaction mix to a level that is still sufficient for the polymerase to function but allows for the observation of inhibition by this compound. | |
| High background signal or non-specific polymerase activity | Contaminated Reagents: Nuclease contamination can degrade primers or templates. | Use nuclease-free water and reagents. Ensure proper sterile technique when preparing solutions. |
| Suboptimal Primer Design: Primers may be forming dimers or annealing non-specifically. | Design primers with appropriate melting temperatures (Tm) and check for potential self-dimerization or hairpin formation. | |
| Incorrect Annealing Temperature: If the annealing temperature is too low, it can lead to non-specific primer binding. | Optimize the annealing temperature by performing a temperature gradient experiment, typically starting 5°C below the calculated Tm of the primers. | |
| Variability in results between experiments | Inconsistent Reagent Preparation: Small variations in buffer components, especially Mg²⁺, can lead to significant differences in enzyme activity. | Prepare a large batch of master mix for a series of experiments to ensure consistency. Always vortex solutions, particularly MgCl₂, before use to avoid concentration gradients from freeze-thaw cycles. |
| Pipetting Errors: Inaccurate pipetting can lead to variations in enzyme, substrate, or inhibitor concentrations. | Use calibrated pipettes and ensure proper pipetting technique. For small volumes, consider using a master mix to minimize pipetting errors. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) for Ara-CTP, a related arabinofuranosyl nucleotide analog, against human DNA polymerases. This data can serve as a reference point for the expected inhibitory potential of this compound.
| Nucleotide Analog | DNA Polymerase | Ki Value (µM) | Inhibition Type |
| ara-CTP | Human DNA Polymerase α | 1.5 | Competitive |
| ara-CTP | Human DNA Polymerase β | 7.6 | Competitive |
Data extracted from a study on ara-CTP and ara-5-aza-CTP.
Experimental Protocols
Protocol 1: Basic DNA Polymerase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on DNA polymerase activity.
1. Reagent Preparation:
-
10X Reaction Buffer: 500 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 500 mM KCl, 10 mM DTT. Note: The optimal MgCl₂ concentration may need to be determined empirically.
-
dNTP Mix: 10 mM each of dATP, dGTP, dCTP, and a concentration range of dTTP to be tested (e.g., 1 µM to 100 µM).
-
This compound Stock: 10 mM this compound in nuclease-free water. Prepare serial dilutions as needed.
-
Primer/Template DNA: A simple homopolymer template like poly(dA)-oligo(dT) or a custom-designed primer-template duplex.
-
DNA Polymerase: Dilute to the working concentration recommended by the manufacturer in an appropriate dilution buffer.
2. Assay Setup (50 µL reaction):
| Component | Volume | Final Concentration |
| Nuclease-free Water | Up to 50 µL | - |
| 10X Reaction Buffer | 5 µL | 1X |
| dNTP Mix (without dTTP) | 1 µL | 200 µM each |
| dTTP (variable) | Variable | 1-100 µM |
| Primer/Template DNA | 2 µL | 100 nM |
| This compound or Water (Control) | Variable | Test Range (e.g., 0-100 µM) |
| DNA Polymerase | 1 µL | 1-2 units |
3. Procedure:
-
Assemble the reaction mix on ice, adding the DNA polymerase last.
-
Incubate the reactions at the optimal temperature for the specific DNA polymerase being used (e.g., 37°C for human polymerases, 72°C for Taq polymerase).
-
Incubate for a set time (e.g., 15-60 minutes).
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 95% formamide, 20 mM EDTA).
-
Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by autoradiography (if using radiolabeled dNTPs) or a fluorescent DNA stain.
Protocol 2: Buffer Optimization Using a Thermal Shift Assay
A thermal shift assay (TSA) or differential scanning fluorimetry (DSF) can be used to rapidly screen for buffer conditions that stabilize the target DNA polymerase, which can be a prerequisite for obtaining reliable kinetic data.
1. Reagent Preparation:
-
Protein Stock: Purified DNA polymerase at a suitable concentration (e.g., 1-5 µM).
-
Buffer Screen: A 96-well plate containing a variety of buffers with different pH values (e.g., Tris, HEPES, MES from pH 6.0 to 9.0) and salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl).
-
Fluorescent Dye: A fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange.
2. Procedure:
-
In a 96-well PCR plate, add the DNA polymerase to each well containing a different buffer condition.
-
Add the fluorescent dye to each well.
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to slowly ramp up the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.
-
The melting temperature (Tm) is the point at which the fluorescence signal increases sharply, indicating protein unfolding.
-
Buffer conditions that result in a higher Tm are considered to be more stabilizing for the enzyme.
Visualizations
Caption: Metabolic activation of Ara-U to this compound and its inhibitory effect on DNA synthesis.
References
Validation & Comparative
A Comparative Analysis of Ara-UTP and Remdesivir Triphosphate as Viral RNA Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent nucleotide analog inhibitors of viral RNA-dependent RNA polymerase (RdRp): Ara-UTP and Remdesivir triphosphate (RDV-TP). By presenting supporting experimental data, detailed methodologies, and visual representations of their molecular interactions, this document aims to equip researchers with a comprehensive understanding of their distinct inhibitory profiles.
Introduction
Viral RNA-dependent RNA polymerase is a critical enzyme for the replication of many RNA viruses and a prime target for antiviral drug development. Nucleotide analogs, which mimic natural ribonucleotides, can be incorporated into the nascent viral RNA chain, leading to the disruption of viral replication. This compound and Remdesivir triphosphate are two such analogs that, despite both targeting the RdRp, employ fundamentally different mechanisms to halt viral RNA synthesis.
Mechanism of Action: A Tale of Two Inhibitors
Remdesivir Triphosphate (RDV-TP): The Delayed Chain Terminator
Remdesivir is a prodrug that is intracellularly metabolized to its active triphosphate form, RDV-TP, an adenosine triphosphate (ATP) analog.[1][2][3] The primary mechanism of action for RDV-TP is delayed chain termination .[2][4] Upon incorporation into the growing viral RNA strand by the RdRp, RNA synthesis does not immediately cease. Instead, the polymerase continues to add a few more nucleotides before stalling. For SARS-CoV-2 RdRp, termination typically occurs at position i+3, where 'i' is the position of RDV-TP incorporation. This delay is attributed to a steric clash between the 1'-cyano group on the ribose sugar of the incorporated remdesivir monophosphate and a specific amino acid residue (e.g., Ser-861 in SARS-CoV-2 RdRp) in the polymerase. This clash ultimately prevents further translocation of the RNA template-product duplex, halting synthesis.
This compound: The Pausing Inducer
This compound, an analog of uridine triphosphate (UTP), also inhibits viral RdRp but through a different mechanism. Following its incorporation into the nascent RNA chain, this compound induces a prolonged polymerase pausing . This pausing is not due to immediate chain termination, as the 3'-hydroxyl group is available for the next nucleotide addition. Instead, the altered stereochemistry of the 2'-hydroxyl group on the arabinose sugar of the incorporated Ara-UMP is thought to disrupt the active site conformation, thereby inhibiting the catalytic step of the next nucleotide incorporation. While the polymerase can eventually overcome this pause and continue elongation, the significant delay disrupts the overall efficiency of viral replication.
Quantitative Comparison of Inhibitory Activity
The following table summarizes key quantitative data for this compound and Remdesivir triphosphate, providing a direct comparison of their potency and selectivity against viral RdRps.
| Parameter | This compound | Remdesivir Triphosphate (RDV-TP) | Virus/Polymerase | Reference |
| IC50 | 30 µM (vs 0.1 µM CTP) | 0.032 µM (vs 0.02 µM ATP) | MERS-CoV RdRp | |
| 76 µM (vs 0.1 µM UTP) | ~0.2-2.2 µM | Flavivirus RdRps | ||
| Selectivity | Poorly competes with natural nucleotides | ~0.26 - 0.35 (more efficient than ATP) | SARS-CoV-2, MERS-CoV RdRps | |
| High selectivity value of ~950 for dATP vs ATP by SARS-CoV-2 RdRp indicates discrimination against dNTPs | Selectivity value of ~500 for ATP over RDV-TP by human mitochondrial RNA polymerase | Human mitochondrial RNA polymerase |
Experimental Protocols
1. In Vitro RdRp Inhibition Assay (Primer Extension Assay)
This biochemical assay is fundamental to characterizing the mechanism of nucleotide analog inhibitors.
-
Objective: To determine the inhibitory concentration (IC50) and mechanism (e.g., chain termination, pausing) of a nucleotide analog triphosphate against a purified viral RdRp.
-
Methodology:
-
Preparation of Template-Primer: A synthetic RNA template is annealed to a shorter, often fluorescently or radioactively labeled, RNA primer.
-
Enzyme Reaction: The purified viral RdRp enzyme is incubated with the RNA template-primer duplex.
-
Initiation of Synthesis: The reaction is initiated by adding a mixture of the four natural ribonucleoside triphosphates (rNTPs) and varying concentrations of the nucleotide analog triphosphate being tested.
-
Quenching: After a defined incubation period, the reaction is stopped by adding a quenching solution (e.g., EDTA).
-
Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Analysis: The intensity of the bands corresponding to the full-length product and any shorter, terminated, or paused products are quantified. The IC50 value is calculated as the concentration of the inhibitor that reduces the amount of full-length product by 50%. The pattern of shorter bands reveals the mechanism of inhibition.
-
2. Single Nucleotide Incorporation and Chain Termination Assay
This assay provides a more detailed look at the incorporation event and its immediate consequences.
-
Objective: To assess the ability of the RdRp to incorporate a single nucleotide analog and to determine if this incorporation leads to immediate or delayed chain termination.
-
Methodology:
-
Reaction Setup: A primer extension assay is set up as described above, but the rNTP mixture is incomplete, allowing for the incorporation of only the nucleotide analog or its natural counterpart at a specific position on the template.
-
Incorporation Step: The reaction is initiated with either the natural NTP or the analog triphosphate.
-
Chase Step (for termination analysis): After a short incubation to allow for incorporation, a high concentration of all four natural rNTPs is added (the "chase").
-
Analysis: The products are analyzed by PAGE. If the analog is an immediate chain terminator, the primer will be extended by only one nucleotide, and this product will not be extended during the chase. If it is a delayed terminator or causes pausing, a specific pattern of slightly longer products will be observed.
-
Visualizing the Mechanisms of Action
Signaling Pathway Diagrams (Graphviz DOT)
Caption: Mechanism of this compound induced polymerase pausing.
Caption: Delayed chain termination mechanism of Remdesivir-TP.
Experimental Workflow Diagram (Graphviz DOT)
Caption: Workflow for an in vitro RdRp inhibition assay.
Conclusion
This compound and Remdesivir triphosphate represent two distinct strategies for inhibiting viral RNA-dependent RNA polymerase. While RDV-TP acts as a delayed chain terminator, allowing for a few nucleotide additions post-incorporation before halting synthesis, this compound induces a significant pause immediately after it is incorporated. The quantitative data reveals that RDV-TP is a more potent inhibitor with higher selectivity for viral polymerases compared to this compound, which competes poorly with its natural counterpart. Understanding these nuanced mechanistic differences is crucial for the rational design of next-generation antiviral therapies targeting viral RdRp. The experimental protocols outlined provide a framework for the continued evaluation and comparison of novel nucleotide analog inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into Binding of Remdesivir Triphosphate within the Replication-Transcription Complex of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chain Termination Efficiency: Ara-UTP vs. ddUTP
For researchers, scientists, and drug development professionals, understanding the nuances of nucleotide analogs is critical for applications ranging from antiviral therapies to genomic sequencing. This guide provides an objective comparison of the chain termination efficiency and mechanisms of action of two prominent nucleotide analogs: Arabinose Uridine Triphosphate (Ara-UTP) and 2',3'-dideoxyuridine triphosphate (ddUTP).
While both molecules interfere with nucleic acid synthesis, their modes of action and primary applications differ significantly. This comparison delves into their mechanisms, supported by experimental data, to provide a clear understanding of their respective performances.
Differing Mechanisms of Action: Pausing versus Absolute Termination
The fundamental difference between this compound and ddUTP lies in their effect on polymerase activity following incorporation into a growing nucleic acid chain.
ddUTP: The Definitive Chain Terminator
Dideoxyribonucleoside triphosphates (ddNTPs), including ddUTP, are characterized by the absence of a hydroxyl group at the 3' position of the deoxyribose sugar.[1] This 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the subsequent nucleotide.[1] Consequently, when a DNA polymerase incorporates a ddUTP molecule, the nascent DNA chain is immediately and irreversibly terminated.[1] This "absolute" chain termination is the foundational principle of the Sanger DNA sequencing method.[1][2]
This compound: A Potent Polymerase Pausing Agent
In contrast, this compound, an arabinose nucleotide analog, possesses an inverted stereochemistry at the 2' position of its sugar moiety. While it can be incorporated into a growing RNA chain by viral RNA polymerases, it does not cause immediate chain termination. Instead, the incorporated Ara-monophosphate (Ara-UMP) induces a strong pause in the polymerase's activity, significantly slowing down or halting further elongation. This pausing effect is attributed to the 2'-endo sugar pucker of the arabinose, which alters the conformation of the active site and hinders the efficient binding and incorporation of the next nucleotide.
Quantitative Performance Data
The differing mechanisms of this compound and ddUTP necessitate different metrics for quantifying their efficiency. For this compound, its potency as a polymerase inhibitor is often measured by its half-maximal inhibitory concentration (IC50). For ddUTP, its efficiency in Sanger sequencing is determined by the optimal ratio of ddNTP to dNTP required for effective, random chain termination.
Table 1: Inhibitory Activity of this compound against Viral RNA Polymerases
| Compound | Polymerase | IC50 (µM) |
| This compound | SARS-CoV-2 RNA Polymerase | 75 ± 25 |
| This compound | Poliovirus RNA Polymerase | >1000 |
Data sourced from studies on the inhibition of viral RNA polymerases.
Table 2: Optimal ddNTP:dNTP Ratios for Chain Termination in Sanger Sequencing with Thermo Sequenase
| Dideoxynucleotide | Optimal ddNTP:dNTP Ratio |
| ddTTP | 600:1 |
| ddATP | 400:1 |
| ddCTP | 200:1 |
| ddGTP | 30:1 |
This data reflects the relative concentrations needed for effective chain termination and is indicative of the polymerase's incorporation efficiency for each ddNTP.
Experimental Protocols
In Vitro Polymerase Inhibition Assay for this compound
A common method to determine the IC50 of this compound is a primer extension assay using a specific viral RNA polymerase.
-
Reaction Setup: A reaction mixture is prepared containing the viral RNA polymerase, a primer/template RNA duplex, and a mixture of natural ribonucleoside triphosphates (rNTPs), including a low concentration of a radiolabeled or fluorescently tagged rNTP for detection.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Initiation and Incubation: The reaction is initiated and incubated at the optimal temperature for the polymerase for a defined period.
-
Quenching: The reaction is stopped by the addition of a quenching buffer (e.g., containing EDTA).
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The intensity of the bands corresponding to the elongated primer is quantified.
-
IC50 Calculation: The percentage of inhibition is plotted against the concentration of this compound, and the IC50 value is determined as the concentration at which a 50% reduction in the full-length product is observed.
Sanger Sequencing with ddUTP
The chain termination efficiency of ddUTP is practically applied in Sanger sequencing.
-
Reaction Components: Four separate reaction mixtures are prepared. Each contains the DNA template, a primer, DNA polymerase, and all four deoxynucleoside triphosphates (dNTPs).
-
ddNTP Addition: A small, specific amount of one ddNTP (ddATP, ddGTP, ddCTP, or ddTTP) is added to each of the four reactions. The ratio of dNTP to ddNTP is crucial for generating a readable sequence.
-
Cycling Reaction: The reactions undergo thermal cycling to allow for repeated rounds of denaturation, primer annealing, and extension.
-
Chain Termination: During the extension phase, the DNA polymerase will randomly incorporate either a dNTP or the corresponding ddNTP. Incorporation of a ddNTP terminates the chain.
-
Product Separation: The resulting DNA fragments from each of the four reactions are separated by size using capillary electrophoresis.
-
Sequence Determination: The sequence is read by detecting the fluorescently labeled ddNTP at the end of each fragment as it passes a detector.
Visualizing the Mechanisms
Figure 1. Mechanisms of ddUTP and this compound.
Figure 2. Experimental workflows.
Conclusion
-
ddUTP is a true and absolute chain terminator, a property that has been harnessed for the precise determination of DNA sequences in Sanger sequencing. Its efficiency is a function of the polymerase's ability to incorporate it at a rate that allows for a comprehensive set of terminated fragments.
-
This compound functions as a potent inhibitor of viral RNA polymerases by inducing a stalled or paused state after incorporation. This makes it a valuable tool in the development of antiviral therapeutics. Its efficiency is measured by its ability to inhibit the overall process of RNA synthesis.
For researchers, the choice between these analogs is dictated by the experimental goal: ddUTP for sequencing and applications requiring definitive chain termination, and this compound for inhibiting viral RNA polymerase activity.
References
Specificity of Ara-UTP for Viral RdRp versus Human Polymerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Arabinose-Uridine Triphosphate (Ara-UTP) against viral RNA-dependent RNA polymerases (RdRp) and human DNA and RNA polymerases. Understanding this specificity is critical for the development of effective and safe antiviral therapeutics.
Executive Summary
This compound, a nucleotide analog, demonstrates inhibitory activity against viral RdRps by acting as a chain terminator, leading to the pausing or cessation of viral RNA synthesis.[1] While quantitative data on its direct inhibition of human polymerases is limited, related arabinose analogs, such as Ara-CTP, have shown significant inhibition of human DNA polymerases, particularly DNA polymerase alpha. This suggests a potential for off-target effects and highlights the need for careful evaluation of this compound's therapeutic window. This guide synthesizes the available quantitative data, outlines the experimental methodologies used to assess polymerase inhibition, and provides visual representations of the mechanism of action and experimental workflows.
Quantitative Comparison of Polymerase Inhibition
The following table summarizes the available data on the inhibition of various polymerases by this compound and the closely related analog, Ara-CTP. The data for Ara-CTP is included to provide context for the potential effects of arabinose-nucleoside analogs on human polymerases, given the limited direct data for this compound.
| Polymerase | Inhibitor | Inhibition Metric | Value (µM) | Conditions |
| Viral Polymerases | ||||
| SARS-CoV-2 RdRp | This compound | IC50 | 76 | In the presence of 0.1 µM UTP[2] |
| SARS-CoV-2 RdRp | Ara-CTP | IC50 | 30 | In the presence of 0.1 µM CTP[2] |
| Poliovirus RdRp | This compound | IC50 | 1000 | In the presence of 1 µM UTP[2] |
| Poliovirus RdRp | Ara-CTP | IC50 | 1000 | In the presence of 1 µM CTP[2] |
| Human Polymerases | ||||
| DNA Polymerase α | Ara-CTP | Ki | 1.5 | Competitive inhibition |
| DNA Polymerase β | Ara-CTP | Ki | 7.6 | Competitive inhibition |
| DNA Polymerase δ | Ara-CTP | Inhibition | Not significant | At 100 µM |
| DNA Polymerase γ | This compound | Inhibition | - | Qualitative inhibition observed |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The lack of specific IC50 or Ki values for this compound against a range of human polymerases is a significant data gap in current research.
Mechanism of Action: Chain Termination and Polymerase Pausing
This compound exerts its antiviral effect after being incorporated into the nascent RNA strand by the viral RdRp. The key to its mechanism lies in the stereochemistry of the arabinose sugar. Unlike the ribose found in natural nucleotides, the 2'-hydroxyl group in arabinose is in the "up" or cis position relative to the 3'-hydroxyl group. This altered sugar pucker interferes with the proper alignment of the 3'-hydroxyl for the subsequent phosphodiester bond formation, leading to either immediate or delayed chain termination and causing the polymerase to pause or dissociate from the RNA template.
Caption: Mechanism of this compound-mediated inhibition of viral RdRp.
Experimental Protocols
The determination of the inhibitory potential of nucleotide analogs like this compound involves biochemical assays that measure the activity of purified polymerases in the presence of the inhibitor.
In Vitro Polymerase Inhibition Assay (IC50 Determination)
This protocol is a generalized method for determining the IC50 value of this compound against a viral RdRp or human polymerase.
1. Reagents and Materials:
- Purified recombinant viral RdRp or human polymerase.
- RNA or DNA template-primer duplex. For viral RdRp, a synthetic RNA template with a complementary primer is used. For DNA polymerases, a gapped DNA duplex is often employed.
- Natural nucleotides (ATP, CTP, GTP, UTP, or dNTPs).
- Radiolabeled nucleotide (e.g., [α-³²P]UTP or [³H]-dCTP) for detection.
- This compound stock solution of known concentration.
- Reaction buffer (specific composition depends on the polymerase, but typically contains a buffer like Tris-HCl, MgCl₂, DTT, and BSA).
- Quenching solution (e.g., EDTA) to stop the reaction.
- Denaturing polyacrylamide gel electrophoresis (PAGE) system.
- Phosphorimager or liquid scintillation counter.
2. Procedure:
- Reaction Setup: Prepare reaction mixtures containing the reaction buffer, template-primer, the natural nucleotide corresponding to the next incorporation site (at a fixed, low concentration, e.g., 0.1 µM), and the radiolabeled nucleotide.
- Inhibitor Titration: Add varying concentrations of this compound to the reaction mixtures. Include a control reaction with no inhibitor.
- Enzyme Addition: Initiate the reaction by adding the purified polymerase.
- Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 30-37°C) for a defined period.
- Quenching: Stop the reactions by adding the quenching solution.
- Analysis:
- Gel Electrophoresis: Separate the reaction products (extended primers) by denaturing PAGE. Visualize the radiolabeled products using a phosphorimager. The intensity of the band corresponding to the elongated product reflects the polymerase activity.
- Scintillation Counting: Alternatively, spot the reaction mixture onto a filter, wash away unincorporated nucleotides, and quantify the incorporated radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the percentage of polymerase inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"];
"Prepare_Reaction_Mix" [label="Prepare Reaction Mix\n(Buffer, Template-Primer, Natural NTP, Labeled NTP)"];
"Add_Inhibitor" [label="Add Serial Dilutions of this compound"];
"Initiate_Reaction" [label="Initiate with Polymerase"];
"Incubate" [label="Incubate at Optimal Temperature"];
"Stop_Reaction" [label="Stop Reaction with Quenching Solution"];
"Analyze_Products" [label="Analyze Products\n(PAGE or Scintillation Counting)"];
"Calculate_IC50" [label="Calculate IC50 from Dose-Response Curve"];
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"Start" -> "Prepare_Reaction_Mix";
"Prepare_Reaction_Mix" -> "Add_Inhibitor";
"Add_Inhibitor" -> "Initiate_Reaction";
"Initiate_Reaction" -> "Incubate";
"Incubate" -> "Stop_Reaction";
"Stop_Reaction" -> "Analyze_Products";
"Analyze_Products" -> "Calculate_IC50";
"Calculate_IC50" -> "End";
}
Caption: Experimental workflow for determining the IC50 of this compound.
Discussion and Future Directions
The available data indicates that this compound is a potent inhibitor of certain viral RdRps, particularly that of SARS-CoV-2. However, the high IC50 value against poliovirus RdRp suggests that its broad-spectrum activity may be limited. A significant concern for the clinical development of this compound and other arabinose-based antivirals is the potential for off-target inhibition of human polymerases. The potent inhibition of human DNA polymerases α and β by Ara-CTP underscores this risk. Inhibition of these enzymes could lead to cytotoxicity, particularly in rapidly dividing cells, which could manifest as side effects such as myelosuppression.
Future research should focus on:
- Comprehensive Specificity Profiling: Determining the IC50 or Ki values of this compound against a full panel of human DNA and RNA polymerases, including RNA polymerase I, II, and III, as well as mitochondrial RNA polymerase.
- Structural Studies: Obtaining co-crystal structures of Ara-UMP-terminated RNA in complex with both viral RdRps and human polymerases to elucidate the structural basis of specificity.
- Cell-Based Assays: Evaluating the antiviral efficacy and cytotoxicity of this compound in various cell lines and primary human cells to determine its therapeutic index.
- Prodrug Development: Designing and synthesizing prodrugs of this compound to improve its cellular uptake and intracellular phosphorylation to the active triphosphate form.
By addressing these key areas, a more complete understanding of the specificity and therapeutic potential of this compound as an antiviral agent can be achieved.
References
validating Ara-UTP as a selective viral polymerase inhibitor
A detailed comparison of Ara-UTP's performance against alternative viral polymerase inhibitors, supported by experimental data.
For researchers, scientists, and drug development professionals, the quest for selective and potent antiviral agents is a perpetual challenge. Nucleoside analogs, which mimic natural building blocks of DNA and RNA, represent a cornerstone of antiviral therapy. Among these, Arabinose-Uridine Triphosphate (this compound) has emerged as a promising selective inhibitor of viral polymerases. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to aid in the evaluation of its potential as a therapeutic candidate.
Mechanism of Action: Chain Termination and Polymerase Pausing
This compound is the active triphosphate form of the nucleoside analog Ara-Uridine (Ara-U). Its mechanism of action hinges on its ability to be incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). Upon incorporation, the arabinose sugar, with its 2'-hydroxyl group in the "up" position, disrupts the conformation of the polymerase active site. This leads to a significant pausing of the polymerase, effectively stalling further RNA synthesis. While not an obligate chain terminator in all cases, this prolonged pausing is a potent mechanism of viral replication inhibition.
Below is a diagram illustrating the proposed mechanism of action:
Performance Comparison: this compound vs. Other Nucleoside Analogs
The efficacy of a viral polymerase inhibitor is determined by its ability to be incorporated by the viral polymerase and its selectivity over host cell polymerases. The following tables summarize the available quantitative data comparing this compound and its analogs with other known inhibitors.
| Inhibitor | Virus | Polymerase | IC50 (µM) | Natural Substrate Concentration (µM) | Reference |
| This compound | SARS-CoV-2 | RdRp | 76 | 0.1 UTP | |
| Ara-CTP | SARS-CoV-2 | RdRp | 30 | 0.1 CTP | |
| This compound | Poliovirus | 3Dpol | >1000 | 1 UTP | |
| Ara-CTP | Poliovirus | 3Dpol | >1000 | 1 CTP | |
| 2'this compound | Hepatitis C Virus | NS5B | 2.8 | Not Specified | [1] |
| Remdesivir-TP | SARS-CoV-2 | RdRp | Not directly reported as IC50 | Not Applicable | |
| Sofosbuvir-TP | SARS-CoV-2 | RdRp | Not directly reported as IC50 | Not Applicable |
Table 1: Inhibition of Viral Polymerases. IC50 values represent the concentration of the inhibitor required to reduce the activity of the polymerase by 50%.
| Inhibitor | Polymerase | Ki (µM) | Competitive with | Reference |
| Ara-CTP | Human DNA Polymerase α | 1.5 | dCTP | |
| Ara-CTP | Human DNA Polymerase β | 7.6 | dCTP | |
| Ara-CTP | Human DNA Polymerase δ | Not significantly inhibited at 100 µM | - | |
| Ara-CTP | Human DNA Polymerase ε | Potent inhibitor | - | |
| AZT-TP | Human DNA Polymerase γ | Competitive | dTTP |
Table 2: Inhibition of Human Polymerases. Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. A lower Ki indicates a more potent inhibitor.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of this compound's inhibitory properties, detailed experimental protocols are essential.
Experimental Workflow: Polymerase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound against a viral polymerase.
Detailed Methodology: Primer Extension Assay
The primer extension assay is a fundamental technique to measure the ability of a polymerase to synthesize a nucleic acid strand and the inhibitory effect of a compound.
1. Reagent Preparation:
-
Viral Polymerase: Purified recombinant viral RNA-dependent RNA polymerase.
-
RNA Template-Primer: A synthetic RNA template annealed to a 5'-radiolabeled (e.g., with 32P) or fluorescently labeled RNA primer.
-
Nucleoside Triphosphates (NTPs): A mixture of natural ATP, CTP, GTP, and UTP at a defined concentration.
-
Inhibitor: A stock solution of this compound at various concentrations.
-
Reaction Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and KCl at optimal pH and concentrations for the specific polymerase.
-
Quench Buffer: A solution to stop the reaction, usually containing EDTA.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, RNA template-primer duplex, and viral polymerase.
-
Add the desired concentration of this compound or a vehicle control.
-
Pre-incubate the mixture at the optimal temperature for the polymerase (e.g., 30-37°C) for a short period.
3. Initiation and Incubation:
-
Initiate the reaction by adding the NTP mixture.
-
Incubate the reaction at the optimal temperature for a defined time period (e.g., 10-30 minutes).
4. Quenching the Reaction:
-
Stop the reaction by adding the quench buffer.
5. Product Analysis:
-
Denature the reaction products by heating in a formamide-containing loading buffer.
-
Separate the products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled or fluorescently labeled RNA products using autoradiography or a fluorescence imager.
6. Data Analysis:
-
Quantify the intensity of the bands corresponding to the full-length product and any paused or terminated products.
-
Calculate the percentage of inhibition at each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Detailed Methodology: Stopped-Flow Fluorescence Spectroscopy
Stopped-flow fluorescence spectroscopy is a powerful technique for studying the pre-steady-state kinetics of enzyme-catalyzed reactions, providing insights into the individual steps of nucleotide incorporation.
1. Reagent Preparation:
-
Fluorescently Labeled Primer-Template: A primer-template duplex where the primer is labeled with a fluorescent probe (e.g., fluorescein) that changes its fluorescence properties upon nucleotide incorporation.
-
Viral Polymerase, NTPs, and Inhibitor: Prepared as described for the primer extension assay.
2. Instrument Setup:
-
Use a stopped-flow instrument equipped with a fluorescence detector.
-
Set the excitation and emission wavelengths appropriate for the chosen fluorescent probe.
-
Equilibrate the instrument and syringes to the desired reaction temperature.
3. Reaction Execution:
-
Load one syringe with the pre-incubated polymerase and fluorescent primer-template complex.
-
Load the second syringe with the NTPs and the inhibitor (or vehicle control).
-
Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.
-
The fluorescence signal is monitored in real-time as the reaction proceeds in the observation cell.
4. Data Acquisition and Analysis:
-
Record the change in fluorescence intensity over time.
-
The resulting kinetic traces can be fitted to appropriate kinetic models (e.g., single or multiple exponential functions) to determine the rates of nucleotide incorporation (kpol) and the apparent dissociation constant (Kd,app) for the inhibitor.
Conclusion
The available data suggests that this compound is a potent inhibitor of certain viral polymerases, particularly that of SARS-CoV-2, through a mechanism of incorporation and subsequent polymerase pausing. Its selectivity for viral over human polymerases is a critical aspect that warrants further in-depth investigation with a broader range of human polymerases and more diverse viral targets. While direct comparative studies with clinically approved drugs like Sofosbuvir and Remdesivir are limited in the public domain, the distinct mechanism of action of this compound makes it a compelling candidate for further research and development in the antiviral field. The experimental protocols provided herein offer a framework for the rigorous and standardized evaluation of this compound and other novel polymerase inhibitors.
References
Comparative Analysis of Ara-UTP Cross-Reactivity with Viral Polymerases
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Inhibitory Profile of Ara-UTP
This guide provides a comparative overview of the cross-reactivity of Arabinofuranosyluracil triphosphate (this compound), a nucleotide analog, against various viral polymerases. Understanding the inhibitory spectrum of such molecules is crucial for the development of broad-spectrum antiviral therapeutics. The data presented herein is compiled from recent in vitro studies and offers a quantitative basis for comparing the efficacy of this compound and its closely related analog, Ara-CTP, across different virus families.
Mechanism of Action: A Brief Overview
Nucleotide analogs like this compound exert their antiviral effects by targeting the viral polymerase, the essential enzyme responsible for replicating the virus's genetic material. Upon incorporation into the nascent RNA or DNA strand, these analogs can disrupt the replication process. Recent studies on arabinose nucleotides suggest that their primary mechanism involves inducing long-lived pauses in the polymerase after a single incorporation event, rather than immediate chain termination. This pausing is attributed to the specific sugar pucker conformation of the arabinose sugar, which hinders the subsequent addition of the next nucleotide.
Below is a diagram illustrating the general mechanism of how a nucleotide analog like this compound inhibits viral replication.
Quantitative Comparison of Polymerase Inhibition
The following table summarizes the available quantitative data on the inhibition of various viral and human polymerases by this compound and its cytosine analog, Ara-CTP. The data is primarily presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are key indicators of a compound's potency.
| Viral Polymerase | Virus Family | Genome Type | This compound Inhibition | Ara-CTP Inhibition |
| SARS-CoV-2 RdRp | Coronaviridae | (+)ssRNA | IC50: 75 ± 25 µM[1] | IC50: 30 ± 10 µM[1] |
| Poliovirus 3Dpol | Picornaviridae | (+)ssRNA | IC50: >1000 µM[1] | IC50: >1000 µM[1] |
| Hepatitis C Virus (HCV) RdRp | Flaviviridae | (+)ssRNA | Data not available | Selectivity: 180[2] |
| Dengue Virus 2 (DENV-2) RdRp | Flaviviridae | (+)ssRNA | Data not available | Selectivity: 850 |
| Respiratory Syncytial Virus (RSV) RdRp | Pneumoviridae | (-)ssRNA | Data not available | Preferred over FNC-TP |
| Hepatitis B Virus (HBV) DNAP | Hepadnaviridae | dsDNA-RT | Data not available | Competitive Inhibitor*** |
| Reverse Transcriptase | Retroviridae | ssRNA-RT | Inhibitory | Data not available |
| Human DNA Polymerase α | - | - | Data not available | Ki: 1.5 µM |
| Human DNA Polymerase β | - | - | Data not available | Ki: 7.6 µM |
| Human DNA Polymerase γ | - | - | Inhibitory | Data not available |
*Selectivity value is a measure of how much better the polymerase incorporates the natural nucleotide compared to the analog. **The study observed a greater preference for incorporating Ara-CTP compared to another analog, FNC-TP, but did not provide a specific quantitative value. ***Ara-CTP was found to be a competitive inhibitor with respect to the natural substrate dCTP, but a specific Ki value was not reported in the abstract. ****The specific reverse transcriptase was not detailed in the provided search result abstract.
Detailed Experimental Protocols
The evaluation of nucleotide analogs like this compound typically involves in vitro polymerase assays. A widely used method is the primer extension assay, which directly measures the ability of the polymerase to incorporate the analog and extend a nucleic acid chain.
Representative Protocol: In Vitro Primer Extension Assay
This protocol is a generalized representation based on methodologies described for SARS-CoV-2 and Poliovirus polymerase inhibition studies.
1. Reagents and Materials:
-
Purified viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase.
-
Synthetic RNA or DNA primer-template duplex. The primer is often 5'-labeled with a fluorescent dye (e.g., FAM) or a radioisotope (e.g., ³²P) for detection.
-
This compound stock solution of known concentration.
-
Natural ribonucleotides (ATP, GTP, CTP, UTP) or deoxyribonucleotides (dATP, dGTP, dCTP, dTTP) stock solutions.
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Quench Buffer (e.g., 95% formamide, 20 mM EDTA).
-
Denaturing polyacrylamide gels.
-
Gel imaging system (fluorescence scanner or phosphorimager).
2. Experimental Workflow:
The following diagram outlines the key steps in the primer extension assay to determine the IC50 value of this compound.
3. Step-by-Step Procedure:
-
Reaction Assembly: In a microcentrifuge tube, combine the purified viral polymerase and the labeled primer-template duplex in the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control reaction with no inhibitor.
-
Reaction Initiation: Start the reaction by adding a mix of the required natural nucleotides. The concentration of the natural counterpart to the analog (UTP in this case) should be kept constant and near its Km value for the polymerase if known.
-
Incubation: Allow the reaction to proceed at the optimal temperature for the polymerase for a fixed amount of time.
-
Quenching: Stop the reaction by adding the quench buffer.
-
Denaturation: Heat the samples to denature the nucleic acids.
-
Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the unextended primer from the extended products based on their size.
-
Imaging and Quantification: Visualize the gel using an appropriate imaging system. Quantify the intensity of the bands corresponding to the full-length product.
-
IC50 Determination: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Summary and Conclusion
The available data indicates that this compound exhibits inhibitory activity against the RNA-dependent RNA polymerase of SARS-CoV-2, although it is less potent than its cytosine counterpart, Ara-CTP, against this particular virus. Both analogs show significantly weaker activity against the poliovirus polymerase, suggesting a degree of selectivity between different viral families. The inhibitory activity of this compound against a reverse transcriptase and DNA polymerase γ suggests it may have a broader spectrum of activity that includes both RNA and DNA viruses. However, the lack of specific IC50 or Ki values for a wider range of viruses, particularly DNA viruses like herpesviruses, highlights an area where further quantitative studies are needed. The data on Ara-CTP's activity against polymerases from the Flaviviridae and Hepadnaviridae families further supports the potential for arabinose-based nucleotides as broad-spectrum antiviral agents. The observed inhibition of human DNA polymerases by Ara-CTP also underscores the importance of assessing the selectivity of these analogs to minimize potential host cell toxicity.
References
A Comparative Analysis of Ara-UTP and Other Nucleotide Analogs in Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arabinofuranosyluridine triphosphate (Ara-UTP) with other prominent nucleotide analogs used in antiviral and anticancer therapies. We will delve into their mechanisms of action, comparative efficacy, resistance profiles, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Introduction to Nucleotide Analogs
Nucleotide analogs are a cornerstone of modern chemotherapy and virotherapy. These synthetic molecules mimic endogenous nucleosides or nucleotides and interfere with nucleic acid synthesis, leading to the inhibition of cancer cell proliferation or viral replication. Their efficacy hinges on selective uptake and activation within target cells and preferential incorporation by viral or cellular polymerases. This guide focuses on a comparative analysis of this compound against other key players: Gemcitabine triphosphate, Sofosbuvir triphosphate, and Tenofovir diphosphate.
Mechanism of Action: A Tale of Two Sugars
The primary mechanism of action for many nucleotide analogs, including this compound, involves their incorporation into growing DNA or RNA chains, leading to chain termination. The structural difference in the sugar moiety is often the key to their therapeutic effect.
This compound and Ara-CTP: These analogs contain an arabinose sugar instead of the natural deoxyribose (in DNA) or ribose (in RNA). After intracellular phosphorylation to their triphosphate forms, they are incorporated into DNA by DNA polymerases. The 2'-hydroxyl group of the arabinose sugar is in a trans position relative to the 3'-hydroxyl group, which hinders the formation of the subsequent phosphodiester bond, thereby terminating DNA chain elongation.[1] Ara-CTP, the active metabolite of cytarabine (Ara-C), is a well-established anti-leukemic agent.[2][3]
Gemcitabine Triphosphate (dFdCTP): The active form of gemcitabine, dFdCTP, is a deoxycytidine analog with two fluorine atoms on the 2'-carbon of the deoxyribose sugar.[4] Its incorporation into DNA leads to "masked chain termination," where one additional nucleotide can be added before DNA synthesis is halted.[5] This makes it difficult for cellular proofreading enzymes to remove the analog. Furthermore, its diphosphate form (dFdCDP) inhibits ribonucleotide reductase, depleting the pool of natural deoxynucleotides and potentiating its own incorporation.
Sofosbuvir Triphosphate (2'-F-Me-UTP): This uridine nucleotide analog is the active metabolite of the antiviral drug sofosbuvir. It contains a fluorine atom at the 2'-position and a methyl group at the 2'-C position of the ribose sugar. It acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Upon incorporation into the growing viral RNA chain, the 2'-methyl group creates a steric hindrance that prevents the addition of the next nucleotide, causing chain termination.
Tenofovir Diphosphate (TFV-DP): An acyclic nucleotide analog of deoxyadenosine monophosphate, tenofovir is administered as a prodrug and is phosphorylated intracellularly to its active diphosphate form. TFV-DP is a competitive inhibitor of reverse transcriptase in viruses like HIV. Lacking a 3'-hydroxyl group, its incorporation into viral DNA results in chain termination.
Comparative Performance: A Quantitative Look
The efficacy of nucleotide analogs can be quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which measure the concentration of the drug required to inhibit a biological process by 50% and the binding affinity of the inhibitor to its target enzyme, respectively.
| Nucleotide Analog | Target Enzyme/Cell Line | IC50 / Ki Value | Therapeutic Area | Reference(s) |
| This compound (and its 5-halogenated derivatives) | DNA Polymerase γ | Lower Ki values than with reverse transcriptase | Anticancer | |
| Ara-CTP | DNA Polymerase α | Sensitive to inhibition | Anticancer (Leukemia) | |
| Gemcitabine Triphosphate (dFdCTP) | DNA Polymerase | Interferes with DNA polymerase elongation assay | Anticancer | |
| Sofosbuvir Triphosphate (2'-F-Me-UTP) | HCV NS5B Polymerase | IC50: 0.016 – 0.048 µM (in replicon systems) | Antiviral (HCV) | |
| Sofosbuvir Triphosphate (2'-F-Me-UTP) | KFDV NS5 RdRp | IC50: 3.73 ± 0.033 μM | Antiviral (Flaviviruses) | |
| Tenofovir Diphosphate (TFV-DP) | HIV Reverse Transcriptase (RNA-dependent) | Ki: 0.022 µM | Antiviral (HIV) | |
| Tenofovir Diphosphate (TFV-DP) | HIV Reverse Transcriptase (DNA-dependent) | Ki: 1.55 µM | Antiviral (HIV) |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of nucleotide analogs. Below are outlines for key experimental assays.
DNA Polymerase Inhibition Assay (Fluorometric)
This assay quantifies the activity of DNA polymerase by measuring the incorporation of nucleotides into a DNA template.
Principle: A fluorescent dye, such as PicoGreen or EvaGreen, intercalates into double-stranded DNA. As the polymerase extends a primer annealed to a template, the amount of double-stranded DNA increases, leading to a proportional increase in fluorescence. The rate of fluorescence increase is directly related to the polymerase activity. Inhibition of this activity by a nucleotide analog will result in a decreased rate of fluorescence change.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a master mix containing a reaction buffer (e.g., Tris-HCl, MgCl2), a DNA primer-template substrate, dNTPs, and the fluorescent dye.
-
Inhibitor Preparation: Prepare serial dilutions of the nucleotide analog to be tested.
-
Assay Setup: In a 96-well plate suitable for fluorescence measurements, add the reaction mixture to each well. Then, add the different concentrations of the nucleotide analog to the respective wells. Include a positive control (no inhibitor) and a negative control (no polymerase).
-
Initiation of Reaction: Add the DNA polymerase to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader or a real-time PCR instrument set to an isothermal program at the optimal temperature for the polymerase. Measure the fluorescence signal at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Plot the velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Viral Replicon Assay
This cell-based assay is used to assess the antiviral activity of compounds against viruses that are difficult to culture, such as HCV.
Principle: A viral replicon is a subgenomic viral RNA that can replicate autonomously within a host cell but cannot produce infectious viral particles due to the deletion of genes encoding structural proteins. The replicon is engineered to express a reporter gene, such as luciferase or green fluorescent protein (GFP), whose expression level is proportional to the extent of viral RNA replication.
Detailed Protocol:
-
Cell Culture: Culture a suitable host cell line (e.g., Huh-7 human hepatoma cells for HCV) in appropriate growth medium.
-
Replicon RNA Transfection: In vitro transcribe the replicon RNA from a linearized plasmid DNA template. Electroporate the replicon RNA into the host cells.
-
Compound Treatment: Seed the transfected cells into 96-well plates and add serial dilutions of the antiviral compound to be tested. Include a positive control (e.g., a known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of replicon replication (e.g., 48-72 hours).
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity. For a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer. For a GFP reporter, measure the fluorescence using a fluorescence microscope or plate reader.
-
Data Analysis: Normalize the reporter signal to cell viability (which can be assessed in parallel using assays like MTT or CellTiter-Glo). Plot the normalized reporter signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) value.
Signaling Pathways and Resistance Mechanisms
The efficacy of nucleotide analogs can be influenced by cellular signaling pathways and the development of resistance.
Signaling Pathways
-
Ara-CTP (in Leukemia): The cytotoxic effect of Ara-C is linked to the induction of apoptosis. However, resistance can emerge through the activation of survival pathways. For instance, Ara-C can induce the phosphorylation of Erk1/2 and p38 in the MAPK pathway, leading to increased expression of the anti-apoptotic protein Mcl-1. Inhibition of the MAPK-Mnk-eIF4E pathway can enhance Ara-C-induced apoptosis. In resting B-chronic lymphocytic leukemia cells, Ara-C induces apoptosis independently of DNA replication, which is associated with the inhibition of RNA synthesis and downregulation of Mcl-1.
-
Gemcitabine: Resistance to gemcitabine in breast and pancreatic cancer has been associated with the activation of the PI3K/Akt signaling pathway. This pathway promotes cell proliferation and survival, counteracting the cytotoxic effects of the drug. Inhibition of PI3K/Akt can enhance the sensitivity of cancer cells to gemcitabine.
-
Sofosbuvir: While primarily targeting the viral polymerase, sofosbuvir has been shown to activate EGFR-dependent pathways in hepatoma cells, which could have implications for liver-related pathological processes. However, sofosbuvir and its active metabolite do not significantly inhibit human DNA or RNA polymerases, contributing to its favorable safety profile.
-
Tenofovir: A key concern with some nucleoside reverse transcriptase inhibitors is mitochondrial toxicity. However, studies have shown that tenofovir has minimal effects on mitochondrial DNA synthesis and does not cause significant mitochondrial toxicity at clinically relevant concentrations.
Caption: Signaling pathway of Ara-C action and a key resistance mechanism in leukemia.
Resistance Mechanisms
Resistance to nucleotide analogs can arise through various mechanisms:
-
Decreased Activation: Reduced activity of kinases responsible for phosphorylating the prodrug to its active triphosphate form. For example, decreased deoxycytidine kinase (dCK) activity is a major mechanism of resistance to Ara-C and gemcitabine.
-
Altered Drug Transport: Changes in the expression or function of nucleoside transporters that mediate the uptake of the drug into the cell.
-
Target Enzyme Modification: Mutations in the target viral or cellular polymerase that reduce the affinity for the nucleotide analog or increase its ability to discriminate between the analog and the natural substrate.
-
Increased Drug Efflux: Overexpression of efflux pumps that actively transport the drug out of the cell.
-
Enhanced DNA Repair: Increased activity of cellular DNA repair mechanisms that can excise the incorporated analog from the DNA chain.
Conclusion
The comparative analysis of this compound and other nucleotide analogs reveals a fascinating interplay of structural chemistry, enzymatic kinetics, and cellular signaling. While all these agents ultimately disrupt nucleic acid synthesis, their specific mechanisms of action, potency against different targets, and the cellular pathways they interact with lead to distinct therapeutic profiles. Understanding these differences is paramount for the rational design of new, more effective nucleotide analog-based therapies and for overcoming the persistent challenge of drug resistance. Future research should focus on developing analogs with higher selectivity for viral or cancer-specific enzymes and on combination therapies that target resistance pathways.
References
- 1. The role of DNA polymerases alpha, beta and gamma in nuclear DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Chemoresistance Pathways in Combination with Ara-C to Overcome Multidrug Resistance in AML. A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Validating the Antiviral Efficacy of Ara-UTP in Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of Arabinofuranosyluridine-5'-triphosphate (Ara-UTP) with other established antiviral agents. The information presented is based on available experimental data from cell culture assays, offering insights into its mechanism of action, potency, and cytotoxic profile.
Mechanism of Action: A Competitive Inhibitor of Viral Polymerases
This compound is the active triphosphate form of its parent nucleoside, Arabinofuranosyluridine (Ara-U). As a nucleoside analog, its primary mechanism of action is the inhibition of viral nucleic acid synthesis. Upon entering a host cell, Ara-U is phosphorylated by cellular kinases to this compound. This active metabolite then competes with the natural nucleotide, uridine triphosphate (UTP), for incorporation into the nascent viral RNA or DNA chain by the viral RNA or DNA polymerase.
The incorporation of this compound into the growing nucleic acid chain can lead to chain termination, effectively halting viral replication. This is due to the altered sugar moiety (arabinose instead of ribose), which can disrupt the proper formation of the phosphodiester bond with the next incoming nucleotide.
Recent studies have shown that this compound can act as an inhibitor of viral RNA polymerases, such as those from SARS-CoV-2 and poliovirus. While it may compete poorly with natural nucleotides for incorporation, once incorporated, it induces significant pausing of the polymerase, thereby inhibiting viral RNA synthesis.
Comparative Antiviral Efficacy in Cell Culture
Quantitative data on the antiviral efficacy of a compound is typically determined through various cell-based assays, which measure the concentration of the compound required to inhibit viral replication by 50% (EC50) and the concentration that causes a 50% reduction in cell viability (CC50). A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
As direct cell-based antiviral data for this compound is limited in publicly available literature, this guide presents data for its parent nucleoside, Vidarabine (Ara-A), an adenosine analog with a similar arabinose sugar moiety that is converted to the active triphosphate Ara-ATP. This provides a relevant comparison for understanding the potential efficacy of arabinose-containing nucleoside analogs.
Table 1: Antiviral Activity (EC50/IC50) of Vidarabine (Ara-A) Against Various Viruses
| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | HEL | Plaque Reduction | 34.8 (IC50) | [1] |
| Herpes Simplex Virus 2 (HSV-2) | HEL | Plaque Reduction | 42.3 (IC50) | [1] | |
| Varicella-Zoster Virus (VZV) | HEL | Plaque Reduction | - | [2] | |
| Poxviridae | Vaccinia Virus | HFF | Plaque Reduction | 10 | [3] |
| Cowpox Virus | HFF | Plaque Reduction | 35 | [3] |
Table 2: Comparative Antiviral Activity of Vidarabine (Ara-A) and Acyclovir
| Virus | Cell Line | Assay Type | Vidarabine (Ara-A) IC50 (µM) | Acyclovir IC50 (µM) | Reference |
| Varicella-Zoster Virus (VZV) | - | Plaque Reduction | Equivalent to continuous treatment | 7.9-fold higher with intermittent treatment | |
| Herpes Simplex Virus 1 (HSV-1) | Green Monkey Kidney | - | Less-than-additive effect in combination | - | |
| Herpes Simplex Virus 2 (HSV-2) | - | Plaque Formation | Synergistic effect | Synergistic effect |
Cytotoxicity Profile
The cytotoxicity of an antiviral candidate is a critical factor in its development. The 50% cytotoxic concentration (CC50) is a standard measure of a compound's toxicity to cells in vitro.
Table 3: Cytotoxicity (CC50) of Vidarabine (Ara-A) in Various Cell Lines
| Cell Line | Assay Type | CC50 (µM) | Reference |
| MRC-5 (Human Lung Fibroblast) | - | > 2.00 | |
| HFF (Human Foreskin Fibroblast) | - | >1000 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to assess antiviral efficacy and cytotoxicity.
Plaque Reduction Assay
The plaque reduction assay is a classic method to determine the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates and incubate until confluent.
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound).
-
Infection: Pre-incubate the virus with the test compound for a specified time, then infect the cell monolayers with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque development.
-
Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the amount of new infectious virus particles produced.
-
Cell Seeding and Infection: Seed cells in multi-well plates and infect them with the virus at a known multiplicity of infection (MOI).
-
Compound Treatment: Treat the infected cells with various concentrations of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle.
-
Virus Harvest: Harvest the supernatant (and/or cell lysate) containing the progeny virus.
-
Titration: Determine the titer of the harvested virus by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in virus yield in treated samples compared to the untreated control. The EC50 is the concentration of the compound that reduces the virus yield by 50%.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and incubate.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound.
-
Incubation: Incubate for a period equivalent to the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in antiviral drug action and evaluation.
Caption: Mechanism of this compound antiviral action.
Caption: Experimental workflow for antiviral drug testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative efficacy of acyclovir and vidarabine on the replication of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5′-O-D-VALYL ara A, A POTENTIAL PRODRUG FOR IMPROVING ORAL BIOAVAILABILITY OF THE ANTIVIRAL AGENT VIDARABINE - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Ara-UTP
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Ara-UTP (Cytarabine triphosphate), an analog of the nucleoside cytidine triphosphate, is a potent cytotoxic agent. As the active intracellular metabolite of the chemotherapy drug cytarabine (Ara-C), it requires stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a designated area, such as a cytotoxic laminar flow cabinet. Pregnant personnel should not handle this compound.
Recommended PPE:
-
Two pairs of chemotherapy-grade gloves (latex rubber)
-
A protective gown
-
A respirator mask
-
Safety glasses
Spill Management
In the event of a spill, immediate action is necessary to contain and decontaminate the area.
-
Restrict Access: Immediately limit access to the affected area to prevent the spread of contamination.
-
Containment: Cover the spill with an absorbent material, such as absorbent towels or adsorbent granules, to limit its spread.
-
Decontamination: Spills may be treated with a 5% sodium hypochlorite solution.
-
Collection: Carefully collect the absorbent material and any other debris from the spill. Place it in a leak-proof, sealable plastic container.
-
Labeling: Clearly label the container as "CYTOTOXIC WASTE FOR INCINERATION."
-
Final Cleaning: Cleanse the spill area with copious amounts of water.
Disposal of this compound Waste
All materials that come into contact with this compound, including unused solutions, contaminated labware, and PPE, must be treated as cytotoxic waste. The primary recommended method for the disposal of cytotoxic waste is high-temperature incineration.
Items contaminated with this compound should be placed in a double-sealed polyethylene bag and are recommended to be incinerated at a temperature of 1100°C.[1] All cytotoxic waste must be clearly labeled as hazardous and segregated from other laboratory waste streams.[2][3]
Quantitative Data on Cytotoxic Waste Disposal
For clarity and easy reference, the following table summarizes the key quantitative parameters for this compound disposal.
| Parameter | Guideline | Source |
| Incineration Temperature | 1100°C (for at least 1 second) | Pfizer |
| Spill Decontamination | 5% Sodium Hypochlorite | Pfizer |
Experimental Workflow for this compound Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Regulatory Compliance
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
